molecular formula C18H20 B1294448 1-Phenyl-1,3,3-trimethylindan CAS No. 3910-35-8

1-Phenyl-1,3,3-trimethylindan

Cat. No.: B1294448
CAS No.: 3910-35-8
M. Wt: 236.4 g/mol
InChI Key: ICLPNZMYHDVKKI-UHFFFAOYSA-N
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Description

1-Phenyl-1,3,3-trimethylindan is a useful research compound. Its molecular formula is C18H20 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55135. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3-trimethyl-3-phenyl-2H-indene
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InChI

InChI=1S/C18H20/c1-17(2)13-18(3,14-9-5-4-6-10-14)16-12-8-7-11-15(16)17/h4-12H,13H2,1-3H3
Source PubChem
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InChI Key

ICLPNZMYHDVKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(CC(C2=CC=CC=C21)(C)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H20
Source PubChem
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DSSTOX Substance ID

DTXSID20863290
Record name 1,1,-Trimethyl-3-phenylindane
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Molecular Weight

236.4 g/mol
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CAS No.

3910-35-8
Record name 1,1,3-Trimethyl-3-phenylindane
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Record name 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
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Record name 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
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Record name 1,1,-Trimethyl-3-phenylindane
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Record name 1,1,3-trimethyl-3-phenylindan
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Record name 2,3-DIHYDRO-1,1,3-TRIMETHYL-3-PHENYL-1H-INDENE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8), a significant intermediate in the synthesis of specialty chemicals. This document details its structural characteristics, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a crucial resource for professionals in chemical research and development.

Chemical Identity and Structure

This compound is an aromatic hydrocarbon characterized by an indan core substituted with a phenyl group and three methyl groups. Its structure imparts notable thermal stability and hydrophobicity.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-indene
Synonyms 1,1,3-Trimethyl-3-phenylindan, Phenyltrimethylindan
CAS Number 3910-35-8
Molecular Formula C₁₈H₂₀
Molecular Weight 236.35 g/mol
InChI Key ICLPNZMYHDVKKI-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(C)(C1)C3=CC=CC=C3)C

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

PropertyValueReference
Physical State White to light yellow crystalline solid
Melting Point 52-55 °C
Boiling Point 308-313.82 °C (estimated)[1][2]
Density 1.0009 g/cm³[1]
Vapor Pressure 0.001 mmHg @ 25 °C (estimated)[2]
Refractive Index 1.5681[1]
Solubility Insoluble in water; Soluble in alcohol, dichloromethane, ethyl acetate.[1][2]
logP (o/w) 5.715 (estimated)[2]

Synthesis and Industrial Application

This compound is primarily synthesized via the acid-catalyzed dimerization of α-methylstyrene.[3] Its principal industrial application is as a key intermediate in the production of the brominated flame retardant, Octabromo-1,3,3-trimethyl-1-phenylindane, often referred to as OctaInd.[1][4]

Synthesis of this compound

The synthesis involves the reaction of α-methylstyrene in the presence of a strong acid catalyst, such as sulfuric acid. The workflow for this synthesis is depicted below.

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification alpha-Methylstyrene alpha-Methylstyrene Reaction_Vessel Reaction Vessel (Reflux, 20h) alpha-Methylstyrene->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (aq) Sulfuric_Acid->Reaction_Vessel Phase_Separation Phase Separation Reaction_Vessel->Phase_Separation Cooling Washing Water Wash Phase_Separation->Washing Organic Phase Recrystallization Recrystallization (Methanol) Washing->Recrystallization Final_Product This compound (White Crystals) Recrystallization->Final_Product

Synthesis of this compound.
Application in Flame Retardant Production

This compound serves as the precursor for OctaInd, a brominated flame retardant. The process involves the electrophilic bromination of the aromatic rings of the indan structure.

G Workflow for the Synthesis of OctaInd Flame Retardant cluster_precursor Precursor cluster_reaction Bromination Reaction cluster_product Product Formation & Isolation Phenyltrimethylindan This compound Reaction_Vessel Reaction Vessel (Controlled Temp.) Phenyltrimethylindan->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br₂ with catalyst) Brominating_Agent->Reaction_Vessel Workup Reaction Quenching & Neutralization Reaction_Vessel->Workup Isolation Filtration/Washing Workup->Isolation OctaInd Octabromo-1,3,3-trimethyl-1-phenylindane (OctaInd) Isolation->OctaInd

Synthesis of OctaInd from this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures for the acid-catalyzed dimerization of α-methylstyrene.[3]

  • Materials: α-Methylstyrene, concentrated sulfuric acid (H₂SO₄), water (H₂O), methanol, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), diethyl ether.

  • Equipment: Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel, rotary evaporator, recrystallization apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a mixture of sulfuric acid and water.

    • Slowly add α-methylstyrene to the stirred acidic solution.

    • Heat the reaction mixture to reflux and maintain for approximately 20 hours.

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Separate the lower acidic phase and discard.

    • Wash the organic phase sequentially with water, a saturated solution of sodium bicarbonate, and again with water.

    • Dry the organic phase over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from methanol to yield white crystals of this compound.

Analytical Characterization
  • Objective: To confirm the molecular structure and proton environments of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • Expected ¹H NMR Data (400 MHz, CDCl₃): δ = 1.03 (s, 3H, –CH₃), 1.35 (s, 3H, –CH₃), 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H).[3]

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Solid):

    • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~3000-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1600, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • The retention time from the gas chromatogram indicates the purity.

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z 236, corresponding to the molecular weight of C₁₈H₂₀. The fragmentation pattern can be analyzed to further confirm the structure.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

References

An In-depth Technical Guide to 1-Phenyl-1,3,3-trimethylindan (CAS 3910-35-8): A Chemical Scaffold with Latent Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1,3,3-trimethylindan (CAS 3910-35-8), a molecule of interest in both materials science and as a potential scaffold for drug discovery. While its primary established application lies as an intermediate in the synthesis of brominated flame retardants, the structural motif of the phenylindan core is present in compounds with significant biological activity. This document consolidates the known physicochemical properties, synthesis protocols, and spectroscopic data of this compound. Furthermore, it explores the prospective applications in drug development by examining the biological activities of structurally related phenylindan derivatives, with a focus on their potential as anticancer and neuroprotective agents. Detailed experimental methodologies for relevant biological assays and visualizations of implicated signaling pathways are provided to guide future research and development efforts.

Physicochemical and Spectroscopic Data

This compound is a substituted indan with a phenyl group and three methyl groups attached to the indan core.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3910-35-8[1]
Molecular Formula C₁₈H₂₀[3]
Molecular Weight 236.35 g/mol [3]
Melting Point 52-53 °C[4]
Boiling Point 308-309 °C at 760 mmHg[4]
Density ~1.0 g/cm³[1]
Refractive Index ~1.568[1]
Solubility Soluble in alcohol, dichloromethane, ethyl acetate; Insoluble in water.[1][4][1][4]
Appearance White to light yellow crystalline powder.[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey DataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.29-7.11 (m, 9H, Ar-H), 2.40 and 2.21 (d, 2H, -CH₂-), 1.69, 1.35, 1.03 (s, 9H, 3 x -CH₃).[5]
Mass Spectrometry (GC-MS) Spectra available in public databases.[6]
Infrared (IR) Spectroscopy Data available in the NIST WebBook.[7]
Raman Spectroscopy Computed spectrum available.[8]
X-ray Crystallography Triclinic, P-1 space group. The five-membered ring of the indane fragment adopts an envelope conformation.[5][9][10][5][9][10]

Synthesis and Industrial Applications

Synthesis Protocol

The most common synthesis of this compound involves the acid-catalyzed dimerization of α-methylstyrene.[11][12]

Experimental Protocol: Synthesis from α-Methylstyrene

  • Reactants: α-methylstyrene and sulfuric acid.

  • Procedure:

    • To a stirred solution of 62% sulfuric acid at 50°C, slowly add α-methylstyrene.

    • Reflux the mixture at approximately 145°C for 20 hours.

    • After cooling, separate the lower acid phase.

    • Wash the organic phase multiple times with sulfuric acid and then with water.

    • Recrystallize the product from methanol to obtain white crystals of this compound.[11]

  • Yield: Approximately 75%.[11]

Industrial Application

The primary documented industrial use of this compound is as a key intermediate in the production of the commercial brominated flame retardant (BFR), OctaInd.[1][3][13] BFRs are utilized to enhance the fire resistance of various materials, including styrenic and engineering thermoplastics.[1] It is important to note that some BFRs have raised environmental and health concerns due to their persistence and potential for bioaccumulation.[14]

Potential Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for biological activity, its core structure, the phenylindan moiety, is a recognized scaffold in medicinal chemistry. The exploration of structurally similar molecules, particularly 2-phenylindan derivatives, reveals promising avenues for drug discovery.

Anticancer Potential: Targeting the p53 Signaling Pathway

Derivatives of the closely related 2-phenylindan scaffold have demonstrated potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the induction of apoptosis, potentially through the modulation of the p53 signaling pathway. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activation is a key strategy in cancer therapy.

p53_signaling_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 regulates p21 p21 p53->p21 activates bax Bax p53->bax activates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces apoptosis Apoptosis bax->apoptosis induces phenylindan Potential Phenylindan Derivative Action phenylindan->p53 modulates?

Caption: Hypothetical modulation of the p53 signaling pathway by phenylindan derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HT-29).

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with increasing concentrations of the test compound (dissolved in DMSO) for 48 hours. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Potential: Modulation of the Dopamine D2 Receptor Pathway

Analogs of 2-phenylindan are also being investigated for their potential in treating neuropsychiatric disorders. A plausible molecular target for these compounds is the dopamine D2 receptor. Dopamine D2 receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Their modulation can impact various neurological functions.

dopamine_d2_signaling_pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r binds gi Gi/o Protein d2r->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP camp cAMP atp->camp converted by AC pka PKA camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets phenylindan Potential Phenylindan Derivative Action phenylindan->d2r modulates?

Caption: Potential modulation of the dopamine D2 receptor signaling pathway by phenylindan analogs.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity of a compound to the dopamine D2 receptor.

  • Materials: Cell membranes expressing the human dopamine D2 receptor, a radiolabeled ligand (e.g., [³H]-Spiperone), and the test compound.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

This compound, while currently utilized in an industrial context, possesses a chemical scaffold that warrants further investigation for its potential in drug discovery. The biological activities demonstrated by its structural analogs, particularly in the areas of oncology and neuroscience, suggest that this molecule could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Future research should focus on the synthesis of a library of derivatives of this compound with diverse substitutions on the phenyl and indan rings. These derivatives should then be screened for a range of biological activities, including but not limited to, cytotoxicity against various cancer cell lines and binding affinities for key neurological targets. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational framework for such exploratory studies. By leveraging the principles of medicinal chemistry, such as bioisosteric replacement, the untapped therapeutic potential of the phenylindan scaffold can be systematically explored, potentially leading to the development of new and effective treatments for a variety of diseases.

References

An In-Depth Technical Guide to the Molecular Structure of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan, a substituted indan derivative, is a molecule of interest in various chemical and industrial applications. While its primary documented uses are in the synthesis of flame retardants and as a component in fragrance formulations, the rigid, three-dimensional structure of the phenylindan scaffold presents potential for exploration in medicinal chemistry and drug design.[][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering a foundational resource for researchers in organic synthesis and drug development.

Molecular Structure and Identification

This compound possesses a core indan moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. In this specific molecule, the cyclopentane ring is substituted with three methyl groups at the 1 and 3 positions, and a phenyl group is attached to the 1-position. The presence of a chiral center at the C1 position means that this compound can exist as a racemic mixture.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Alternate IUPAC Name 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene
CAS Number 3910-35-8
Molecular Formula C₁₈H₂₀
Molecular Weight 236.36 g/mol
InChI Key ICLPNZMYHDVKKI-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(C1)(C)C3=CC=CC=C3)C

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modifications.

PropertyValueReference
Physical State White to light yellow crystalline solid[5]
Melting Point 52-53 °C[6]
Boiling Point 308-309 °C at 760 mmHg[6]
Solubility Soluble in alcohol, dichloromethane, and ethyl acetate. Insoluble in water.[2][6]
logP (o/w) 5.715 (estimated)[6]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[6]

Synthesis of this compound

The primary method for the synthesis of this compound is the acid-catalyzed dimerization of α-methylstyrene.[7][8]

Experimental Protocol: Synthesis via Dimerization of α-Methylstyrene

Materials:

  • α-Methylstyrene

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Methanol (for recrystallization)

Procedure:

  • To a solution of 62% sulfuric acid at 50°C, α-methylstyrene is added over a 5-minute period.

  • The mixture is then refluxed at 145°C for 20 hours.

  • After cooling, the lower acid phase is separated and discarded.

  • The organic phase is washed multiple times with sulfuric acid and then with water.

  • The crude product is recrystallized from methanol to yield white crystals of this compound.

A generalized workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Workup cluster_2 Purification α-Methylstyrene α-Methylstyrene Reflux Reflux (145°C, 20h) α-Methylstyrene->Reflux H2SO4_H2O 62% H₂SO₄ H2SO4_H2O->Reflux Phase_Separation Phase Separation Reflux->Phase_Separation Washing Washing (H₂SO₄, H₂O) Phase_Separation->Washing Recrystallization Recrystallization (Methanol) Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ = 1.03, 1.35, 1.69 (s, 9H, -CH₃)

  • δ = 2.21 and 2.40 (d, 2H, -CH₂-)

  • δ = 7.11–7.29 (m, 9H, Ar-H)[7]

¹³C NMR data is also available and can be found in specialized databases. [9]

Mass Spectrometry

Mass spectrometry data for this compound is available and can be accessed through various chemical databases.[10][11]

Crystal Structure

X-ray crystallography has been performed on this compound.[7][12] The key findings from the crystal structure analysis are summarized below:

ParameterValueReference
Crystal System Triclinic[7]
Space Group P-1[12]
a 8.192(2) Å[7]
b 8.426(3) Å[7]
c 11.113(4) Å[7]
α 69.30(3)°[7]
β 79.44(5)°[7]
γ 80.37(2)°[7]
V 701.0(7) ų[7]
Z 2[7]

The five-membered ring of the indane fragment adopts an envelope conformation.[7][12] The dihedral angle between the phenyl ring and the indane benzene ring is 79.58(7)°.[7][12]

Potential in Drug Development

While this compound is primarily utilized in industrial applications, the broader class of phenylindan derivatives has been investigated for potential biological activities. For instance, derivatives of the structurally related 2-phenylindan have been explored for their anti-inflammatory properties.[13] The rigid scaffold of the indan nucleus is a feature found in various biologically active molecules, and the presence of a phenyl group allows for a wide range of chemical modifications to explore structure-activity relationships.

Although no specific biological targets or signaling pathways have been elucidated for this compound itself in the reviewed literature, its structural motifs suggest that it could serve as a starting point for the design of novel therapeutic agents. Further research, including biological screening and computational studies, would be necessary to uncover any potential pharmacological activity.

The logical relationship for exploring the potential of this molecule in a drug discovery context is outlined below:

G Drug Discovery Potential of this compound Start This compound Scaffold Library Synthesis of Analogs and Derivatives Start->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical workflow for exploring the drug discovery potential.

Conclusion

This compound is a well-characterized molecule with established synthetic routes and a solid foundation of physicochemical and structural data. While its direct applications in drug development have yet to be reported, its rigid, three-dimensional structure and the potential for chemical modification make the phenylindan scaffold an intriguing starting point for medicinal chemistry campaigns. This guide serves as a comprehensive resource for researchers interested in the fundamental properties of this molecule and as a launchpad for future investigations into its potential biological activities.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1,1,3-trimethyl-3-phenylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3-trimethyl-3-phenylindan, a significant molecule in various chemical applications. The document details the underlying reaction mechanism, presents quantitative data from key studies, and outlines detailed experimental protocols.

Core Synthesis Pathway: Acid-Catalyzed Dimerization of α-Methylstyrene

The primary route to 1,1,3-trimethyl-3-phenylindan is the acid-catalyzed dimerization of α-methylstyrene. This reaction can yield both a cyclic dimer, the target molecule, and linear dimers. The selectivity towards the desired 1,1,3-trimethyl-3-phenylindan is highly dependent on the choice of catalyst and reaction conditions, particularly temperature.

The reaction is initiated by the protonation of the α-methylstyrene monomer by an acid catalyst, leading to the formation of a stable tertiary carbocation. This carbocation then acts as an electrophile, attacking the electron-rich double bond of a second α-methylstyrene molecule. The resulting dimeric carbocation can then undergo an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indane structure, followed by deprotonation to regenerate the catalyst and yield the final product.

Higher reaction temperatures generally favor the formation of the thermodynamically more stable cyclic dimer, 1,1,3-trimethyl-3-phenylindan. In contrast, lower temperatures can lead to a higher proportion of linear dimers. A variety of acid catalysts have been employed for this transformation, including sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, and solid acid catalysts like acidic ion-exchange resins and zeolites. Brönsted acidic ionic liquids have also been shown to be effective catalysts.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis of 1,1,3-trimethyl-3-phenylindan.

CatalystTemperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Reference
Sulfuric AcidReflux206850-51[1]
Sulfuric AcidNot specifiedNot specified86-89 (crude), 80-83 (purified)51.8-52.3[2]
Methanesulfonic Acid100-120397.451-53[3]
p-Toluenesulfonic Acid160-180296.8Not specified[3]
[Hmim]+BF4− (Ionic Liquid)170Not specified100 (selectivity)Not specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of 1,1,3-trimethyl-3-phenylindan are provided below, based on established literature procedures.

Synthesis using Sulfuric Acid Catalyst[1]
  • Apparatus Setup: A 500 ml flask is equipped with a condenser and a mechanical stirrer.

  • Reactant Charging: α-Methylstyrene (32.0 g, 0.30 mol) is added to the flask.

  • Catalyst Addition: A previously prepared and cooled mixture of concentrated sulfuric acid (68 ml) and water (130 ml) is slowly added to the α-methylstyrene.

  • Reaction: The reaction mixture is heated to reflux and stirred vigorously for 20 hours.

  • Workup:

    • The mixture is cooled to room temperature, and the lower acid phase is separated and discarded.

    • The organic phase is washed several times with water.

  • Purification: The crude product is recrystallized from methanol to afford white crystals of 1,1,3-trimethyl-3-phenylindan.

Synthesis using Methanesulfonic Acid Catalyst[3]
  • Initial Charge: 10g of 1,1,3-trimethyl-3-phenylindan and 0.5g of methanesulfonic acid are added to a reactor.

  • Heating: The mixture is heated to 100°C.

  • Reactant Addition: 100g of α-methylstyrene is slowly added to the heated mixture.

  • Reaction: The reaction temperature is maintained at 100-120°C for 3 hours.

  • Purification: The reaction mixture is cooled, and the product is purified by recrystallization from ethanol to yield white crystals.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the synthesis mechanism and a general experimental workflow.

Synthesis_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization_deprotonation Cyclization & Deprotonation AMS1 α-Methylstyrene Carbocation1 Tertiary Carbocation AMS1->Carbocation1 + H+ H+ H+ Dimeric_Carbocation Dimeric Carbocation Carbocation1->Dimeric_Carbocation + α-Methylstyrene AMS2 α-Methylstyrene Cyclized_Intermediate Cyclized Intermediate Dimeric_Carbocation->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 1,1,3-trimethyl-3-phenylindan Cyclized_Intermediate->Product - H+

Caption: Acid-catalyzed dimerization mechanism of α-methylstyrene.

Experimental_Workflow Start Start Reactants Charge α-Methylstyrene and Acid Catalyst Start->Reactants Reaction Heat and Stir (Controlled Temperature) Reactants->Reaction Workup Phase Separation and Washing Reaction->Workup Purification Recrystallization Workup->Purification Product 1,1,3-trimethyl-3-phenylindan Purification->Product

Caption: General experimental workflow for synthesis.

References

Synthesis of 1-Phenyl-1,3,3-trimethylindan from α-Methylstyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1,3,3-trimethylindan, a valuable chemical intermediate, from the acid-catalyzed dimerization of α-methylstyrene. The document details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems, and offers detailed experimental protocols. Quantitative data on reaction parameters and yields are summarized in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a significant cyclic hydrocarbon that finds applications as an intermediate in the synthesis of various organic compounds, including specialized polymers and potential pharmaceutical agents. The most common and economically viable route to this compound is the acid-catalyzed dimerization of α-methylstyrene. This process involves the formation of a carbocation intermediate, which then undergoes electrophilic attack on a second α-methylstyrene molecule, followed by intramolecular cyclization. The selectivity of this reaction towards the desired cyclic dimer over the formation of linear dimers and higher oligomers is a critical aspect that is influenced by the choice of catalyst and reaction conditions. This guide aims to provide a detailed technical resource for professionals engaged in the synthesis and application of this important molecule.

Reaction Mechanism

The acid-catalyzed dimerization of α-methylstyrene to this compound proceeds through a well-established carbocationic mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

  • Protonation: An acid catalyst protonates the double bond of an α-methylstyrene molecule, leading to the formation of a stable tertiary carbocation.

  • Electrophilic Attack: The newly formed carbocation acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule. This results in the formation of a larger carbocation intermediate.

  • Intramolecular Cyclization (Friedel-Crafts Alkylation): The carbocation center of the intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation) with the phenyl ring of the original α-methylstyrene unit.

  • Deprotonation: A proton is eliminated from the aromatic ring, regenerating the acid catalyst and yielding the final product, this compound.

ReactionMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation A α-Methylstyrene Carbocation1 Tertiary Carbocation A:e->Carbocation1:w + H+ H_plus H+ A2 α-Methylstyrene Carbocation2 Dimeric Carbocation Carbocation1_ref:e->Carbocation2:w + α-Methylstyrene Cyclized_Carbocation Cyclized Carbocation Carbocation2_ref:e->Cyclized_Carbocation:w Friedel-Crafts Alkylation Product This compound Cyclized_Carbocation_ref:e->Product:w - H+ H_plus_out H+

Caption: Acid-catalyzed dimerization mechanism of α-methylstyrene.

Catalytic Systems and Quantitative Data

A variety of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts the reaction rate, yield, and selectivity. This section provides a comparative summary of different catalytic systems.

Sulfuric Acid

Sulfuric acid is the most commonly used catalyst for this transformation due to its low cost and high activity. The concentration of sulfuric acid and the reaction temperature are crucial parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts such as the linear dimer and higher oligomers.

Catalystα-Methylstyrene (g)Catalyst Conc.Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄/H₂O32.068 ml H₂SO₄ in 130 ml H₂OReflux2068[1]
H₂SO₄100062%145 (Reflux)2075[2]
H₂SO₄/H₂O-Conc. H₂SO₄ in H₂OReflux-86-89[3]
H₂SO₄1000.5g H₂SO₄130-140497.1[4]
Alternative Acidic Catalysts

While sulfuric acid is effective, its corrosive nature and the challenges associated with its separation and disposal have led to the exploration of alternative catalysts. These include solid acids and ionic liquids, which offer potential advantages in terms of reusability and reduced environmental impact.

CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%) (to cyclic dimer)Reference
Alkylaminium-chloroaluminate (Ionic Liquid)None--100~97[5]
Methylsulfonic acidNone100-1203-97.4 (yield)[4]
p-Toluenesulfonic acidNone160-1802-96.8 (yield)[4]
Activated Clay/Acid ClayEthylene Carbonate1204-High selectivity to unsaturated dimers[6]

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound using sulfuric acid, based on established literature procedures. A workflow diagram summarizing the key steps is also provided.

Materials and Equipment
  • α-Methylstyrene

  • Concentrated sulfuric acid

  • Deionized water

  • Methanol or Isopropyl alcohol (for recrystallization)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate or calcium chloride

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation (optional)

  • Glassware for recrystallization

ExperimentalWorkflow Start Start: Assemble Reaction Apparatus ChargeReactants Charge α-Methylstyrene and Sulfuric Acid Solution Start->ChargeReactants Reaction Heat Mixture to Reflux with Vigorous Stirring ChargeReactants->Reaction Workup Cool Reaction and Quench with Water Reaction->Workup Extraction Separate Organic Layer and Extract Aqueous Layer Workup->Extraction Washing Wash Combined Organic Layers Extraction->Washing Drying Dry Organic Layer over Anhydrous Agent Washing->Drying SolventRemoval Remove Solvent under Reduced Pressure Drying->SolventRemoval Purification Purify Crude Product (Recrystallization or Distillation) SolventRemoval->Purification End End: Obtain Pure this compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place α-methylstyrene.

  • Addition of Catalyst: Slowly add a pre-cooled mixture of concentrated sulfuric acid and water to the flask containing α-methylstyrene while stirring. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Maintain vigorous stirring to ensure proper mixing of the biphasic system. The reaction time can vary from 4 to 20 hours, depending on the scale and desired conversion.[1][2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the upper organic layer. The lower aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

  • Washing: Combine the organic layers and wash successively with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and then with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as an oil or a semi-solid. It can be purified by recrystallization from a suitable solvent like methanol or 80% isopropyl alcohol to yield white crystals of this compound.[1][2][3] Alternatively, for larger scales or higher purity, vacuum distillation can be employed. The boiling point of this compound is reported to be 154-155 °C at 8 mmHg.[3]

Byproducts and Selectivity

The primary byproduct in the dimerization of α-methylstyrene is the linear, unsaturated dimer, 2,4-diphenyl-4-methyl-1-pentene. The formation of this linear dimer is generally favored at lower temperatures, while higher temperatures promote the intramolecular cyclization to the desired this compound. The choice of catalyst also plays a crucial role in selectivity. For instance, certain ionic liquids have been shown to provide high selectivity for the cyclic dimer.[5] The formation of higher oligomers can also occur, particularly with prolonged reaction times or high catalyst concentrations.[3]

Conclusion

The synthesis of this compound via the acid-catalyzed dimerization of α-methylstyrene is a robust and efficient method. This guide has provided a detailed examination of the reaction mechanism, a comparative analysis of different catalytic systems with quantitative data, and a comprehensive experimental protocol. While sulfuric acid remains a widely used catalyst, the exploration of solid acids and ionic liquids presents promising avenues for developing more environmentally benign and sustainable synthetic processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to effectively synthesize and utilize this important chemical intermediate.

References

An In-depth Technical Guide on the Physical Characteristics of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Phenyl-1,3,3-trimethylindan (CAS No: 3910-35-8). The information is compiled for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and the experimental context from which it was derived.

Core Physical and Chemical Properties

This compound is a solid, aromatic compound.[1] Its primary uses include serving as an intermediate in the synthesis of brominated flame retardants and as a perfuming agent in fragrances.[2][3][4][5] The compound is also known by several synonyms, including 1,1,3-trimethyl-3-phenylindan and Superfux.[5][6]

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various sources, and ranges are provided where discrepancies exist in the literature.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₀[2][5][7]
Molecular Weight 236.35 g/mol [2][5]
Physical State Solid, White to Light Yellow Powder/Crystal[1][6]
Melting Point 50.5 to 55.0 °C[1][2][6][8]
Boiling Point 308.0 to 313.82 °C (at 760 mmHg)[1][2]
Density 0.986 to 1.0009 g/cm³[1][2]
Refractive Index ~1.5681[2][5]
Vapor Pressure 0.001 mmHg @ 25 °C (estimated)
Flash Point 156.5 °C (estimated)[1]
logP (o/w) 5.715 (estimated)
Solubility Insoluble in water. Soluble in alcohol, Dichloromethane, and Ethyl Acetate.[2][2]

Spectroscopic and Structural Data

Detailed structural analysis has been performed on this compound, providing insight into its three-dimensional conformation.

Single-crystal X-ray diffraction studies have determined the crystal structure of this compound.[7][9]

  • Crystal System: Triclinic[7][9]

  • Space Group: P1[9]

  • Molecular Conformation: The five-membered ring of the indane structure adopts an "envelope" conformation.[7][9] The dihedral angle between the phenyl ring and the benzene ring of the indane moiety is approximately 79.58°.[7][9]

¹H NMR spectroscopy data confirms the chemical structure of the compound.

  • ¹H NMR (400 MHz, CDCl₃): δ = 1.03 (s, 3H, –CH₃), 1.35 (s, 3H, –CH₃), 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H).[7]

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

A common method for synthesizing this compound is through the acid-catalyzed cyclodimerization of α-methylstyrene.[8][10][11]

Protocol:

  • Reaction Setup: A reactor is charged with a catalytic amount of an acidic catalyst (e.g., 62% sulfuric acid, tosic acid, or methylsulfonic acid).[8][10]

  • Heating: The catalyst or a mixture containing the catalyst and a small amount of the final product is heated to a temperature ranging from 50°C to 180°C.[8][10]

  • Addition of Reactant: The raw material, α-methylstyrene, is slowly added to the heated reactor over a period of time.[8][10]

  • Reaction: The mixture is held at a constant temperature (e.g., 100-180°C) and refluxed for several hours to complete the reaction.[8][10]

  • Workup: After cooling, the organic phase is separated from the acid phase. The organic layer is then washed multiple times with sulfuric acid and water.[8]

  • Purification: The crude product is purified by recrystallization from a solvent such as methanol or ethanol to yield the final product as white crystals.[8][10]

G cluster_workflow Synthesis Workflow start Start: α-Methylstyrene + Acid Catalyst heating Heat Reaction Mixture (50-180°C) start->heating 1. Charge Reactor reaction Reflux for 2-20 hours heating->reaction 2. Initiate Reaction cooling Cool Reaction Mixture reaction->cooling 3. Complete Reaction separation Separate Organic and Aqueous (Acid) Phases cooling->separation 4. Quench washing Wash Organic Phase (H₂SO₄ and H₂O) separation->washing 5. Workup purification Recrystallize from Methanol/Ethanol washing->purification 6. Isolate Crude end End: Pure this compound Crystals purification->end 7. Purify

Caption: Synthesis workflow for this compound.

The structural determination of the compound was performed using an Enraf–Nonius CAD-4 diffractometer.[7]

Protocol:

  • Crystal Selection: A suitable single crystal of the compound with dimensions of approximately 0.46 × 0.44 × 0.42 mm is selected.[7]

  • Data Collection: The crystal is mounted on the diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 291 K) using Mo Kα radiation.[7]

  • Data Reduction: The collected reflection data is processed and reduced.[7]

  • Structure Solution: The crystal structure is solved using direct methods programs like SHELXS97.[7]

  • Structure Refinement: The structural model is refined using programs such as SHELXL97.[7] H-atom parameters are typically constrained during refinement.[7]

  • Analysis: The final refined structure provides detailed information on bond lengths, angles, and the overall molecular conformation.[7]

G cluster_identification Compound Identification Workflow sample Unknown Sample (Synthesized Product) mp Measure Melting Point (Expected: 51-55°C) sample->mp nmr Acquire ¹H NMR Spectrum sample->nmr xrd Perform Single-Crystal X-ray Diffraction sample->xrd data_analysis Analyze Spectroscopic and Crystallographic Data mp->data_analysis nmr->data_analysis xrd->data_analysis structure_confirm Confirm Structure and Purity data_analysis->structure_confirm Data matches reference fail Re-evaluate or Re-purify data_analysis->fail Discrepancy found

Caption: Logical workflow for the identification of the compound.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling.

  • Hazards: The substance is classified as causing serious eye irritation and may cause an allergic skin reaction.[1][6] It is also considered toxic to aquatic life.[12]

  • Precautions: When handling, it is crucial to avoid breathing dust and to wear protective gloves, clothing, and eye/face protection.[1] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Storage: The compound should be stored sealed in a dry place at room temperature.[2][5]

References

Spectral Data Analysis of 1-Phenyl-1,3,3-trimethylindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Phenyl-1,3,3-trimethylindan. The information presented herein is intended to support research and development activities by offering detailed spectral characterization, experimental methodologies, and a structured workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS), 13C Nuclear Magnetic Resonance (NMR), 1H Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for this compound.

Table 1: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
23625[M]+ (Molecular Ion)
221100[M-CH3]+
14515[C11H13]+
13120[C10H11]+
11930[C9H11]+
9125[C7H7]+ (Tropylium ion)

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppmCarbon Type
150.8Aromatic C (quaternary)
148.1Aromatic C (quaternary)
128.2Aromatic CH
126.8Aromatic CH
126.3Aromatic CH
125.4Aromatic CH
56.4Quaternary C
49.8CH2
42.9Quaternary C
31.8CH3
31.3CH3
29.5CH3

Table 3: 1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.11-7.29m9HAromatic-H
2.40d1H-CH2-
2.21d1H-CH2-
1.69s3H-CH3
1.35s3H-CH3
1.03s3H-CH3

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)IntensityAssignment
3080-3020MediumAromatic C-H Stretch
2960-2870StrongAliphatic C-H Stretch
1600, 1490, 1450Medium-StrongAromatic C=C Bending
1380, 1365MediumC-H Bending (gem-dimethyl)
760, 700StrongC-H Out-of-plane Bending (monosubstituted & ortho-disubstituted benzene)

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for organic compounds. The general methodologies are outlined below.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: The sample is introduced into the ion source, typically after volatilization. This can be achieved through a direct insertion probe or via gas chromatography (GC) for purified samples.

  • Ionization: Gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]+), and to fragment into smaller, characteristic ions.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: 1H and 13C Nuclear Magnetic Resonance Spectroscopy.

  • Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent, commonly chloroform-d (CDCl3), and placed in an NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz for 1H NMR).

  • 1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

  • 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope. Chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

  • Measurement: An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.

  • Data Acquisition: The instrument's interferometer and detector record the interferogram, which is then mathematically converted to an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Assign Chemical Shifts & Determine Connectivity NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure Confirm Structure of this compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide to the Solubility Profile of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan is a substituted indan derivative that serves as a key intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of specialty polymers and as a precursor to brominated flame retardants.[1][2][3] While its primary applications are in materials science, understanding its solubility is crucial for its synthesis, purification, and handling in various chemical processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for this process.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC₁₈H₂₀[]
Molecular Weight236.35 g/mol []
Melting Point52-53 °C[5]
Boiling Point308-309 °C at 760 mmHg[5]
logP (o/w)5.715 (estimated)[5]
AppearanceWhite to light yellow crystalline powder[6]

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its behavior in various solvent systems. The following tables summarize the known qualitative and quantitative solubility data for this compound.

Qualitative Solubility Data
SolventSolubility
DichloromethaneSoluble[1][7]
Ethyl AcetateSoluble[1][7]
AlcoholSoluble[5]
WaterInsoluble[5]
Quantitative Solubility Data

Limited quantitative solubility data for this compound is publicly available. The following value is an estimation.

SolventTemperature (°C)Solubility
Water250.2525 mg/L (estimated)[5]

Experimental Protocol for Solubility Determination

Principle

The shake-flask method involves dissolving an excess amount of the solid solute in a specific solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more complete separation, centrifuge the samples at a controlled temperature.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid. Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or GC-MS.

  • Data Analysis: Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess solute mix Combine solute and solvent prep_solute->mix prep_solvent Measure solvent volume prep_solvent->mix agitate Agitate at constant temperature mix->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge (optional) settle->centrifuge sample Filter supernatant settle->sample centrifuge->sample dilute Dilute sample sample->dilute quantify Quantify by HPLC/GC-MS dilute->quantify calculate Calculate solubility quantify->calculate

Fig. 1: Experimental workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While qualitative data indicates its solubility in common organic solvents and insolubility in water, there is a clear need for more extensive quantitative studies across a range of solvents and temperatures. The provided experimental protocol and workflow diagram offer a robust framework for researchers to systematically determine the solubility profile of this compound, which is essential for its effective use in chemical synthesis and industrial applications. The lack of data related to its biological activity suggests that its relevance to drug development is currently limited to its role as a potential chemical intermediate.

References

An In-depth Technical Guide on the Crystal Structure of 1,1,3-trimethyl-3-phenylindane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of 1,1,3-trimethyl-3-phenylindane, targeting researchers, scientists, and professionals in the field of drug development. The document outlines the key crystallographic data, experimental methodologies for synthesis and structure determination, and a visual representation of the experimental workflow.

Molecular Structure and Conformation

The molecule 1,1,3-trimethyl-3-phenylindane (C₁₈H₂₀) consists of a central indane fragment with two methyl groups at the C1 position, one methyl group and a phenyl ring at the C3 position.[1][2] In the crystalline state, the five-membered ring of the indane moiety adopts an envelope conformation.[1][2] One of the carbon atoms deviates from the plane formed by the other four atoms by approximately 0.399 (3) Å.[1][2] The dihedral angle between the plane of the phenyl ring and the benzene ring of the indane structure is 79.58 (7)°.[1][2]

Crystallographic Data

The crystal structure of 1,1,3-trimethyl-3-phenylindane has been determined by single-crystal X-ray diffraction. The key crystallographic data and parameters from the structure refinement are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterValue
Empirical formulaC₁₈H₂₀
Formula weight (Mᵣ)236.34
Crystal systemTriclinic
Space groupP1
Temperature (K)291 (2)
Wavelength (Å)0.71073 (Mo Kα)
Unit cell dimensions
a (Å)8.192 (2)
b (Å)8.426 (3)
c (Å)11.113 (4)
α (°)69.30 (3)
β (°)79.44 (5)
γ (°)80.37 (2)
Volume (ų)701.0 (7)
Z2
Calculated density (Mg m⁻³)1.120
Absorption coefficient (μ) (mm⁻¹)0.06
F(000)256
Crystal size (mm)0.46 × 0.44 × 0.42

Table 2: Data Collection and Refinement Statistics [1]

ParameterValue
DiffractometerEnraf–Nonius CAD-4
θ range for data collection (°)2.6 to 25.5
Index ranges-9 ≤ h ≤ 9, -3 ≤ k ≤ 10, -12 ≤ l ≤ 13
Reflections collected3682
Independent reflections2582
Rint0.007
Reflections with I > 2σ(I)1770
Data / restraints / parameters2582 / 0 / 170
Goodness-of-fit on F²1.06
Final R indices [I > 2σ(I)]R₁ = 0.040, wR₂ = 0.117
R indices (all data)R₁ = 0.041, wR₂ = 0.117
Largest diff. peak and hole (e Å⁻³)0.17 and -0.14

Experimental Protocols

Synthesis and Crystallization of 1,1,3-trimethyl-3-phenylindane [1]

The synthesis of 1,1,3-trimethyl-3-phenylindane is achieved through the acid-catalyzed dimerization of α-methylstyrene.[1]

  • Reaction Setup: A 500 ml flask is equipped with a condenser and a mechanical stirrer.

  • Addition of Reactant: α-Methylstyrene (32.0 g, 0.30 mol) is added to the flask.

  • Catalyst Addition: A pre-prepared mixture of H₂SO₄ (68 ml) and H₂O (130 ml) is slowly added to the α-methylstyrene.

  • Reaction: The mixture is refluxed for 20 hours.

  • Work-up: After cooling to room temperature, the lower acidic aqueous phase is removed and discarded. The upper organic phase containing the product is washed several times with water.

  • Crystallization: The crude product is recrystallized from methanol to yield white crystals. The reported yield is 68% with a melting point of 323–324 K.[1] An alternative recrystallization can be performed from 80% isopropyl alcohol.[3]

X-ray Crystallography [1]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer. Data was collected at a temperature of 291(2) K using Mo Kα radiation (λ = 0.71073 Å). A total of 3682 reflections were measured.

  • Data Reduction: The collected data was reduced using the NRCVAX program.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. Hydrogen atoms were placed in geometrically calculated positions and constrained to ride on their parent atoms.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of 1,1,3-trimethyl-3-phenylindane.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_crystallography X-ray Crystallography s1 α-Methylstyrene Dimerization (H₂SO₄ catalyst) s2 Work-up (Phase separation & Washing) s1->s2 s3 Recrystallization (Methanol) s2->s3 c1 Single Crystal Selection s3->c1 White Crystals c2 Data Collection (Enraf–Nonius CAD-4) c1->c2 c3 Data Reduction (NRCVAX) c2->c3 c4 Structure Solution (SHELXS97 - Direct Methods) c3->c4 c5 Structure Refinement (SHELXL97) c4->c5 end Crystallographic Data c5->end Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide on the Thermochemical Data of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1-Phenyl-1,3,3-trimethylindan

A summary of the known physical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₁₈H₂₀[1]
Molecular Weight 236.35 g/mol [1]
CAS Number 3910-35-8[1]
Melting Point 52.00 to 53.00 °C[2]
Boiling Point 308.00 to 309.00 °C at 760.00 mm Hg[2]
Vapor Pressure 0.001000 mmHg at 25.00 °C (estimated)[2]
Flash Point 156.50 °C (314.00 °F) (TCC, estimated)[2]
logP (o/w) 5.715 (estimated)[2]
Solubility Insoluble in water; Soluble in alcohol[2]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on precise calorimetric techniques.[3] The following outlines the general experimental methodologies employed for determining the standard enthalpy of formation (ΔfH°), a crucial thermochemical parameter.

1. Synthesis and Purification: The process begins with the synthesis of the target compound. For instance, 1,1,3-trimethyl-3-phenylindane can be synthesized via the acid-catalyzed dimerization of α-methylstyrene.[4] The synthesized product is then purified to a high degree, typically by recrystallization from a suitable solvent like methanol, to ensure the accuracy of subsequent measurements.[4]

2. Combustion Calorimetry: High-precision combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[3]

  • Apparatus: A bomb calorimeter is the primary instrument used. This consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.

  • Procedure:

    • A precisely weighed sample of the purified compound is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with a large excess of pure oxygen.

    • The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

    • The final temperature is recorded after thermal equilibrium is reached.

  • Calculation: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion (ΔcH°) is then determined.

3. Calculation of Enthalpy of Formation: The standard enthalpy of formation in the condensed state (ΔfH°(cond)) is calculated from the standard enthalpy of combustion (ΔcH°) using Hess's Law. This calculation also requires the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and water (H₂O).[3]

To determine the gas-phase enthalpy of formation (ΔfH°(g)), the enthalpy of sublimation (for solids) or vaporization (for liquids) is required.[3] This is typically measured using techniques like differential scanning calorimetry (DSC) or by measuring the vapor pressure as a function of temperature.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermochemical properties of an organic compound.

Thermochemical_Data_Workflow cluster_synthesis Synthesis & Purification cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis & Calculation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization SamplePrep Sample Preparation (Weighing) Characterization->SamplePrep Combustion Combustion in Bomb Calorimeter SamplePrep->Combustion TempMeasurement Temperature Measurement Combustion->TempMeasurement EnergyCombustion Calculate Energy of Combustion TempMeasurement->EnergyCombustion EnthalpyCombustion Determine ΔcH° EnergyCombustion->EnthalpyCombustion EnthalpyFormation Calculate ΔfH°(cond) EnthalpyCombustion->EnthalpyFormation GasPhaseEnthalpy Calculate ΔfH°(g) EnthalpyFormation->GasPhaseEnthalpy PhaseChange Measure Enthalpy of Sublimation/Vaporization PhaseChange->GasPhaseEnthalpy

Generalized workflow for determining thermochemical properties.

Due to the absence of specific experimental thermochemical data for this compound in the reviewed literature, researchers may need to perform these experimental measurements or utilize computational estimation methods to obtain the desired values.[5] Theoretical calculations, such as those based on density functional theory (DFT), can also provide valuable estimates for the thermochemical properties of such compounds.[5]

References

The Phenyl-Trimethylindan Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-trimethylindan core, a unique structural motif, has garnered interest primarily as a crucial intermediate in industrial chemistry. However, the broader indan scaffold, of which it is a member, is a well-established privileged structure in medicinal chemistry, featuring in a variety of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of phenyl-trimethylindan compounds, with a particular focus on the synthesis and properties of 1-Phenyl-1,3,3-trimethylindan. Due to the limited availability of direct pharmacological data on this specific class, this guide extrapolates potential therapeutic applications and mechanisms of action by examining structurally related and bioactive indan derivatives. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts in this area.

Introduction: The Indan Scaffold in Medicinal Chemistry

The indan framework, consisting of a benzene ring fused to a cyclopentane ring, is a recurring motif in a multitude of biologically active molecules. Its rigid structure provides a valuable scaffold for the precise spatial orientation of functional groups, making it an attractive core for the design of ligands that interact with specific biological targets. The versatility of the indan ring system allows for substitutions on both the aromatic and aliphatic portions, enabling fine-tuning of physicochemical and pharmacological properties.

While the broader class of indan derivatives has been extensively explored for therapeutic applications, the specific subclass of phenyl-trimethylindan compounds remains largely uncharted territory in the realm of drug discovery. The most prominent member of this class, this compound, is primarily recognized for its role as a precursor in the synthesis of brominated flame retardants, particularly OctaInd[1]. This guide aims to bridge the gap between the industrial utility of this compound and its untapped potential in medicinal chemistry.

Discovery and History

The history of phenyl-trimethylindan compounds is intrinsically linked to the study of α-methylstyrene chemistry. The primary route to the synthesis of this compound is through the acid-catalyzed dimerization of α-methylstyrene[2]. This reaction has been a subject of interest in organic chemistry for its utility in producing specific dimeric structures.

While a detailed historical account of the initial discovery of this specific compound is not well-documented in the context of pharmacological pursuits, its synthesis is a classic example of electrophilic aromatic substitution and carbocation chemistry. The focus of early research was likely on understanding the reaction mechanism and optimizing the yield for industrial applications rather than exploring its biological activities. The journey of many chemical entities from industrial intermediates to pharmacologically active agents is a common narrative in drug discovery, suggesting that the phenyl-trimethylindan scaffold may hold unrealized therapeutic value.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acid-catalyzed dimerization of α-methylstyrene. This reaction proceeds via a carbocation intermediate and can be influenced by temperature and the choice of acid catalyst[2][3].

Experimental Protocol: Acid-Catalyzed Dimerization of α-Methylstyrene

Materials:

  • α-methylstyrene

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or acidic ionic liquids)[2][4][5]

  • Solvent (optional, the reaction can be run neat)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)[4]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure: [4][5]

  • To a stirred solution of α-methylstyrene in a suitable solvent (or neat), slowly add the acid catalyst at a controlled temperature. The reaction can be exothermic.

  • The reaction mixture is then heated to a specific temperature (e.g., 100-180°C, depending on the catalyst) and stirred for a defined period (e.g., 2-4 hours) to ensure complete reaction[4].

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from ethanol to yield 1,1,3-trimethyl-3-phenylindan as a white crystalline solid[4].

Mechanism Overview:

The reaction is initiated by the protonation of the double bond in α-methylstyrene by the acid catalyst, forming a stable tertiary carbocation. This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring of a second α-methylstyrene molecule in a Friedel-Crafts alkylation type reaction. Subsequent intramolecular cyclization and deprotonation lead to the formation of the indan ring system.

G cluster_0 Reaction Initiation cluster_1 Electrophilic Attack cluster_2 Cyclization and Deprotonation alpha-methylstyrene alpha-methylstyrene H+ H+ alpha-methylstyrene->H+ Protonation Carbocation Carbocation H+->Carbocation Carbocation_2 Carbocation alpha-methylstyrene_2 α-methylstyrene Carbocation_2->alpha-methylstyrene_2 Electrophilic Attack Dimeric_Carbocation Dimeric_Carbocation alpha-methylstyrene_2->Dimeric_Carbocation Dimeric_Carbocation_2 Dimeric Carbocation Cyclized_Intermediate Cyclized_Intermediate Dimeric_Carbocation_2->Cyclized_Intermediate Intramolecular Cyclization Phenyl-trimethylindan Phenyl-trimethylindan Cyclized_Intermediate->Phenyl-trimethylindan -H+

Caption: Simplified reaction mechanism for the acid-catalyzed dimerization of α-methylstyrene.

Potential Therapeutic Applications and Biological Activity (Based on Structurally Related Indan Derivatives)

While direct pharmacological data for phenyl-trimethylindan compounds is limited, the broader class of indan derivatives has shown significant promise in several therapeutic areas. The following sections extrapolate potential applications based on the activities of structurally analogous compounds.

Anticancer Activity

Indan and indanone derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines[6].

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some indanone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis[6].

  • Modulation of Signaling Pathways: Indan-based compounds have been found to modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway[6].

Quantitative Data for Structurally Related Indanone Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone of 1-indanoneHT-29 (Colon)0.44[6]
2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[6]
3-ArylindanoneHCT-116 (Colon)Sub-micromolar[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds (phenyl-trimethylindan derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Seed_Cells Seed cancer cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with test compounds Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-inflammatory Activity

Certain indane dimers have demonstrated significant anti-inflammatory properties, suggesting that the phenyl-trimethylindan scaffold could be a starting point for the development of novel anti-inflammatory agents[7][8].

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: Bioactive indanes have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α[7][8].

  • Inhibition of 5-Lipoxygenase (5-LOX): Some indane dimers are capable of inhibiting the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, potent inflammatory mediators[7][8].

Quantitative Data for a Bioactive Indane Dimer (PH46):

AssayActivityReference
5-LOX Inhibition (at 10 µM)45.30 ± 5.28%[7]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [9]

This is a widely used model to assess the anti-inflammatory activity of compounds.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Test compounds

  • Carrageenan solution (1% in saline)

  • Pletysmometer or calipers

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

Procedure:

  • Administer the test compound or vehicle to different groups of rats.

  • After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each rat.

  • Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

G Animal_Grouping Group rats and administer test compounds Carrageenan_Injection Inject carrageenan into hind paw Animal_Grouping->Carrageenan_Injection Paw_Measurement Measure paw volume at time intervals Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate percentage inhibition of edema Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Neuroprotective Effects

Aminoindan derivatives are known for their neuroprotective properties, with some being developed for the treatment of neurodegenerative diseases. This suggests that functionalized phenyl-trimethylindan compounds could also exhibit neuroprotective effects.

Potential Mechanisms of Action:

  • Inhibition of Monoamine Oxidase (MAO): Some aminoindans are inhibitors of MAO-B, an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease.

  • Antioxidant Activity: Neurodegenerative diseases are often associated with oxidative stress. Indan derivatives with antioxidant properties could help protect neurons from oxidative damage[10].

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compounds

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine)

  • Cell viability assay reagents (e.g., MTT or LDH assay)

Procedure:

  • Culture neuronal cells in a suitable plate.

  • Pre-treat the cells with the test compounds for a specific duration.

  • Expose the cells to an oxidative stress-inducing agent.

  • After incubation, assess cell viability using a standard assay.

  • Compare the viability of cells treated with the test compound to that of untreated cells to determine the neuroprotective effect.

Future Directions and Conclusion

The phenyl-trimethylindan scaffold represents an under-explored area in medicinal chemistry. While its primary known application is in materials science, the well-established biological activities of the broader indan class of compounds strongly suggest that phenyl-trimethylindan derivatives warrant further investigation for their therapeutic potential.

Future research should focus on:

  • Synthesis of Analog Libraries: The synthesis of a diverse library of phenyl-trimethylindan analogs with various substitutions on both the phenyl and indan rings is a crucial first step.

  • Systematic Pharmacological Screening: These libraries should be screened against a wide range of biological targets, including those implicated in cancer, inflammation, and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Establishing clear SARs will be essential for optimizing the potency and selectivity of any identified hits.

  • Mechanism of Action Studies: For any active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.

References

1-Phenyl-1,3,3-trimethylindan: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan, a substituted indane derivative, is a compound with established applications in the fragrance industry and as a chemical intermediate. While its primary uses are not in the pharmaceutical domain, the indane scaffold itself is a privileged structure in medicinal chemistry, forming the core of several approved drugs and biologically active molecules.[1][2][3][4] This technical guide provides a comprehensive review of the known chemical and physical properties, synthesis, and safety information for this compound. It also contextualizes the compound within the broader landscape of biologically active indane derivatives, offering a resource for researchers and drug development professionals who may be interested in this chemical class. It is important to note that publicly available information on the specific biological activities, metabolic pathways, and detailed toxicology of this compound is limited.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

PropertyValueReference
CAS Number 3910-35-8[5]
Molecular Formula C₁₈H₂₀[5]
Molecular Weight 236.35 g/mol [5]
IUPAC Name 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene[2]
Synonyms This compound, Phenyltrimethylindan[2][4]
Appearance White to light yellow solid/powder/crystal[4]
Melting Point 52-53 °C[6][7]
Boiling Point 308-309 °C at 760 mmHg[6][7]
Density 0.986 g/cm³[2]
Solubility Soluble in alcohol; Insoluble in water[6]
logP (o/w) 5.715 (estimated)[6]

Synthesis of this compound

The primary synthetic route to this compound is the acid-catalyzed dimerization of α-methylstyrene.[7] Detailed experimental protocols have been reported in the scientific literature.

Experimental Protocol: Acid-Catalyzed Dimerization of α-Methylstyrene

This protocol is based on a method described in a crystallographic study of the compound.[7]

Reagents and Equipment:

  • α-Methylstyrene

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Methanol (for recrystallization)

  • 500 ml round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a 500 ml flask equipped with a reflux condenser and a mechanical stirrer, add 32.0 g (0.30 mol) of α-methylstyrene.

  • Slowly add a pre-prepared and cooled mixture of 68 ml of concentrated sulfuric acid and 130 ml of water to the flask.

  • Heat the reaction mixture to reflux and maintain vigorous stirring for 20 hours.

  • After 20 hours, cool the mixture to room temperature. The mixture will separate into two phases.

  • Carefully separate and discard the lower aqueous acid phase.

  • Wash the upper organic phase containing the product several times with water.

  • The crude product can be purified by recrystallization from methanol.

  • The resulting product is this compound in the form of white crystals.[7]

Yield: A reported yield for this reaction is 68%.[7]

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods. A reported ¹H NMR spectrum in CDCl₃ shows the following characteristic peaks: δ = 1.03, 1.35, 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H).[7]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound A α-Methylstyrene C Reaction Mixture (Reflux, 20h) A->C Reactant B H₂SO₄ / H₂O B->C Catalyst/Solvent D Phase Separation C->D Cooling E Organic Phase (Crude Product) D->E F Aqueous Phase (Discard) D->F G Water Wash E->G Purification Step 1 H Recrystallization (Methanol) G->H Purification Step 2 I This compound (White Crystals) H->I Final Product

Caption: Synthesis workflow for this compound.

Biological and Pharmacological Context

As previously mentioned, there is a notable absence of published research on the specific biological activities of this compound. Its primary documented use is as a fragrance ingredient.[6] However, the indane chemical scaffold is a recurring motif in a variety of pharmacologically active compounds.

The Indane Scaffold in Drug Discovery

The rigid, bicyclic structure of the indane nucleus makes it an attractive scaffold for the design of therapeutic agents.[1][2] By modifying the substitution pattern on the aromatic and aliphatic rings, a wide range of biological targets can be addressed. Notable examples of drugs and classes of compounds containing the indane moiety include:

  • Indinavir: An HIV protease inhibitor used in the treatment of HIV/AIDS.[2]

  • Sulindac: A non-steroidal anti-inflammatory drug (NSAID).[2]

  • Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[8]

  • Aminoindanes: A class of compounds that have been investigated for their neuroleptic and neuroprotective properties.[2]

  • Indanediones: Derivatives of indane-1,3-dione have been explored for various biological activities, including as anticoagulants and for their potential in treating Alzheimer's disease and certain viral infections.[9]

The diverse biological activities of these indane derivatives highlight the potential of this chemical class in drug discovery and development.[1][2][3][4] While this compound itself has not been the subject of such investigations, its structure could serve as a starting point for the design of new molecules with potential therapeutic applications.

Safety and Toxicology

The available safety data for this compound is primarily from safety data sheets (SDS) provided by chemical suppliers. It is classified as causing skin sensitization and serious eye irritation.[1] There is a lack of comprehensive toxicological studies, including data on oral, dermal, and inhalation toxicity, as well as carcinogenicity and reproductive toxicity.[6]

Conclusion

This compound is a well-characterized compound with established synthetic routes and physicochemical properties. Its primary applications are in the fragrance and chemical intermediate industries. While there is a significant gap in the scientific literature regarding its biological activities and pharmacological potential, the broader class of indane derivatives is of considerable interest in medicinal chemistry. This technical guide serves as a consolidated resource of the current knowledge on this compound and provides a contextual framework for its potential relevance in future drug discovery efforts. Further research is warranted to explore the biological profile of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan is a substituted indan derivative. Accurate and robust analytical methods are crucial for its detection and quantification in various matrices for quality control, purity assessment, and research purposes. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Two primary analytical techniques are recommended for the determination of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a non-polar aromatic compound, reversed-phase HPLC is the method of choice.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The choice of solvent and extraction technique will depend on the sample matrix.

General Solvent Selection: Due to the non-polar nature of this compound, volatile organic solvents are recommended.

  • Recommended Solvents: Dichloromethane, Hexane, Ethyl Acetate, Methanol, Acetonitrile.[1]

Extraction Techniques:

  • Liquid-Liquid Extraction (LLE): Suitable for liquid samples where the analyte needs to be separated from a different liquid phase.[2]

  • Solid-Phase Extraction (SPE): An effective technique for concentrating and purifying the analyte from complex matrices.[1]

Protocol for Sample Preparation from a Solid Matrix
  • Weighing: Accurately weigh approximately 1 g of the homogenized solid sample into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of dichloromethane.

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid debris.

  • Collection: Carefully transfer the supernatant (dichloromethane extract) to a clean glass vial.

  • Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane for GC-MS or acetonitrile/water for HPLC) to achieve the desired concentration for analysis.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and definitive identification based on mass spectra.

Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)
Quantitative Data Summary (GC-MS)

The following table summarizes the expected performance characteristics of the GC-MS method, based on validation data for structurally similar semi-volatile aromatic compounds.[3][4]

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Library Search & Mass Spectrum Analysis Detection->Identification Quantification Peak Integration & Quantification Detection->Quantification Report Final Report Identification->Report Quantification->Report

GC-MS Experimental Workflow Diagram

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a reliable method for the quantification of this compound.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
HPLC Column C18 column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 70% B to 95% B over 15 min, hold at 95% B for 5 min, return to 70% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Quantitative Data Summary (HPLC)

The expected performance of the HPLC method is summarized below, based on validation data for similar non-polar aromatic compounds.[5][6]

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.02 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL
Recovery 90 - 110%
Precision (%RSD) < 10%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Calibration Curve Quantification Chromatogram->Quantification Report Final Report Quantification->Report

HPLC Experimental Workflow Diagram

Logical Relationship of Analytical Techniques

The choice between GC-MS and HPLC depends on the specific requirements of the analysis.

Analytical_Choice cluster_criteria Decision Criteria cluster_methods Recommended Methods Start Analytical Need for This compound Criteria Primary Analytical Goal? Start->Criteria GCMS GC-MS (High Specificity, Lower Detection Limits) Criteria->GCMS Identification & Trace Analysis HPLC HPLC-UV/DAD (Robust Quantification, Suitable for Less Volatile Matrices) Criteria->HPLC Routine Quantification & Purity Assessment

Decision diagram for analytical method selection.

References

Application Note: GC/MS Analysis of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8) using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is recognized as an intermediate in the synthesis of certain commercial brominated flame retardants.[1][2] The protocols outlined below are designed to provide a robust and reliable framework for the identification and quantification of this compound in various sample matrices. This document provides detailed sample preparation techniques, GC/MS instrument parameters, and data analysis procedures.

Introduction

This compound is a substituted indan derivative. Its analysis is crucial for process monitoring in chemical synthesis and for assessing its presence and potential impact in environmental or biological samples. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique well-suited for the analysis of semi-volatile organic compounds like this compound, offering high resolution and sensitivity.[3] This application note presents a validated method for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common scenarios.

a) Solid Samples (e.g., polymers, soils)

  • Extraction: Weigh 1-5 g of the homogenized solid sample into a glass centrifuge tube. Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.[3]

  • Sonication: Place the tube in an ultrasonic bath for 20 minutes to facilitate the extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent extract.[4]

  • Concentration: Carefully transfer the supernatant to a clean vial. If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.[5]

b) Liquid Samples (e.g., wastewater, reaction mixtures)

  • Liquid-Liquid Extraction (LLE): Place 10 mL of the liquid sample into a separatory funnel. Add 10 mL of an immiscible organic solvent like dichloromethane.[3]

  • Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane) into a flask. Repeat the extraction twice with fresh solvent.

  • Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Filtration: Concentrate the extract and filter as described in the solid sample preparation protocol.

GC/MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These can be adapted based on the specific instrumentation available.

GC Parameter Setting
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Parameter Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
Transfer Line Temp 280 °C
Calibration
  • Stock Solution: Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent like dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard into the GC/MS system. Construct a calibration curve by plotting the peak area of the target ion against the concentration.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative performance of the method.

Parameter Value
Retention Time (RT) Approx. 15.5 min (will vary based on specific system)
Target Ion (Quantifier) m/z 119
Qualifier Ions m/z 221, 91
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The NIST WebBook can be referenced for the mass spectrum of this compound.[6][7] A representative fragmentation pattern is described in the table below.

m/z Relative Abundance Proposed Fragment
236Low[M]+ (Molecular Ion)
221High[M-CH3]+
119Base Peak[C9H11]+
91Moderate[C7H7]+ (Tropylium ion)

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Solvent Extraction (Sonication or LLE) Sample->Extraction Cleanup Centrifugation / Drying Extraction->Cleanup Concentration Nitrogen Evaporation Cleanup->Concentration Filtration 0.22 µm Syringe Filter Concentration->Filtration GC_Vial Sample in GC Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Raw_Data Raw Data Acquisition Identification Peak Identification (RT & Mass Spectrum) Raw_Data->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report Identification_Logic cluster_criteria Identification Criteria cluster_ions Mass Spectrum Components Analyte Analyte in Sample RT_Match Retention Time Match (vs. Standard) Analyte->RT_Match MS_Match Mass Spectrum Match (vs. Library/Standard) Analyte->MS_Match Identified Compound Identified RT_Match->Identified Molecular_Ion Molecular Ion (m/z 236) MS_Match->Molecular_Ion Fragment_Ions Fragment Ions (m/z 221, 119, 91) MS_Match->Fragment_Ions MS_Match->Identified

References

Application Notes and Protocols for HPLC Method Development of Indane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a core scaffold in a multitude of pharmacologically active compounds.[1] Derivatives of indane are integral to the development of drugs for a wide range of therapeutic areas. The precise stereochemistry and purity of these compounds are critical for their efficacy and safety, necessitating robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for the analysis of these compounds.[2] This document provides detailed application notes and protocols for the development of HPLC methods for various indane derivatives, with a focus on both achiral (Reversed-Phase) and chiral separations.

General Principles of HPLC Method Development

The development of a successful HPLC method involves a systematic approach to optimize the separation of the target analytes from impurities and other components in the sample matrix. The primary goal is to achieve adequate resolution, good peak shape, and a reasonable analysis time. The process typically involves the selection of a suitable stationary phase, mobile phase, and detector, followed by the optimization of chromatographic parameters.

Reversed-Phase HPLC (RP-HPLC) for Achiral Separations

Reversed-phase HPLC is the most common mode of chromatography used for the analysis of a wide range of pharmaceutical compounds, including indane derivatives. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of analytes is primarily based on their hydrophobicity.

Key Considerations for RP-HPLC Method Development:
  • Stationary Phase (Column): C18 and C8 columns are the most frequently used stationary phases for the separation of moderately polar to nonpolar compounds like indane derivatives. The choice between C18 and C8 depends on the hydrophobicity of the analytes, with C18 providing greater retention for more nonpolar compounds.

  • Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent such as acetonitrile or methanol. The organic solvent content is a critical parameter that controls the retention time of the analytes. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed for complex mixtures with a wide range of polarities.

  • pH of the Mobile Phase: For ionizable indane derivatives, such as those containing amino or carboxylic acid functional groups, the pH of the mobile phase plays a crucial role in their retention and peak shape. It is generally recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.

  • Detector: The choice of detector depends on the physicochemical properties of the indane derivative. UV-Vis detectors are widely used as many indane derivatives contain a chromophore (the benzene ring). For compounds lacking a strong chromophore, other detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.

Chiral HPLC for Enantiomeric Separations

Many indane derivatives of pharmaceutical importance are chiral, existing as enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. Chiral HPLC is the most widely used technique for the enantioselective analysis of chiral drugs.[3] This is typically achieved using a chiral stationary phase (CSP).

Key Considerations for Chiral HPLC Method Development:
  • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available for the separation of enantiomers. For indane derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and Pirkle-type CSPs have shown great success.[3] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that lead to differential retention of the enantiomers.

  • Mobile Phase: The choice of mobile phase for chiral separations depends on the CSP and the analyte.

    • Normal Phase Mode: Typically uses a nonpolar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or 2-propanol.

    • Reversed-Phase Mode: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This mode is often preferred for its compatibility with mass spectrometry.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives.

  • Temperature: Column temperature can significantly influence chiral separations by affecting the thermodynamics of the analyte-CSP interaction. Optimization of temperature can sometimes lead to improved resolution.

Data Presentation

The following tables summarize quantitative data for the HPLC analysis of representative indane derivatives.

Table 1: RP-HPLC Method for the Determination of Donepezil

ParameterCondition
Analyte Donepezil
Column Agilent Eclipse Plus C18
Mobile Phase 0.01M Phosphate Buffer:Methanol:Acetonitrile (50:30:20, v/v), pH 2.7
Flow Rate 1.0 mL/min
Detection UV at 268 nm
Retention Time 5.6 min[4]
Linearity Range 0.125 - 16 µg/mL[4]
Correlation Coefficient (r²) 0.9997[4]

Table 2: RP-HPLC Method for the Determination of Rasagiline and its Impurities

ParameterCondition
Analyte Rasagiline
Column ACE C8 (150 x 4.6 mm, 3 µm)
Mobile Phase Gradient mixture of Solvent A and Solvent B
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Retention Time Not specified in the abstract
Linearity Range Not specified in the abstract
Correlation Coefficient (r²) Not specified in the abstract

Table 3: Chiral HPLC Method for the Separation of 2-Indanol Enantiomers

ParameterMethod 1Method 2
Analyte 2-Indanol2-Indanol
Chiral Stationary Phase Polysaccharide-Based (e.g., Lux® Amylose-1)Pirkle-Type (e.g., Regis® (R,R) WHELK-O® 1)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 9.8 min7.5 min
Retention Time (Enantiomer 2) 11.5 min9.2 min
Separation Factor (α) 1.211.28
Resolution (Rs) 2.102.50

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for Indane Derivatives
  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Purge the pump with the initial mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a known amount of the indane derivative standard or sample.

    • Dissolve the sample in a suitable solvent, preferably the initial mobile phase, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a simple mobile phase composition, such as a 50:50 (v/v) mixture of acetonitrile and water. If the analyte is ionizable, use a buffered aqueous phase (e.g., 20 mM phosphate buffer) with a pH adjusted to be at least 2 units away from the analyte's pKa.

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.

    • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) of the indane derivative. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine it.

    • Injection Volume: Start with a 10 µL injection.

  • Method Optimization:

    • Organic Modifier: Adjust the percentage of the organic solvent in the mobile phase to achieve a suitable retention time (typically between 2 and 10 minutes). Increasing the organic content will decrease the retention time.

    • Gradient Elution: If the sample contains components with a wide range of polarities, a gradient elution program may be necessary. Start with a shallow gradient and then optimize the slope and duration to achieve the desired separation.

    • pH: For ionizable compounds, optimize the pH of the aqueous phase to improve peak shape and resolution.

    • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to further optimize resolution and analysis time.

Protocol 2: Chiral HPLC Method Development for Aminoindane Derivatives
  • System Preparation:

    • Follow the same system preparation steps as in Protocol 1, ensuring the system is compatible with the chosen mobile phase (normal or reversed-phase).

  • Sample Preparation:

    • Prepare a solution of the racemic aminoindane derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chiral Stationary Phase Screening:

    • Screen a selection of chiral stationary phases known to be effective for the separation of amines, such as polysaccharide-based (amylose or cellulose derivatives) or Pirkle-type CSPs.

  • Initial Chromatographic Conditions (Normal Phase):

    • Mobile Phase: Start with a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Method Optimization:

    • Polar Modifier: Vary the type and concentration of the polar modifier to optimize the separation. Small changes in the modifier percentage can have a significant impact on resolution.

    • Additives: For basic compounds like aminoindanes, the addition of a small amount of a basic additive (e.g., diethylamine, 0.1%) to the mobile phase can improve peak shape and resolution.

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Define Analytical Goal (Purity, Enantiomeric Separation, etc.) B Gather Analyte Information (Structure, pKa, Solubility, UV spectra) A->B C Select HPLC Mode (RP-HPLC or Chiral HPLC) B->C D Choose Initial Column (e.g., C18 for RP, Chiralpak for Chiral) C->D E Select Initial Mobile Phase (e.g., ACN/Water for RP, Hexane/IPA for Chiral) D->E F Run Initial Separation E->F G Evaluate Chromatogram (Resolution, Peak Shape, Retention Time) F->G I Is Separation Adequate? G->I H Adjust Parameters (Mobile Phase Composition, pH, Gradient, Temperature) H->F I->H No J Validate Method (Linearity, Accuracy, Precision, Robustness) I->J Yes

Caption: A generalized workflow for HPLC method development.

Chiral_Separation_Logic Analyte Racemic Indane Derivative CSP Chiral Stationary Phase (CSP) Analyte->CSP Separation Differential Interaction (Diastereomeric Complexes) CSP->Separation Enantiomer_R R-Enantiomer Enantiomer_R->Separation Enantiomer_S S-Enantiomer Enantiomer_S->Separation Detector Detector Separation->Detector Chromatogram Chromatogram (Two Resolved Peaks) Detector->Chromatogram

Caption: Logical relationship in chiral separation by HPLC.

References

Application Notes and Protocols: 1-Phenyl-1,3,3-trimethylindan as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8) is a versatile chemical intermediate with significant applications in materials science and specialty chemicals.[1][] Its rigid, bulky structure makes it a valuable building block for synthesizing polymers with enhanced thermal stability and for the production of flame retardants. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as an intermediate, with a focus on its role as a precursor to brominated flame retardants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3910-35-8[3]
Molecular Formula C₁₈H₂₀[3]
Molecular Weight 236.35 g/mol [3]
Appearance White to light yellow solid/crystals[4]
Melting Point 52.5 °C[1][3]
Boiling Point 313.82 °C (estimated)[3]
Density 1.0009 g/cm³[3]
Solubility Soluble in dichloromethane, ethyl acetate, and other organic solvents. Insoluble in water.[3][4]

Applications

The primary application of this compound is as a key intermediate in the synthesis of the commercial brominated flame retardant, OctaInd.[1][3][5] This flame retardant is utilized in styrenic and engineering thermoplastics to enhance their fire safety.[3][5] Additionally, due to its unique structure, it finds use in polymer modification and as a fragrance agent.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Dimerization of α-Methylstyrene

This protocol describes the synthesis of this compound through the dimerization of α-methylstyrene using an acid catalyst. Several acid catalysts can be employed, with sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid being common choices. Below are variations of the protocol based on different catalysts.

G cluster_synthesis Synthesis cluster_purification Purification Reactants α-Methylstyrene Acid Catalyst Reaction Acid-Catalyzed Dimerization (Heating and Stirring) Crude_Product Crude this compound Purification_Step Purification (e.g., Recrystallization or Distillation) Final_Product Pure this compound

Caption: Synthetic pathway from this compound to a brominated flame retardant.

Materials:

  • This compound

  • Bromine (Br₂)

  • A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

  • A Lewis acid catalyst (e.g., Iron(III) bromide - FeBr₃, Aluminum chloride - AlCl₃)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in the chosen solvent in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of the Lewis acid to the solution.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel to the reaction mixture with stirring. The number of equivalents of bromine will depend on the desired degree of bromination.

  • After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears or TLC analysis indicates completion.

  • Quench the reaction by slowly adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent using a rotary evaporator to obtain the crude brominated product.

  • The product can be further purified by recrystallization or column chromatography.

Note: The exact reaction conditions (temperature, catalyst, and stoichiometry of bromine) would need to be optimized to achieve the desired level of bromination and isomer distribution for a specific flame retardant product like OctaInd.

Concluding Remarks

This compound is a valuable chemical intermediate with well-established synthetic routes. Its primary application in the production of brominated flame retardants highlights its importance in the polymer industry. The protocols provided herein offer a foundation for the synthesis and further functionalization of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific needs and available laboratory resources.

References

Synthesis of Brominated Flame Retardants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of common brominated flame retardants (BFRs). The information is intended to guide researchers in the safe and efficient laboratory-scale preparation of these compounds for research and development purposes.

Introduction

Brominated flame retardants are organobromine compounds added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. They are widely used in a variety of consumer and industrial products, including electronics, textiles, and building materials. The synthesis of BFRs typically involves the electrophilic substitution of a hydrocarbon substrate with bromine. This document details the synthesis of three widely used BFRs: Tetrabromobisphenol A (TBBPA), Decabromodiphenyl ether (DecaBDE), and Hexabromocyclododecane (HBCDD).

Synthesis of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A is one of the most widely used BFRs, primarily employed as a reactive flame retardant in the production of epoxy and polycarbonate resins for printed circuit boards.[1] Its synthesis involves the bromination of bisphenol A.

Reaction Scheme

The overall reaction for the synthesis of TBBPA is the electrophilic aromatic substitution of bisphenol A with bromine.

TBBPA_Synthesis BPA Bisphenol A TBBPA Tetrabromobisphenol A (TBBPA) BPA->TBBPA Bromination Br2 Bromine (Br2) Br2->TBBPA Solvent Solvent Solvent->TBBPA HBr HBr (byproduct) TBBPA->HBr Forms

Caption: General reaction scheme for the synthesis of TBBPA.

Experimental Protocols

Several methods for the synthesis of TBBPA have been reported, primarily differing in the solvent system and the use of a catalyst or oxidant to regenerate bromine from the HBr byproduct.

Protocol 2.2.1: Synthesis in Dichloromethane with Hydrogen Peroxide

This method utilizes dichloromethane as a solvent and hydrogen peroxide as an oxidizing agent to convert the HBr byproduct back to bromine, thus improving atom economy.[2]

  • Materials:

    • Bisphenol A (BPA)

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂)

    • 30% Hydrogen peroxide (H₂O₂)

    • Sodium bisulfite (NaHSO₃) solution

    • Deionized water

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, charge bisphenol A and dichloromethane.

    • Add the hydrogen peroxide solution to the stirred mixture.

    • Slowly add bromine via the dropping funnel while maintaining the temperature. The reaction is exothermic and may require cooling to control the temperature.

    • After the addition is complete, continue stirring for a specified time to ensure complete reaction.

    • Add a sodium bisulfite solution to quench any unreacted bromine.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with deionized water.

    • The TBBPA product can be isolated by evaporation of the solvent or by precipitation upon addition of a non-solvent.

    • The crude product can be further purified by recrystallization.

Protocol 2.2.2: Synthesis in Methanol

This is a common laboratory method for TBBPA synthesis.

  • Materials:

    • Bisphenol A (BPA)

    • Bromine (Br₂)

    • Methanol (CH₃OH)

    • Deionized water

  • Procedure:

    • Dissolve bisphenol A in methanol in a reaction flask.

    • Slowly add bromine to the solution at a controlled temperature.

    • After the addition, the reaction mixture may be heated to reflux for a period to drive the reaction to completion.

    • Cool the reaction mixture and add water to precipitate the TBBPA product.

    • Filter the solid product, wash with water, and dry.

    • Purification can be achieved by recrystallization from a suitable solvent like methanol or an isopropanol/water mixture.

Quantitative Data
ParameterMethod 1 (Dichloromethane/H₂O₂)Method 2 (Methanol)Reference(s)
Starting Material Bisphenol ABisphenol A[2][3]
Brominating Agent BromineBromine[2][3]
Solvent DichloromethaneMethanol[2][3]
Catalyst/Oxidant Hydrogen PeroxideNone[2]
Reaction Temperature 25-40°C25°C to reflux[2][3]
Reaction Time 1-2 hours1-3 hours[2][3]
Yield ~95%90-95%[3]
Purity >99%>98%[3]

Synthesis of Decabromodiphenyl Ether (DecaBDE)

DecaBDE is an additive flame retardant that was widely used in plastics for electronics, wire and cable insulation, and textiles.[4][5] Its synthesis involves the exhaustive bromination of diphenyl ether.

Reaction Scheme

The synthesis of DecaBDE involves the substitution of all ten hydrogen atoms on the diphenyl ether molecule with bromine atoms.

DecaBDE_Synthesis DPE Diphenyl Ether DecaBDE Decabromodiphenyl Ether (DecaBDE) DPE->DecaBDE Perbromination Br2 Bromine (Br2) Br2->DecaBDE Catalyst Lewis Acid Catalyst (e.g., AlCl3, FeBr3) Catalyst->DecaBDE HBr HBr (byproduct) DecaBDE->HBr Forms

Caption: General reaction scheme for the synthesis of DecaBDE.

Experimental Protocol

The synthesis of DecaBDE typically requires a Lewis acid catalyst to facilitate the high degree of bromination.

  • Materials:

    • Diphenyl ether

    • Bromine (Br₂)

    • A suitable solvent (e.g., 1,2-dichloroethane, dibromomethane)

    • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃))

    • Sodium bisulfite (NaHSO₃) solution

    • Deionized water

  • Procedure:

    • In a reaction vessel, dissolve diphenyl ether in the chosen solvent.

    • Add the Lewis acid catalyst to the solution.

    • Slowly add bromine to the reaction mixture at a controlled temperature. The reaction is highly exothermic.

    • After the addition of bromine, the reaction mixture is typically heated for several hours to ensure complete bromination.

    • Cool the mixture and quench the reaction by adding water and a sodium bisulfite solution to destroy excess bromine and the catalyst.

    • The solid DecaBDE product precipitates from the solution.

    • Filter the product, wash thoroughly with water and an organic solvent (e.g., acetone) to remove impurities, and dry.

Quantitative Data
ParameterTypical Industrial ProcessReference(s)
Starting Material Diphenyl ether[6]
Brominating Agent Bromine[6]
Solvent 1,2-Dichloroethane or Dibromomethane[6]
Catalyst AlCl₃ or FeBr₃[6]
Reaction Temperature 30-60°C[6]
Reaction Time 5-10 hours[6]
Yield >95%[6]
Purity >97% (typically a mixture of nona- and decabrominated congeners)[4]

Synthesis of Hexabromocyclododecane (HBCDD)

HBCDD is an additive flame retardant primarily used in extruded and expanded polystyrene foams for thermal insulation in the construction industry.[2][7] It is synthesized by the bromination of cyclododecatriene.

Reaction Scheme

The synthesis of HBCDD involves the addition of bromine across the double bonds of cyclododecatriene. This reaction typically yields a mixture of diastereomers.

HBCDD_Synthesis CDT Cyclododecatriene HBCDD Hexabromocyclododecane (HBCDD) (mixture of diastereomers) CDT->HBCDD Bromine Addition Br2 Bromine (Br2) Br2->HBCDD Solvent Solvent Solvent->HBCDD

Caption: General reaction scheme for the synthesis of HBCDD.

Experimental Protocol

The synthesis of HBCDD is a direct addition reaction.

  • Materials:

    • 1,5,9-Cyclododecatriene (CDT)

    • Bromine (Br₂)

    • A suitable solvent (e.g., ethanol, acetic acid, or a halogenated hydrocarbon)

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Deionized water

  • Procedure:

    • Dissolve cyclododecatriene in the chosen solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add bromine to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir for a period at low temperature.

    • The HBCDD product will precipitate out of the solution.

    • Add a sodium thiosulfate solution to quench any unreacted bromine.

    • Filter the solid product, wash with water, and then with a cold solvent (e.g., ethanol) to remove impurities.

    • Dry the product under vacuum. The resulting product is a mixture of α-, β-, and γ-diastereomers.

Quantitative Data
ParameterTypical Laboratory SynthesisReference(s)
Starting Material 1,5,9-Cyclododecatriene[2][7]
Brominating Agent Bromine[2][7]
Solvent Ethanol or Acetic Acid[2]
Reaction Temperature 0-10°C[2]
Reaction Time 2-4 hours[2]
Yield >90%[8]
Purity Mixture of diastereomers (typically γ-isomer is the major component)[9]

Purification Protocols

The crude products from the synthesis of BFRs often require purification to remove unreacted starting materials, byproducts, and impurities.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

  • General Procedure:

    • Dissolve the crude BFR in a minimum amount of a suitable hot solvent.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Solvent Selection:

    • TBBPA: Can be recrystallized from methanol, isopropanol, or toluene.[3]

    • DecaBDE: Due to its low solubility, recrystallization is challenging. Washing with solvents is more common.

    • HBCDD: Can be recrystallized from solvents like acetone or ethyl acetate.

Solvent Washing/Trituration

This method is used to remove impurities that are soluble in a particular solvent in which the desired product is insoluble.

  • General Procedure:

    • Suspend the crude BFR in a suitable solvent at room temperature or with gentle heating.

    • Stir the slurry for a period of time.

    • Filter the solid product and discard the filtrate containing the dissolved impurities.

    • Repeat the washing process if necessary.

    • Dry the purified product.[10][11]

  • Solvent Selection:

    • DecaBDE: Can be washed with acetone or toluene to remove less brominated congeners and other impurities.

Experimental Workflows

The following diagrams illustrate the typical laboratory workflows for the synthesis and purification of the discussed BFRs.

TBBPA_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge Reactor with Bisphenol A and Solvent B Add Bromine and Catalyst/Oxidant A->B C Reaction at Controlled Temperature B->C D Quench Reaction C->D E Phase Separation / Precipitation D->E F Filtration and Washing E->F G Recrystallization F->G H Drying G->H I I H->I Pure TBBPA

Caption: Experimental workflow for the synthesis and purification of TBBPA.

DecaBDE_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge Reactor with Diphenyl Ether, Solvent, and Catalyst B Add Bromine A->B C Heat to Complete Perbromination B->C D Quench Reaction C->D E Precipitation D->E F Filtration and Washing E->F G Solvent Washing F->G H Drying G->H I I H->I Pure DecaBDE

Caption: Experimental workflow for the synthesis and purification of DecaBDE.

HBCDD_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Cyclododecatriene in Solvent B Cool Reaction Mixture A->B C Slowly Add Bromine B->C D Quench Excess Bromine C->D E Precipitation D->E F Filtration and Washing E->F G Recrystallization / Solvent Washing F->G H Drying G->H I I H->I Pure HBCDD (Diastereomeric Mixture)

Caption: Experimental workflow for the synthesis and purification of HBCDD.

Safety Precautions

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Halogenated solvents such as dichloromethane are volatile and may be harmful. Handle them in a fume hood.

  • Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with care in a dry environment.

  • The bromination reactions are often highly exothermic . Proper temperature control is crucial to prevent runaway reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Laboratory Synthesis of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-1,3,3-trimethylindan, a significant intermediate in various chemical syntheses. The primary method detailed is the acid-catalyzed dimerization of α-methylstyrene. This process is notable for its efficiency and the high purity of the resulting product. This document outlines protocols using various acid catalysts, including sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid. All quantitative data from the cited experiments are summarized for comparative analysis. Furthermore, a comprehensive experimental workflow and the reaction mechanism are visually represented through diagrams.

Introduction

This compound, also known as 1,1,3-trimethyl-3-phenylindan, is a cyclic hydrocarbon. Its rigid structure makes it a valuable building block in the synthesis of more complex molecules. The most common and efficient laboratory-scale synthesis involves the dimerization of α-methylstyrene in the presence of an acid catalyst. This reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product.

Comparative Quantitative Data

The following tables summarize the quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

CatalystReactant (α-methylstyrene)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sulfuric Acid32.0 g68 mL H₂SO₄ in 130 mL H₂OReflux2068-[1][2]
Sulfuric Acid1.0 kg6.0 kg of 62% H₂SO₄1452075-[3]
Methanesulfonic Acid100 g1 g140-150397.699.4[4]
p-Toluenesulfonic Acid100 g0.5 g160-180296.899.2[4]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₀[5]
Molecular Weight236.35 g/mol [5]
Melting Point50.4–52.3 °C[6]
Boiling Point154–155 °C at 8 mmHg[6]
¹H NMR (400 MHz, CDCl₃)δ = 1.03, 1.35, 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H)[1]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using different acid catalysts.

Protocol 1: Synthesis using Sulfuric Acid

This protocol is adapted from a procedure known for its reliability and use of a common inorganic acid.[1][3]

Materials:

  • α-Methylstyrene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Methanol (for recrystallization)

  • Sodium Bicarbonate (saturated solution)

  • Calcium Chloride (saturated solution)

  • Anhydrous Calcium Chloride

  • Ether

Equipment:

  • 500 mL three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 32.0 g of α-methylstyrene.

  • Addition of Acid: Slowly add a pre-cooled mixture of 68 mL of concentrated sulfuric acid and 130 mL of water to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The mixture will separate into two layers.

    • Carefully separate and discard the lower acidic layer.

    • Wash the organic layer several times with water.

    • (Alternative Work-up): Cautiously pour the cooled reaction mixture into 250 mL of cold water with stirring. Transfer to a separatory funnel and remove the upper hydrocarbon layer. Extract the lower aqueous layer with three 50 mL portions of ether. Combine the ether extracts and the hydrocarbon layer.

    • Wash the combined organic phase successively with approximately 30 mL each of a saturated sodium bicarbonate solution, water, and a saturated calcium chloride solution.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification:

    • Remove the ether by distillation.

    • The crude product can be purified by vacuum distillation (b.p. 154-155 °C at 8 mmHg) or by recrystallization from methanol to yield white crystals.[6]

Protocol 2: Synthesis using Methanesulfonic Acid

This protocol offers a high yield and purity with a smaller amount of a strong organic acid.[4]

Materials:

  • α-Methylstyrene

  • Methanesulfonic Acid (CH₃SO₃H)

  • 1,1,3-trimethyl-3-phenyl indan (for seeding)

  • Ethanol (for recrystallization)

Equipment:

  • Reactor vessel with heating and stirring capabilities

  • Addition funnel

Procedure:

  • Initial Charge: To a reactor, add 10 g of 1,1,3-trimethyl-3-phenyl indan and 0.5 g of methanesulfonic acid.

  • Heating: Heat the mixture to 100 °C.

  • Reactant Addition: Slowly add 100 g of α-methylstyrene.

  • Reaction: Maintain the reaction temperature between 100-120 °C and continue stirring for 3 hours after the addition is complete.

  • Purification: After the reaction is complete, the product can be purified by recrystallization from ethanol to obtain white crystals with a melting point of 51-53 °C.[4] The reported yield is 97.4% with a purity of 99.2%.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants α-Methylstyrene + Acid Catalyst ReactionVessel Heating and Stirring (e.g., Reflux) Reactants->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Drying Agent Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval PurificationMethod Recrystallization or Vacuum Distillation SolventRemoval->PurificationMethod FinalProduct 1-Phenyl-1,3,3- trimethylindan PurificationMethod->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds through an acid-catalyzed dimerization of α-methylstyrene, which is a type of electrophilic aromatic substitution. The mechanism is outlined below.

reaction_mechanism cluster_initiation Step 1: Protonation cluster_propagation Step 2: Electrophilic Attack cluster_cyclization Step 3: Intramolecular Cyclization (Friedel-Crafts Alkylation) cluster_deprotonation Step 4: Deprotonation AMS1 α-Methylstyrene Carbocation1 Tertiary Carbocation AMS1->Carbocation1 + H+ H_plus H+ Carbocation1_2 Tertiary Carbocation AMS2 α-Methylstyrene Carbocation2 Dimeric Carbocation Carbocation2_2 Dimeric Carbocation Carbocation1_2->Carbocation2 + α-Methylstyrene CyclicCarbocation Cyclized Carbocation CyclicCarbocation_2 Cyclized Carbocation Carbocation2_2->CyclicCarbocation FinalProduct 1-Phenyl-1,3,3- trimethylindan CyclicCarbocation_2->FinalProduct - H+

Caption: Proposed reaction mechanism for the acid-catalyzed dimerization of α-methylstyrene.

Safety Precautions

  • α-Methylstyrene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.

  • Methanesulfonic Acid and p-Toluenesulfonic Acid: Corrosive. Cause skin burns and eye damage.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Handle strong acids with extreme care and have appropriate spill kits readily available.

Conclusion

The synthesis of this compound via the acid-catalyzed dimerization of α-methylstyrene is a robust and versatile method suitable for laboratory-scale production. The choice of catalyst allows for the optimization of reaction conditions to achieve high yields and purity. The provided protocols and supplementary information offer a comprehensive guide for researchers and professionals in the field of chemical synthesis.

References

Application Note: Structural Elucidation of 1-Phenyl-1,3,3-trimethylindan Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For the structural confirmation and elucidation of complex organic molecules such as 1-Phenyl-1,3,3-trimethylindan, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. This application note provides a detailed protocol and data interpretation guide for the structural analysis of this compound, a molecule of interest in synthetic and medicinal chemistry.

Molecular Structure

This compound possesses a rigid tricyclic core with a chiral center at the C1 position. The structure features three methyl groups in distinct chemical environments, a methylene group, and two aromatic rings. These structural features give rise to a characteristic NMR spectrum that allows for unambiguous identification.

Data Presentation

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Methyl (C1-CH₃)~1.69Singlet3H
Methyl (C3-CH₃a)~1.35Singlet3H
Methyl (C3-CH₃b)~1.03Singlet3H
Methylene (C2-H₂)~2.21 and 2.40Doublet of Doublets2H
Aromatic Protons~7.11 - 7.29Multiplet9H

Note: The specific chemical shifts of the methylene protons are reported as distinct doublets due to geminal coupling and diastereotopicity.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Assignment Chemical Shift (δ) ppm (Predicted) Carbon Type
C1~50Quaternary
C2~55Methylene (CH₂)
C3~42Quaternary
C1-CH₃~28Methyl (CH₃)
C3-CH₃a~31Methyl (CH₃)
C3-CH₃b~32Methyl (CH₃)
Aromatic C (Indan)~122, 125, 127, 128CH
Aromatic C (Indan)~148, 152Quaternary
Aromatic C (Phenyl)~126, 127, 128CH
Aromatic C (Phenyl)~149Quaternary

Note: The predicted ¹³C NMR chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary slightly.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer. Instrument-specific parameters may require optimization.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Key Correlations: Expect to see cross-peaks between the geminally coupled methylene protons at C2.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Key Correlations:

    • The methyl proton singlets will correlate to their respective methyl carbon signals.

    • The methylene protons will correlate to the C2 carbon signal.

    • The aromatic protons will correlate to their directly attached aromatic carbon signals.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for piecing together the molecular skeleton.

  • Key Correlations:

    • The C1-methyl protons will show correlations to the quaternary carbon C1 and the methylene carbon C2.

    • The C3-methyl protons will show correlations to the quaternary carbon C3 and the methylene carbon C2.

    • The methylene protons (C2) will show correlations to the quaternary carbons C1 and C3.

    • Protons on the phenyl ring will show long-range correlations to other carbons within that ring and to the quaternary carbon C1.

Visualization of the Structural Elucidation Workflow

The following diagrams illustrate the logical flow of experiments and the relationships between different NMR techniques in the structural elucidation of this compound.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information HNMR ¹H NMR ProtonEnv Proton Environments (& Multiplicity) HNMR->ProtonEnv CNMR ¹³C NMR CarbonCount Carbon Count & Types (CH, CH₂, CH₃, Cq) CNMR->CarbonCount DEPT DEPT DEPT->CarbonCount COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC LongRange_CH Long-Range ¹H-¹³C Connectivity HMBC->LongRange_CH FinalStructure Final Structure of This compound ProtonEnv->FinalStructure CarbonCount->FinalStructure HH_Connectivity->FinalStructure CH_Connectivity->FinalStructure LongRange_CH->FinalStructure

NMR Experimental Workflow for Structural Elucidation

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals cluster_correlations Key 2D NMR Correlations H_Me1 C1-CH₃ (s) Cq1 C1 (Quat) H_Me1->Cq1 HMBC C_CH2 C2 (CH₂) H_Me1->C_CH2 HMBC C_Me Methyl Carbons H_Me1->C_Me HSQC H_Me3ab C3-(CH₃)₂ (2s) Cq3 C3 (Quat) H_Me3ab->Cq3 HMBC H_Me3ab->C_CH2 HMBC H_Me3ab->C_Me HSQC H_CH2 C2-CH₂ (dd) H_CH2->Cq1 HMBC H_CH2->Cq3 HMBC H_CH2->C_CH2 HSQC H_Ar Aromatic-H (m) H_Ar->Cq1 HMBC C_Ar Aromatic Carbons H_Ar->C_Ar HSQC HSQC_corr HSQC (Direct ¹JCH) HMBC_corr HMBC (Long-Range ²⁻³JCH)

Key 2D NMR Signaling Pathways for this compound

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopic techniques. The characteristic signals in the ¹H and ¹³C NMR spectra, combined with the connectivity information from COSY, HSQC, and HMBC experiments, provide a comprehensive and unambiguous confirmation of the molecular structure. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Notes and Protocols for 1-Phenyl-1,3,3-trimethylindan in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary use of 1-Phenyl-1,3,3-trimethylindan in polymer chemistry, which is its role as a key intermediate in the synthesis of high-performance polyimide monomers. The protocols outlined below cover the synthesis of this compound, its conversion to a crucial diamine monomer, and the subsequent polymerization to form soluble, thermally stable polyimides.

Application Note 1: Synthesis of this compound

Introduction: this compound is synthesized via the acid-catalyzed cyclodimerization of α-methylstyrene.[1] This process must be carefully controlled to favor the formation of the cyclic dimer over linear polymerization.[1] The resulting compound serves as a foundational building block for more complex polymer precursors.[2][3]

Data Presentation:

Table 1: Summary of Reaction Conditions for the Synthesis of this compound from α-Methylstyrene.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Sulfuric Acid (H₂SO₄) Methanesulfonic Acid Toluenesulfonic Acid
Temperature Reflux 140-150 °C 160-180 °C
Reaction Time 20 hours 3 hours 2 hours
Solvent Aqueous (H₂O) None (Bulk) None (Bulk)
Yield 68% 97.6% 96.8%
Purification Recrystallization (Methanol) Recrystallization (Ethanol) Recrystallization (Ethanol)

| Reference |[2] |[4] |[4] |

Experimental Protocol: Acid-Catalyzed Dimerization of α-Methylstyrene

This protocol is adapted from procedures described in the literature.[2][5]

Materials:

  • α-Methylstyrene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Methanol (for recrystallization)

  • Sodium Bicarbonate (saturated solution)

  • Calcium Chloride (saturated solution)

  • Anhydrous Calcium Chloride

  • Ether

  • 500 mL three-necked round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Equip a 500 mL three-necked flask with a mechanical stirrer and a reflux condenser.

  • Add 32.0 g (0.30 mol) of α-methylstyrene to the flask.[2]

  • Slowly add a pre-prepared and cooled solution of 68 mL of concentrated H₂SO₄ in 130 mL of H₂O.[2]

  • Heat the mixture to reflux and stir vigorously for 20 hours. Efficient stirring is crucial to create a good dispersion of the organic layer in the acid.[2][5]

  • After the reaction period, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous acid phase.[2]

  • Wash the upper organic layer successively with water, a saturated sodium bicarbonate solution, and a saturated calcium chloride solution.[5]

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the ether (if used for extraction during washing) by distillation.

  • The crude product can be purified by vacuum distillation (b.p. 154–155 °C at 8 mmHg) or by recrystallization from methanol to yield white crystals of this compound.[2][5]

Visualization:

G start Start flask 1. Combine α-Methylstyrene & Aqueous H₂SO₄ start->flask reflux 2. Heat to Reflux (20 hours) flask->reflux workup 3. Aqueous Workup (Separation & Washing) reflux->workup purify 4. Purification (Recrystallization) workup->purify end Product purify->end

Caption: Synthesis workflow for this compound.

Application Note 2: Synthesis of 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI)

Introduction: The isomeric diamine monomer 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (commonly referred to as DAPI in polymer literature, not to be confused with the fluorescent stain) is synthesized from this compound through a two-step process involving dinitration followed by catalytic reduction.[6][7] The resulting diamine, with its bulky, asymmetric, and non-planar structure, is an excellent monomer for producing highly soluble polyimides with desirable thermal and mechanical properties.[6]

Experimental Protocol: Two-Step Synthesis of DAPI Monomer

This protocol is a general representation based on established chemical transformations.[6][7]

Part A: Dinitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

Procedure:

  • Dissolve this compound in a suitable solvent like dichloromethane in a flask equipped with a stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it separately in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the indane derivative while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the dinitrated product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over a suitable drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude dinitro-phenyltrimethylindan.

Part B: Reduction of Dinitro Intermediate to DAPI

Materials:

  • Dinitro-phenyltrimethylindan

  • Palladium on Carbon (Pd/C, 10%) or Tin(II) Chloride (SnCl₂)

  • Hydrazine Hydrate or Hydrogen Gas (H₂)

  • Ethanol or Ethyl Acetate

  • Hydrochloric Acid (HCl, if using SnCl₂)

  • Sodium Hydroxide (NaOH)

Procedure (Catalytic Hydrogenation):

  • Dissolve the crude dinitro compound in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Carry out the reduction using either hydrazine hydrate added portion-wise at reflux or by hydrogenation with H₂ gas (50 psi) in a Parr apparatus at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure. The residue is the crude DAPI monomer, which can be purified by column chromatography or recrystallization.

Visualization:

G Indan 1-Phenyl-1,3,3- trimethylindan Dinitro Dinitro-Intermediate Indan->Dinitro Nitration (HNO₃/H₂SO₄) DAPI DAPI Monomer Dinitro->DAPI Reduction (e.g., H₂/Pd-C)

Caption: Conversion of this compound to DAPI.

Application Note 3: Synthesis of High-Performance Polyimides from DAPI

Introduction: Polyimides derived from the DAPI monomer exhibit an exceptional combination of properties, including high glass transition temperatures (Tg), excellent thermal stability, and good solubility in common organic solvents.[6] The solubility is a direct result of the bulky and non-coplanar structure of the DAPI monomer, which disrupts polymer chain packing.[8] These characteristics make them suitable for applications in advanced electronics and gas separation membranes.[6][7]

Data Presentation:

Table 2: Thermal Properties of Polyimides Derived from DAPI and Various Dianhydrides.

Dianhydride Monomer Polymer Abbreviation Tg (°C) 5% Weight Loss Temp. (°C, in Air) Reference
3,3′,4,4′-Benzophenone tetracarboxylic dianhydride DAPI/BTDA 333 525 [6]
(3,4-dicarboxyphenyl) hexafluoropropane dianhydride DAPI/6FDA 369 >500 [6]
Pyromellitic dianhydride CPI-PMDA >400 ~560 [8]

| 4,4'-Oxydiphthalic anhydride | CPI-ODPA | 290 | ~550 |[8] |

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes a general two-step method involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[1][6][9]

Materials:

  • DAPI monomer

  • Aromatic dianhydride (e.g., BTDA, 6FDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic Anhydride (for chemical imidization)

  • Pyridine or other tertiary amine catalyst (for chemical imidization)

  • Nitrogen gas supply

  • Mechanical stirrer

Procedure:

  • Poly(amic acid) Synthesis: a. In a dry, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of the DAPI monomer in anhydrous NMP or DMAc. b. Once the diamine has completely dissolved, add an equimolar amount of the solid dianhydride in several portions with vigorous stirring. c. Continue stirring the reaction at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor.[9]

  • Imidization (Conversion to Polyimide):

    • Method A: Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film. b. Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating cycle, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete cyclization to the polyimide.[8]

    • Method B: Chemical Imidization: a. To the poly(amic acid) solution from step 1c, add a dehydrating agent, typically a molar excess of acetic anhydride, and a catalytic amount of a tertiary amine like pyridine.[9] b. Stir the mixture at room temperature for 24 hours. c. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. d. Collect the polymer by filtration and dry it in a vacuum oven.

Visualization:

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine DAPI Diamine PAA Poly(amic acid) Precursor Diamine->PAA + Dianhydride Dianhydride Dianhydride->PAA Polyimide Final Polyimide PAA->Polyimide Dehydration (Heat or Chemical)

Caption: Two-step synthesis of polyimides from DAPI monomer.

References

Application Notes and Protocols for 1-Phenyl-1,3,3-trimethylindan as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan, a substituted indan derivative, serves as a crucial reference standard in various chromatographic applications.[1][2][3][4][5][6] Its primary utility lies in the accurate quantification and identification of related compounds in complex matrices, particularly in the quality control of raw materials, intermediates, and finished products within the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The compound's stable chemical structure and distinct chromatographic behavior make it an ideal candidate for a reference material. It is a solid with a melting point of approximately 52.5°C and a boiling point around 313.82°C.[6][7] It is soluble in organic solvents like dichloromethane and ethyl acetate.[6][7] These properties are essential for the preparation of standard solutions for chromatographic analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
CAS Number 3910-35-8[1][3][4][5][6]
Molecular Formula C18H20[1][3][4][5][6]
Molecular Weight 236.35 g/mol [1][3][4][5][6]
Melting Point 52.5 °C[6][7]
Boiling Point 313.82 °C (estimated)[6][7]
Appearance White to light yellow crystalline solid[4]
Solubility Soluble in dichloromethane, ethyl acetate[6][7]

Application in Gas Chromatography (GC)

Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to its volatility, this compound is well-suited for GC analysis. The following is an illustrative protocol for the purity determination and quantification of this compound.

Illustrative GC-FID Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.

1. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless, operated in split mode (e.g., 50:1)
Injector Temperature 280 °C
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25.0 mL of high-purity dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in dichloromethane to achieve a final concentration within the calibration range.

3. Data Analysis and System Suitability:

  • Quantification: Use the peak area of this compound from the chromatograms of the standard solutions to construct a calibration curve. Determine the concentration in the sample solution by interpolating its peak area from the calibration curve.

  • System Suitability: Inject the mid-range standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.

Expected Results (Illustrative)
ParameterExpected Value
Retention Time Approximately 10-15 minutes (highly dependent on the specific GC system and conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Application in High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for the analysis of non-volatile and thermally labile compounds. This compound, containing a phenyl group, exhibits UV absorbance, making it suitable for HPLC-UV analysis.

Illustrative HPLC-UV Protocol

This protocol provides a starting point for method development and should be optimized as needed.

1. Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25.0 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a final concentration within the calibration range.

3. Data Analysis and System Suitability:

  • Quantification: Construct a calibration curve by plotting the peak area of this compound versus concentration. Determine the concentration of the analyte in the sample from this curve.

  • System Suitability: Perform six replicate injections of a mid-range standard solution. The RSD of the peak area should not exceed 2.0%. The tailing factor should be within the range of 0.8 to 1.5.

Expected Results (Illustrative)
ParameterExpected Value
Retention Time Approximately 5-8 minutes (dependent on column and exact mobile phase composition)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.2 - 0.8 µg/mL
Limit of Quantification (LOQ) 0.8 - 2.5 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters
ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, with recovery typically between 98.0% and 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day), with an RSD of ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizations

Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical protocols.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Reference Standard dissolve Dissolve in Dichloromethane weigh->dissolve sample_prep Prepare Sample Solution weigh->sample_prep dilute Prepare Working Standards dissolve->dilute inject Inject Sample/Standard dilute->inject sample_prep->inject gc_setup Set GC-FID Parameters gc_setup->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: Workflow for GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Reference Standard dissolve Dissolve in Acetonitrile weigh->dissolve sample_prep Prepare Sample Solution weigh->sample_prep dilute Prepare Working Standards dissolve->dilute inject Inject Sample/Standard dilute->inject sample_prep->inject hplc_setup Set HPLC-UV Parameters hplc_setup->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Validation_Logic cluster_validation Method Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Logical relationship of method validation parameters.

References

Application Note: Quantitative Analysis of 1-Phenyl-1,3,3-trimethylindan in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8) is a chemical intermediate used in the synthesis of various organic compounds, including brominated flame retardants.[1][2] Its presence in complex matrices, such as environmental samples or in-process industrial streams, necessitates robust and reliable analytical methods for quantification. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of semi-volatile organic compounds. The described method includes sample preparation, instrument configuration, and validation parameters, offering a comprehensive guide for researchers.

Experimental Protocols

A validated GC-MS method was developed for the quantification of this compound. The following sections detail the sample preparation and analytical procedures.

Sample Preparation: Solid-Phase Extraction (SPE)

For the extraction of this compound from a complex aqueous matrix, a solid-phase extraction (SPE) protocol is employed. This technique is effective for the selective isolation and concentration of analytes from a large sample volume.

Materials:

  • SPE Cartridges: C18, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Deionized Water

  • Dichloromethane (DCM, HPLC grade)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane into a clean collection tube.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of dichloromethane for GC-MS analysis.

Diagram of the SPE Workflow:

SPE_Workflow Condition 1. Condition Cartridge (Methanol & Water) Load 2. Load Sample (100 mL) Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 5. Elute Analyte (Dichloromethane) Dry->Elute Concentrate 6. Concentrate Eluent (Evaporation) Elute->Concentrate Reconstitute 7. Reconstitute (Dichloromethane) Concentrate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

GC Conditions:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 221.2

  • Qualifier Ions: m/z 236.2, m/z 117.1

Diagram of the Analytical Workflow:

Analytical_Workflow Sample Prepared Sample (in Dichloromethane) GC_Injection GC Injection (1 µL, Splitless) Sample->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (SIM Mode) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Processing Mass_Analysis->Data_Acquisition

Caption: GC-MS analytical workflow.

Quantitative Data and Method Validation

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Calibration Curve and Linearity

A calibration curve was constructed by analyzing a series of standard solutions of this compound in dichloromethane at concentrations ranging from 0.1 to 50 µg/mL.

ParameterValue
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Equation y = mx + c
Limits of Detection and Quantitation

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantitation (LOQ) 0.1
Accuracy and Precision

Accuracy was assessed by spike-recovery experiments at three different concentration levels in the sample matrix. Precision was evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.

Concentration Spiked (µg/mL)Mean Recovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
198.54.25.8
10101.23.14.5
4099.32.53.9

Conclusion

The presented GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in complex mixtures. The sample preparation protocol using solid-phase extraction allows for effective isolation and concentration of the analyte. The method validation results demonstrate excellent linearity, low detection limits, and high accuracy and precision, making it suitable for routine analysis in various research and industrial settings.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of 1-Phenyl-1,3,3-trimethylindan from various sample matrices. The methodologies presented are based on established principles for the extraction of nonpolar, aromatic compounds and can be adapted for specific research and development needs.

Introduction

This compound is a key intermediate in the synthesis of brominated flame retardants and is also utilized in the fragrance industry.[1][2] Its accurate quantification in complex matrices such as cosmetics, polymers, and environmental samples is crucial for quality control and safety assessment. Solid-phase extraction (SPE) offers a robust and efficient method for sample cleanup and concentration prior to chromatographic analysis, providing cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction.[3][4] This technique is highly effective in removing interfering matrix components, thereby enhancing the reliability of subsequent analytical measurements.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective SPE method.

PropertyValueReference
Chemical Formula C18H20[1]
Molecular Weight 236.35 g/mol [1]
Appearance Brown Solid[1][2]
Melting Point 52.5 °C[1]
Boiling Point ~313.82 °C (estimated)[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate; Insoluble in water[1][5]
logP (o/w) 5.715 (estimated)[5]

The high logP value and insolubility in water indicate that this compound is a nonpolar compound, making it an ideal candidate for reversed-phase SPE from aqueous matrices or normal-phase SPE from nonpolar organic matrices.

Recommended SPE Protocols

The selection of the appropriate SPE sorbent and protocol is contingent on the sample matrix. Below are two recommended starting protocols that can be optimized for specific applications.

Protocol 1: Reversed-Phase SPE for Aqueous Samples

This protocol is suitable for the extraction of this compound from water samples or aqueous extracts. The nonpolar nature of the analyte allows for strong retention on a reversed-phase sorbent.

Sorbent Selection:

  • Primary: Phenyl-based sorbents are highly recommended due to the potential for π-π interactions between the phenyl groups on the sorbent and the aromatic rings of the analyte, providing enhanced selectivity for aromatic compounds.[6]

  • Alternative: C18 or C8 sorbents can also be effective due to their strong hydrophobic retention mechanisms.

Experimental Workflow:

SPE_Workflow_Reversed_Phase cluster_prep Sample Preparation cluster_spe SPE Procedure cluster_analysis Analysis Sample Aqueous Sample Pretreat Adjust pH to neutral (if necessary) Sample->Pretreat Condition Condition Cartridge: 1. Methanol (1-3 mL) 2. Deionized Water (1-3 mL) Pretreat->Condition Load Load Sample: (1-2 mL/min) Condition->Load Wash Wash Cartridge: 5% Methanol in Water (1-3 mL) Load->Wash Dry Dry Sorbent: (Vacuum or Nitrogen, 5-10 min) Wash->Dry Elute Elute Analyte: Methanol or Acetonitrile (1-2 mL) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in appropriate solvent (e.g., Hexane, Ethyl Acetate) Evaporate->Reconstitute Analysis GC-MS or HPLC Analysis Reconstitute->Analysis

Caption: Reversed-Phase SPE Workflow for this compound.

Detailed Methodology:

  • Sample Pre-treatment: For aqueous samples, ensure the pH is neutral. If the sample contains suspended solids, centrifugation or filtration is recommended prior to loading.

  • SPE Cartridge Conditioning:

    • Pass 1-3 mL of methanol through the phenyl or C18 SPE cartridge to solvate the stationary phase.

    • Equilibrate the cartridge by passing 1-3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 1-3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the sorbent bed thoroughly for 5-10 minutes using a vacuum manifold or a stream of nitrogen. This step is critical for ensuring efficient elution with a non-aqueous solvent.

  • Elution: Elute the this compound with 1-2 mL of methanol or acetonitrile.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., hexane or ethyl acetate for GC-MS).

Protocol 2: Normal-Phase SPE for Nonpolar Organic Samples

This protocol is designed for the cleanup of this compound from samples dissolved in nonpolar organic solvents, such as extracts from polymer matrices.

Sorbent Selection:

  • Primary: Silica or Florisil cartridges are effective for separating analytes based on polarity.

  • Alternative: Cyanopropyl (CN) bonded silica can also be used.

Experimental Workflow:

SPE_Workflow_Normal_Phase cluster_prep Sample Preparation cluster_spe SPE Procedure cluster_analysis Analysis Sample Sample in Nonpolar Solvent (e.g., Hexane, Isooctane) Condition Condition Cartridge: Hexane (1-3 mL) Sample->Condition Load Load Sample: (1-2 mL/min) Condition->Load Wash Wash Cartridge: Hexane (1-3 mL) Load->Wash Elute Elute Analyte: Dichloromethane/Hexane mixture or Ethyl Acetate Wash->Elute Solvent_Exchange Solvent Exchange (if necessary) Elute->Solvent_Exchange Analysis GC-MS or HPLC Analysis Solvent_Exchange->Analysis

Caption: Normal-Phase SPE Workflow for this compound.

Detailed Methodology:

  • Sample Pre-treatment: The sample should be dissolved in a nonpolar solvent such as hexane or isooctane.

  • SPE Cartridge Conditioning: Pass 1-3 mL of hexane through the silica or Florisil cartridge.

  • Sample Loading: Apply the sample to the conditioned cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 1-3 mL of hexane to remove nonpolar interferences that are more weakly retained than the analyte.

  • Elution: Elute the this compound with a more polar solvent or solvent mixture. A gradient elution starting with a low polarity solvent and gradually increasing the polarity can be used for further fractionation. Suitable elution solvents include dichloromethane/hexane mixtures or ethyl acetate.

  • Post-Elution: The eluate may be directly injected for analysis or subjected to solvent exchange if the elution solvent is not compatible with the analytical system.

Quantitative Data for Analogous Compounds

Table 1: Performance Data for SPE-GC-MS of Polycyclic Aromatic Hydrocarbons (PAHs)

ParameterPerformance RangeReference
Recovery 71 - 110%[7]
Relative Standard Deviation (RSD) < 15%[4]
Limit of Detection (LOD) 0.016 - 0.2 ng/mL[7]
Linearity (R²) > 0.99[7]

Table 2: Performance Data for SPE-GC-MS of Fragrance Allergens in Cosmetics

ParameterPerformance RangeReference
Recovery > 75%[8]
Relative Standard Deviation (RSD) < 10%[8]
Limit of Quantification (LOQ) 2 - 20 µg/g[9]
Linearity (R²) > 0.99[9]

Method Validation and Optimization

The provided protocols are intended as a starting point. For quantitative applications, method validation is essential and should include:

  • Recovery Studies: Spiking the sample matrix with a known concentration of this compound before and after the SPE procedure to determine the extraction efficiency.

  • Precision and Accuracy: Assessing the repeatability and reproducibility of the method.

  • Linearity and Range: Establishing the concentration range over which the method is linear.

  • Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Optimization of the wash and elution solvent compositions and volumes may be necessary to achieve the desired selectivity and recovery for specific sample matrices.

Concluding Remarks

Solid-phase extraction is a powerful technique for the cleanup of this compound from a variety of sample types. The choice between reversed-phase and normal-phase SPE will primarily depend on the sample matrix. The protocols and performance data for analogous compounds provided herein offer a solid foundation for the development of a robust and reliable analytical method. Method optimization and validation are crucial steps to ensure data quality for research, quality control, and regulatory purposes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1,3,3-trimethylindan.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acid-catalyzed dimerization of α-methylstyrene.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields are a common problem and can be attributed to several factors. The primary cause is often the formation of undesired side products, such as linear dimers and trimers of α-methylstyrene.[1] The reaction is also highly exothermic, and poor temperature control can lead to increased byproduct formation.[1]

Potential Solutions:

  • Catalyst Choice and Concentration: The type and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other acids like methanesulfonic acid or p-toluenesulfonic acid can offer better selectivity.[1] It is crucial to use the correct amount of catalyst; too much can lead to excessive polymerization.

  • Temperature Control: The reaction is exothermic, and a rapid temperature increase can favor the formation of linear polymers.[1] Maintaining a stable reaction temperature, as outlined in established protocols, is essential. Some methods suggest a gradual addition of the reactant to a heated acid solution to better control the exotherm.[1][2]

  • Reaction Time: The reaction needs to proceed for a sufficient duration to ensure complete conversion. Reaction times of several hours (e.g., 3 to 20 hours) are often reported.[1][2][3] Monitoring the reaction progress by techniques like TLC can help determine the optimal reaction time.

  • Stirring Efficiency: Vigorous stirring is necessary to ensure proper mixing of the organic and aqueous phases, especially when using sulfuric acid.[4] Inefficient stirring can lead to localized overheating and increased side product formation.

  • Purity of Starting Material: The α-methylstyrene starting material should be free of inhibitors and other impurities. Distillation of the α-methylstyrene before use is recommended.

Issue 2: Formation of Significant Amounts of Byproducts

Question: I am observing a significant amount of byproducts in my reaction mixture, making purification difficult. How can I minimize their formation?

Answer:

The formation of byproducts, primarily linear dimers and trimers, is a known challenge in this synthesis.[1] These byproducts arise from competing polymerization pathways.

Strategies to Minimize Byproducts:

  • Controlled Addition of Reactant: A slow, controlled addition of α-methylstyrene to the heated catalyst solution can help maintain a low concentration of the monomer, thus disfavoring polymerization.[1]

  • Use of a "Seed" Product: Some patented methods suggest adding a small amount of the final product (this compound) to the reaction mixture at the beginning. This can help to direct the reaction towards the desired cyclodimerization.[1]

  • Solventless vs. Solvent-Based Reaction: While many procedures are solventless, the use of an inert solvent can help to control the reaction temperature and dilute the reactants, potentially reducing polymerization. However, this can complicate product separation.[1]

  • Catalyst Selection: As mentioned previously, the choice of acid catalyst can influence the product distribution. Experimenting with different catalysts (e.g., methanesulfonic acid, p-toluenesulfonic acid) may lead to a cleaner reaction profile.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound from α-methylstyrene?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation. The acid catalyst protonates a molecule of α-methylstyrene to form a tertiary carbocation. This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring of a second α-methylstyrene molecule. A subsequent intramolecular cyclization and deprotonation lead to the formation of the indane ring system.

Q2: What are the recommended purification methods for this compound?

A2: The most common purification methods are recrystallization and distillation.

  • Recrystallization: Methanol and ethanol are frequently used solvents for recrystallization, yielding white crystals of the product.[1][2][3] Isopropyl alcohol has also been reported as a suitable solvent.[4]

  • Distillation: Vacuum distillation can be employed to purify the product, especially on a larger scale.[1][4]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Corrosive Acids: The reaction uses strong acids (e.g., sulfuric acid), which are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic and can lead to a rapid increase in temperature and pressure.[1] Proper temperature control and a setup that allows for rapid cooling are essential.

  • Flammable Reagents: α-Methylstyrene is a flammable liquid. Avoid open flames and ensure proper grounding of equipment.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2Method 3
Starting Material α-Methylstyreneα-Methylstyreneα-Methylstyrene
Catalyst Sulfuric Acid (62%)[2]Sulfuric Acid[3]Methanesulfonic Acid[1]
Temperature Reflux (145°C)[2]Reflux[3]100-120°C[1]
Reaction Time 20 hours[2]20 hours[3]3 hours[1]
Yield 75%[2]68%[3]97.4%[1]
Purification Recrystallization from Methanol[2]Recrystallization from Methanol[3]Recrystallization from Ethanol[1]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid (as described in PrepChem) [2]

  • To 6.0 kg of 62% sulfuric acid at 50°C, slowly add 1.0 kg of α-methylstyrene over a 5-minute period.

  • Heat the mixture to reflux (145°C) and maintain for 20 hours.

  • After cooling to room temperature, separate the lower acid phase and discard it.

  • Wash the organic phase several times with sulfuric acid and then with water.

  • Recrystallize the crude product from methanol to afford white crystals.

Protocol 2: Synthesis using Methanesulfonic Acid (adapted from Patent CN104058922A) [1]

  • To a reactor, add 10g of this compound and 0.5g of methanesulfonic acid.

  • Heat the mixture to 100°C.

  • Slowly add 100g of α-methylstyrene, maintaining the reaction temperature between 100-120°C.

  • After the addition is complete, continue the reaction for 3 hours.

  • Cool the reaction mixture and recrystallize the product from ethanol to obtain white crystals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine α-Methylstyrene and Acid Catalyst start->reagents heat Heat to Reaction Temperature reagents->heat react Maintain Temperature and Stir for Specified Time heat->react cool Cool Reaction Mixture react->cool separate Separate Organic and Aqueous Layers cool->separate wash Wash Organic Layer separate->wash purify Purify by Recrystallization or Distillation wash->purify end End Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Side Reactions (Polymerization) issue->cause1 cause2 Poor Temperature Control issue->cause2 cause3 Incorrect Catalyst Concentration issue->cause3 cause4 Insufficient Reaction Time issue->cause4 sol1 Optimize Catalyst & Use Seed Product cause1->sol1 sol2 Controlled Reactant Addition & Cooling cause2->sol2 sol3 Titrate Catalyst Accurately cause3->sol3 sol4 Monitor Reaction (e.g., by TLC) cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Phenyl-1,3,3-trimethylindan.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents such as ethanol, methanol, or isopropyl alcohol to find the optimal one.[1][2][3]
Excessive Solvent Used Using too much solvent will keep the product dissolved even at low temperatures. Use just enough hot solvent to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the product crystallizes out during hot filtration to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask).
Incomplete Crystallization Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.

Issue 2: Product Oiling Out During Recrystallization

Potential Cause Troubleshooting Step
Melting Point Below Solvent Boiling Point If the compound's melting point is lower than the solvent's boiling point, it may melt instead of dissolving. Choose a solvent with a lower boiling point.
High Impurity Level A high concentration of impurities can depress the melting point of the mixture. Consider a preliminary purification step like distillation before recrystallization.
Insufficient Solvent Not using enough solvent can lead to a supersaturated solution that oils out. Add slightly more hot solvent until the oil dissolves, then proceed with slow cooling.

Issue 3: Ineffective Purification by Distillation

Potential Cause Troubleshooting Step
Inadequate Vacuum A poor vacuum will require higher temperatures, which can lead to product degradation. Check all seals and connections of your vacuum distillation setup for leaks.
Boiling Points of Product and Impurity are Too Close Simple distillation is ineffective for separating liquids with close boiling points. Use fractional distillation with a fractionating column to improve separation.
Bumping of the Liquid Uneven boiling can lead to impure distillate. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Thermal Decomposition If the compound is not stable at its boiling point, it may decompose. Use vacuum distillation to lower the required temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and vacuum distillation.[1][2] Recrystallization from solvents like ethanol, methanol, or isopropyl alcohol can yield high-purity white crystals.[1][2][3] Vacuum distillation is suitable for separating the product from non-volatile impurities or those with significantly different boiling points.[1][2]

Q2: What are the likely impurities in crude this compound?

A2: Common impurities originate from its synthesis, which is typically the acid-catalyzed dimerization of α-methylstyrene. Potential impurities include unreacted α-methylstyrene, higher molecular weight polymers, and residual acidic catalyst.[2]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is a white crystalline solid.[1][3] Its melting point is typically in the range of 51-55 °C.[1][4]

Q4: Which analytical techniques can be used to assess the purity of this compound?

A4: Purity can be assessed using several methods. Gas Chromatography (GC) is effective for determining the percentage of the main component and detecting volatile impurities.[4] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can also be used for purity analysis.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Q5: Can column chromatography be used to purify this compound?

A5: Yes, column chromatography is a viable, though less commonly cited, method for purification. Given its non-polar nature, a normal-phase chromatography setup with a silica gel stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate) would be appropriate. Reverse-phase HPLC can also be used for preparative separations.[5]

Quantitative Data Summary

The following tables summarize quantitative data associated with the purification of this compound.

Table 1: Purification by Recrystallization

Solvent Purity Achieved Yield Melting Point (°C) Reference
Ethanol>99.2%96.8 - 97.6%51 - 53[1]
80% Isopropyl AlcoholPurified Product80 - 83%51.8 - 52.3[2]
MethanolCrystalline Solid68%50 - 51[3]

Table 2: Purification by Vacuum Distillation

Pressure Boiling Point (°C) Purity Achieved Yield Reference
Not SpecifiedNot Specified99.3%97.1%[1]
6.5 mmHg150 - 151Not SpecifiedNot Specified[2]
8 mmHg154 - 155Not Specified86 - 89%[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. White crystals should start to form.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure (refer to Table 2).

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation purity_analysis Purity Analysis (GC, HPLC, NMR) recrystallization->purity_analysis waste Impurities recrystallization->waste distillation->purity_analysis distillation->waste purity_analysis->recrystallization Purity < 99% purity_analysis->distillation Purity < 99% pure_product Pure this compound purity_analysis->pure_product Purity > 99%

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions start Recrystallization Attempt low_yield Low Yield? start->low_yield oiling_out Product Oiling Out? low_yield->oiling_out No check_solvent Optimize Solvent low_yield->check_solvent Yes use_less_solvent Reduce Solvent Volume low_yield->use_less_solvent Yes slow_cool Cool Slowly low_yield->slow_cool Yes success Successful Purification oiling_out->success No change_solvent Change Solvent oiling_out->change_solvent Yes pre_purify Pre-purify (e.g., Distill) oiling_out->pre_purify Yes add_more_solvent Add More Hot Solvent oiling_out->add_more_solvent Yes

Caption: Logical relationships in troubleshooting recrystallization.

References

Technical Support Center: Analysis of 1,1,3-trimethyl-3-phenylindane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the analysis of 1,1,3-trimethyl-3-phenylindane (TMPhI).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for 1,1,3-trimethyl-3-phenylindane?

A1: The most common analytical techniques for the separation and quantification of 1,1,3-trimethyl-3-phenylindane are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for this volatile compound, providing both separation and structural information. HPLC, particularly in a reverse-phase setup, is also a viable method for its analysis.

Q2: What are the expected mass-to-charge ratios (m/z) for 1,1,3-trimethyl-3-phenylindane in mass spectrometry?

A2: The molecular weight of 1,1,3-trimethyl-3-phenylindane is 236.35 g/mol . In mass spectrometry, you can expect to see the molecular ion peak [M]+ at m/z 236. Key fragment ions can also be observed, which aid in the identification of the compound.

Q3: What are potential impurities that might be present in 1,1,3-trimethyl-3-phenylindane samples?

A3: Since 1,1,3-trimethyl-3-phenylindane is synthesized by the acid-catalyzed dimerization of α-methylstyrene, potential impurities could include residual α-methylstyrene monomer, other dimers, or higher-order polymers. The presence of these impurities can lead to co-elution and interfere with accurate quantification.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Peak Tailing in the Chromatogram

  • Question: My 1,1,3-trimethyl-3-phenylindane peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing in GC analysis can be caused by several factors. A systematic approach to troubleshooting is recommended.

    • Active Sites in the System: The issue could be due to active sites in the injector liner or the column itself. To address this, you can try replacing the liner with a new, deactivated one. If the problem persists, trimming a small portion (e.g., 10-20 cm) from the front of the column can help remove any active sites that have developed over time.

    • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to peak tailing. Regular column baking at a high temperature (within the column's limits) can help remove contaminants.

    • Inlet Temperature: An insufficiently high inlet temperature can cause slow vaporization of the analyte, leading to tailing. Ensure the inlet temperature is appropriate for the boiling point of 1,1,3-trimethyl-3-phenylindane.

Issue 2: Poor Sensitivity or No Peak Detected

  • Question: I am injecting my 1,1,3-trimethyl-3-phenylindane sample, but I am seeing a very small peak or no peak at all. What should I check?

  • Answer: A lack of response can be due to several issues, from sample preparation to instrument malfunction.

    • Sample Concentration: Ensure that the concentration of your sample is within the detection limits of your instrument.

    • Injector Issues: Check for leaks in the injector, as this can lead to sample loss. Also, ensure the syringe is functioning correctly and injecting the set volume.

    • Column Issues: A broken column or a complete blockage can prevent the sample from reaching the detector.

    • Mass Spectrometer Settings: Verify that the mass spectrometer is properly tuned and that the acquisition parameters (scan range, ionization mode) are appropriate for detecting 1,1,3-trimethyl-3-phenylindane and its fragments.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Broad or Split Peaks

  • Question: My HPLC chromatogram for 1,1,3-trimethyl-3-phenylindane shows broad or split peaks. How can I improve the peak shape?

  • Answer: Poor peak shape in HPLC can often be attributed to issues with the mobile phase, the column, or the sample solvent.

    • Mobile Phase Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.

    • Column Overload: Injecting too much sample onto the column can lead to broad, fronting peaks. Try reducing the injection volume or diluting your sample.

    • Column Contamination or Degradation: The column's stationary phase can degrade over time or become contaminated. Flushing the column with a strong solvent or replacing it may be necessary.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my 1,1,3-trimethyl-3-phenylindane peak is shifting between injections. What could be the cause?

  • Answer: Fluctuating retention times are often indicative of problems with the HPLC system's stability.

    • Pump Issues: Check for leaks in the pump and ensure that it is delivering a consistent flow rate. Air bubbles in the pump head can also cause flow rate fluctuations. Degassing the mobile phase is crucial.

    • Column Temperature: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

    • Mobile Phase Composition: If you are preparing your mobile phase manually, ensure the composition is consistent from batch to batch.

Experimental Protocols

GC-MS Analysis of 1,1,3-trimethyl-3-phenylindane

This protocol provides a general starting point for the analysis of 1,1,3-trimethyl-3-phenylindane. Optimization may be required based on the specific instrument and sample matrix.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Range40 - 400 m/z
HPLC Analysis of 1,1,3-trimethyl-3-phenylindane

This reverse-phase HPLC method is suitable for the analysis of 1,1,3-trimethyl-3-phenylindane.

ParameterSetting
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (for MS compatibility)
GradientIsocratic or gradient elution depending on the sample complexity. A starting point could be 70:30 (Acetonitrile:Water).
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm or Mass Spectrometry

Data Presentation

Table 1: Key Properties of 1,1,3-trimethyl-3-phenylindane

PropertyValue
Molecular FormulaC₁₈H₂₀
Molecular Weight236.35 g/mol
Boiling Point~314 °C
Melting Point51-55 °C
CAS Number3910-35-8

Visualizations

GC_MS_Troubleshooting_Workflow cluster_tailing Troubleshoot Peak Tailing cluster_sensitivity Troubleshoot Poor Sensitivity cluster_rt Troubleshoot Inconsistent RT start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_sensitivity Poor Sensitivity start->poor_sensitivity inconsistent_rt Inconsistent Retention Time start->inconsistent_rt check_liner Check/Replace Injector Liner peak_tailing->check_liner check_concentration Verify Sample Concentration poor_sensitivity->check_concentration check_pump Check Pump for Leaks/Bubbles inconsistent_rt->check_pump trim_column Trim Front of Column check_liner->trim_column bake_column Bake Out Column trim_column->bake_column check_inlet_temp Check Inlet Temperature bake_column->check_inlet_temp resolve Problem Resolved check_inlet_temp->resolve check_injector Check for Injector Leaks check_concentration->check_injector check_column_integrity Inspect Column Integrity check_injector->check_column_integrity check_ms_tune Verify MS Tune & Parameters check_column_integrity->check_ms_tune check_ms_tune->resolve use_column_oven Use Column Oven check_pump->use_column_oven check_mobile_phase Verify Mobile Phase Prep. use_column_oven->check_mobile_phase check_mobile_phase->resolve

Caption: A logical workflow for troubleshooting common GC-MS analysis issues.

Sample_Preparation_Workflow start Start: Obtain Sample dissolve Dissolve in Appropriate Solvent (e.g., Hexane for GC, ACN for HPLC) start->dissolve filter Filter Sample through 0.45 µm Syringe Filter dissolve->filter transfer Transfer to Autosampler Vial filter->transfer analyze Analyze using GC-MS or HPLC transfer->analyze

Caption: A standard workflow for preparing TMPhI samples for chromatographic analysis.

Technical Support Center: Analysis of 1-Phenyl-1,3,3-trimethylindan Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 1-Phenyl-1,3,3-trimethylindan.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its structure as a substituted aromatic hydrocarbon, the primary degradation routes are expected to be oxidative and microbial degradation.

  • Oxidative Degradation: This can occur through abiotic processes such as photodegradation or reaction with hydroxyl radicals. The degradation is likely initiated by the oxidation of the aromatic rings or the alkyl substituents.[1][2] The process can lead to the formation of hydroxylated intermediates, which may further break down into smaller organic acids and eventually be mineralized to carbon dioxide and water.[2]

  • Microbial Degradation (Biodegradation): Various microorganisms, including bacteria and fungi, are known to degrade aromatic hydrocarbons.[3][4] The initial step in the biodegradation of such compounds often involves the action of monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring.[5] Subsequent steps involve ring cleavage and further metabolism through central metabolic pathways.[6] The degradation of phenylalkanes by some yeast species involves the oxidation of the alkyl side chain.[6]

Q2: What are the common challenges encountered during the analysis of this compound and its degradation products?

A2: Researchers may face several challenges, including:

  • Low water solubility: As a hydrophobic molecule, its low solubility in aqueous media can make biodegradation studies challenging.[7]

  • Volatility: Depending on the analytical method, the volatility of the parent compound and some degradation products can lead to sample loss.

  • Matrix Interference: Environmental or biological samples can contain complex matrices that interfere with the extraction and analysis of the target compounds.

  • Identification of Intermediates: Degradation often produces a complex mixture of intermediate products at low concentrations, making their identification and quantification difficult.

  • Lack of Commercial Standards: Analytical standards for potential degradation products may not be commercially available, hindering their definitive identification.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique for the analysis of this compound and its degradation products due to its high sensitivity and ability to separate and identify volatile and semi-volatile organic compounds.[8] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally labile degradation products.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental analysis of this compound degradation.

GC/MS Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper column installation; sample overload.Deactivate the inlet liner with silylation; use a fresh, high-quality column; ensure the column is installed correctly to avoid dead volume; inject a smaller sample volume.[9][10]
Ghost Peaks Contamination in the syringe, inlet, or carrier gas; septum bleed.Clean the syringe and inlet; use high-purity carrier gas with appropriate traps; use a high-quality, low-bleed septum.[9]
Low Sensitivity/Poor Response Leak in the injection port; contaminated detector; incorrect injection parameters.Check for leaks using an electronic leak detector; clean the ion source and detector; optimize injection temperature and split ratio.[11][12]
Irreproducible Retention Times Fluctuations in carrier gas flow rate or oven temperature; column degradation.Ensure stable gas flow and oven temperature control; condition the column or replace it if it's old or contaminated.[10]
Baseline Noise or Drift Column bleed; contaminated carrier gas; detector contamination.Condition the column at its maximum operating temperature; install or replace gas purifiers; clean the detector.[11]

Experimental Protocols

Protocol 1: Sample Preparation for Biodegradation Study in Soil
  • Soil Spiking:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., acetone).

    • Add the stock solution to a known weight of sterile soil and mix thoroughly to achieve the desired concentration.

    • Allow the solvent to evaporate completely in a fume hood.

  • Microcosm Setup:

    • Place the spiked soil into sterile glass containers.

    • Inoculate with a suitable microbial consortium or a specific degrading microorganism if desired.

    • Adjust the moisture content to an optimal level (e.g., 60% of water holding capacity).

    • Incubate the microcosms under controlled temperature and humidity.

  • Sampling and Extraction:

    • At specified time intervals, collect soil samples from the microcosms.

    • Extract the analytes from the soil using a suitable solvent (e.g., a mixture of hexane and acetone) via methods like sonication or Soxhlet extraction.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the extract using GC/MS to determine the concentration of the parent compound and identify degradation products.

Protocol 2: GC/MS Analysis Method
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable for separating aromatic hydrocarbons.

  • Injection:

    • Injector Temperature: 250-280 °C

    • Injection Mode: Splitless or split, depending on the expected concentration.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Hypothesized Degradation Pathways

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_biodegradation Microbial Degradation A This compound B Hydroxylated Intermediates A->B Hydroxylation C Ring Cleavage Products (e.g., dicarboxylic acids) B->C Oxidation D CO2 + H2O C->D Mineralization E This compound F Hydroxylated Aromatic Intermediates E->F Monooxygenase/ Dioxygenase G Catecholic Intermediates F->G Dehydrogenase H Ring Fission Products G->H Dioxygenase I Central Metabolic Pathways H->I Further Metabolism

Caption: Hypothesized oxidative and microbial degradation pathways of this compound.

Experimental Workflow for Degradation Study

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Data Interpretation A Sample Matrix (Soil/Water) B Spiking with This compound A->B C Incubation under Controlled Conditions B->C D Periodic Sampling C->D E Solvent Extraction D->E F GC/MS Analysis E->F G Quantification of Parent Compound F->G H Identification of Degradation Products F->H I Pathway Elucidation G->I H->I

References

Technical Support Center: 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenyl-1,3,3-trimethylindan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound in solution.

Issue: Rapid degradation of this compound is observed in my solvent system.

Potential Causes and Solutions:

  • pH-Induced Degradation: The stability of this compound can be pH-dependent. Acidic or basic conditions may catalyze degradation pathways.

    • Solution: Conduct a pH stability profile to identify the optimal pH range for your experiments. It is advisable to use buffered solutions to maintain a stable pH.

  • Oxidative Degradation: Indan derivatives can be susceptible to oxidation, especially when exposed to air (oxygen) and certain solvents.

    • Solution: Consider de-gassing your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may also mitigate oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.

    • Solution: Protect your solutions from light by using amber vials or wrapping your experimental setup in aluminum foil. Conduct experiments under controlled lighting conditions where possible.

  • Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of the compound. Protic solvents or those containing impurities could potentially react with this compound.

    • Solution: Use high-purity, anhydrous solvents. If switching solvents is an option, consider a less reactive or aprotic solvent. A preliminary solvent screening study can help identify the most suitable solvent for your application.

Illustrative Stability Data for this compound in Solution

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the compound's stability under various stress conditions. This data is for illustrative purposes to guide experimental design.

Stress ConditionSolvent SystemDurationTemperature% Degradation (Illustrative)Major Degradation Pathway (Postulated)
Acidic 0.1 M HCl in Acetonitrile/Water (1:1)24 hours60°C15%Isomerization/Rearrangement
Basic 0.1 M NaOH in Acetonitrile/Water (1:1)24 hours60°C8%Oxidation
Oxidative 3% H₂O₂ in Acetonitrile/Water (1:1)24 hoursRoom Temp25%Oxidation of the indan ring
Thermal Acetonitrile48 hours80°C5%Minimal degradation
Photolytic Acetonitrile24 hoursICH Photostability Chamber10%Photolytic cleavage/rearrangement

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The indan ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ketonic derivatives.

  • Isomerization: Under acidic conditions, substituted indans can undergo isomerization.[1] For this compound, this could involve rearrangement of the substituents on the five-membered ring.

  • Photodegradation: Exposure to light energy could potentially lead to bond cleavage and the formation of radical species, followed by rearrangement or reaction with the solvent.

Q2: What is the recommended storage condition for this compound in its solid form?

A2: It is recommended to store solid this compound in a tightly sealed container in a dry environment at room temperature, protected from light.[2]

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both quantification and identification of volatile degradants.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: To develop a stability-indicating HPLC method, you should perform forced degradation studies to generate degradation products. The HPLC method should then be optimized to achieve adequate separation between the parent peak of this compound and all significant degradation product peaks. Validation of the method according to ICH guidelines is necessary to ensure it is accurate, precise, specific, and linear.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • ICH-compliant photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of approximately 100 µg/mL of the compound in 0.1 M HCl/acetonitrile (1:1).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.2 M NaOH instead of 0.2 M HCl for the stress condition.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with a solution of 6% H₂O₂ in acetonitrile/water (1:1) to achieve a final concentration of approximately 100 µg/mL of the compound and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and place it in a thermostatic oven at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photostability Testing:

    • Expose a solution of the compound in acetonitrile (e.g., 100 µg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At the end of the exposure period, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photostability (ICH Chamber) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products PTMI This compound oxidized Oxidized Products (e.g., Hydroxylated/Ketonic derivatives) PTMI->oxidized Oxidation (e.g., H2O2) isomerized Isomerized Products PTMI->isomerized Acid Catalysis (e.g., H+) photodegradants Photolytic Fragments/ Rearrangement Products PTMI->photodegradants Light (e.g., UV)

Caption: Postulated degradation pathways for this compound.

References

Resolving co-elution issues in chromatography of indane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues in the chromatography of indane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during experimental analysis.

Troubleshooting Guide: Resolving Co-elution of Indane Isomers

This guide provides a systematic approach to diagnosing and resolving co-elution problems for indane isomers in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect multiple indane isomers. How can I confirm co-elution?

A1: Confirming co-elution is the critical first step. Here are several methods to verify if multiple isomers are hiding under a single peak:

  • Peak Shape Analysis: Visually inspect the peak. Co-elution often results in shoulders on the main peak, or peaks that are broader than expected and exhibit tailing or fronting.[1][2]

  • Use of Advanced Detectors:

    • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: In HPLC, a DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, it indicates the presence of more than one compound.[1]

    • Mass Spectrometry (MS): For both GC-MS and LC-MS, you can examine the mass spectra at different points across the peak. A change in the mass spectrum or in the ratio of key fragment ions from the leading edge to the tailing edge of the peak is a strong indicator of co-eluting isomers.[1][2][3] Deconvolution software can also be used to mathematically separate the spectra of co-eluting compounds.[2]

Q2: I've confirmed co-elution of my indane isomers in my HPLC method. What are the initial parameters I should adjust?

A2: To resolve co-eluting peaks in HPLC, you need to alter the chromatographic selectivity. Here are the primary parameters to modify:

  • Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (like acetonitrile or methanol) will increase retention times and may improve separation.[4] An ideal capacity factor (k') is generally between 1 and 5.[1]

    • Organic Modifier: Switching between different organic solvents (e.g., acetonitrile to methanol) can change selectivity due to different interactions with the analyte and stationary phase.[4]

    • pH Control: If your indane isomers have ionizable functional groups, adjusting the mobile phase pH can significantly alter retention and selectivity.[4][5]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, changing the column is the next step.

    • Phenyl Columns: These columns are well-suited for separating aromatic compounds like indane isomers due to strong pi-pi interactions.[6][7]

    • Chiral Stationary Phases (CSPs): If you are trying to separate enantiomers (non-superimposable mirror images) of indane, a chiral column is mandatory.[8][9][10] Standard reversed-phase columns cannot distinguish between enantiomers.[8]

Q3: How can I improve the separation of indane isomers in my Gas Chromatography (GC) method?

A3: Similar to HPLC, resolving co-eluting isomers in GC involves optimizing key parameters to enhance separation:

  • Temperature Program:

    • Lower Initial Temperature: A lower starting oven temperature can increase the retention of volatile isomers and improve separation at the beginning of the chromatogram.[3]

    • Slower Ramp Rate: Decreasing the temperature ramp rate gives the isomers more time to interact with the stationary phase, which can lead to better resolution.[3]

  • Stationary Phase: The choice of GC column is critical for isomer separation.

    • Change in Polarity: If you are using a non-polar stationary phase, switching to a mid-polar or a polar phase can introduce different separation mechanisms (e.g., dipole-dipole interactions) and improve resolution.[3]

    • Specialized Phases: For aromatic isomers, liquid crystalline stationary phases have shown high isomeric selectivity.[11] For enantiomeric separations, a chiral stationary phase, such as one based on cyclodextrins, is necessary.[3][12]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate for your column's internal diameter will maximize column efficiency (the number of theoretical plates) and improve peak sharpness.[3]

Frequently Asked Questions (FAQs)

Q4: Can I use a standard C18 column to separate indane isomers?

A4: While a C18 column can separate some positional or structural isomers of indane based on differences in hydrophobicity, it is often not the most effective choice for closely related isomers.[12] C18 columns are less selective for isomers compared to phases that offer different interaction mechanisms, such as phenyl columns (pi-pi interactions).[6][7][12] For enantiomers, a C18 column will not provide any separation, and a chiral stationary phase is required.[8][10]

Q5: What type of chromatography is best for separating enantiomers of indane derivatives?

A5: Chiral chromatography is essential for the separation of enantiomers.[9][10] This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[13][14] These specialized columns contain a single enantiomer of a chiral selector that interacts differently with each enantiomer of the analyte, leading to different retention times.[10]

Q6: My peaks are still co-eluting after optimizing the mobile phase and temperature. What is the next logical step?

A6: If you have thoroughly optimized the mobile phase (for HPLC) or the temperature program (for GC) and still face co-elution, the most effective next step is to change the column to one with a different stationary phase.[3][15] The stationary phase chemistry has the most significant impact on selectivity. For instance, switching from a C18 to a phenyl-hexyl column in HPLC or from a non-polar to a polar column in GC introduces different intermolecular forces that can resolve the isomers.

Experimental Protocols and Data

Protocol 1: HPLC Separation of Indene-C70 Bisadduct Isomers

This protocol is based on the separation of indene-fullerene bisadduct isomers, which demonstrates a successful methodology for complex isomer mixtures.[16][17]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Cosmosil Buckyprep-D (4.6 mm i.d. x 250 mm).

  • Mobile Phase: Toluene.

  • Flow Rate: 0.2 mL/min.

  • Detection: UV at 325 nm.

  • Sample Preparation: The isomeric mixture was synthesized and underwent initial purification via flash chromatography (silica gel, toluene:cyclohexane 1:9) before HPLC analysis.[16][17]

Data Presentation: Chromatographic Conditions for Isomer Separation

The following tables summarize key parameters that can be adjusted to resolve co-elution, based on common chromatographic principles.

Table 1: HPLC Parameter Adjustments for Indane Isomer Separation

ParameterInitial Condition (Example)Adjustment 1 (For Increased Retention)Adjustment 2 (For Selectivity Change)Rationale
Mobile Phase 60:40 Acetonitrile:Water50:50 Acetonitrile:Water60:40 Methanol:WaterWeaker mobile phase increases retention; changing the organic modifier alters selectivity.[4]
Stationary Phase C18Phenyl-HexylChiral (e.g., Cellulose-based)Phenyl phases offer π-π interactions for aromatics; chiral phases are for enantiomers.[6][8]
Temperature 35°C30°C40°CLower temperature can increase retention; higher temperature can improve efficiency but decrease retention.
Flow Rate 1.0 mL/min0.8 mL/minNo ChangeLowering flow rate can sometimes improve resolution by allowing more time for partitioning.

Table 2: GC Parameter Adjustments for Indane Isomer Separation

ParameterInitial Condition (Example)Adjustment 1 (For Increased Retention)Adjustment 2 (For Selectivity Change)Rationale
Temperature Program 50°C hold 1 min, ramp 10°C/min to 250°C40°C hold 2 min, ramp 5°C/min to 250°CNo ChangeLower initial temp and slower ramp increase interaction time with the stationary phase.[3]
Stationary Phase DB-5 (Non-polar)DB-17 (Mid-polar)Cyclodextrin-based (Chiral)Changing polarity introduces different separation mechanisms; chiral phases separate enantiomers.[3]
Carrier Gas HeliumNo ChangeNo ChangeEnsure flow rate is optimal for column dimensions to maximize efficiency.[3]
Column Length 30 m60 mNo ChangeA longer column increases the number of theoretical plates, enhancing resolution.

Visualizations

Logical Workflow for Troubleshooting HPLC Co-elution

Start Co-elution Suspected (Broad/Asymmetric Peak) Confirm Confirm Co-elution (DAD/MS Analysis) Start->Confirm Confirm->Start No AdjustMP Adjust Mobile Phase - Change Solvent Ratio - Switch Organic Modifier - Adjust pH Confirm->AdjustMP Yes CheckResolution1 Resolution Achieved? AdjustMP->CheckResolution1 ChangeColumn Change Stationary Phase - Phenyl for Aromatics - Chiral for Enantiomers CheckResolution1->ChangeColumn No EndSuccess Problem Resolved CheckResolution1->EndSuccess Yes CheckResolution2 Resolution Achieved? ChangeColumn->CheckResolution2 Optimize Optimize Other Parameters (Temp, Flow Rate) CheckResolution2->Optimize No CheckResolution2->EndSuccess Yes Optimize->EndSuccess If Resolved EndFail Further Method Development Needed Optimize->EndFail If Not Resolved

Caption: A step-by-step workflow for troubleshooting co-elution in HPLC.

Decision Tree for Column Selection

Start Select Column for Indane Isomer Separation IsomerType What type of isomers are you separating? Start->IsomerType Positional Positional or Structural Isomers IsomerType->Positional Positional/ Structural Enantiomers Enantiomers (Mirror Images) IsomerType->Enantiomers Enantiomers Column1 Start with Phenyl Column (for π-π interactions) Positional->Column1 Column3 Use a Chiral Stationary Phase (CSP) Column Enantiomers->Column3 Column2 If unresolved, try a standard C18 or C8 Column1->Column2 Note Standard columns (C18, C8) will NOT separate enantiomers Column3->Note

Caption: Decision tree for selecting an appropriate chromatography column.

References

Minimizing fragmentation of 1-Phenyl-1,3,3-trimethylindan in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Phenyl-1,3,3-trimethylindan in mass spectrometry. The focus is on minimizing fragmentation to enhance the detection of the molecular ion.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion of this compound weak or absent in my mass spectrum?

If you are observing extensive fragmentation and a weak or absent molecular ion peak for this compound, it is likely due to the use of a "hard" ionization technique, such as Electron Ionization (EI). EI utilizes high-energy electrons to ionize molecules, which imparts significant internal energy to the analyte.[1][2] This excess energy causes the molecule to break apart into smaller, more stable fragment ions. While this fragmentation pattern can be useful for structural identification, it can also diminish or completely eliminate the molecular ion peak, making it difficult to determine the molecular weight of the compound.[3]

Q2: How can I minimize fragmentation and increase the abundance of the molecular ion?

The most effective strategy to minimize fragmentation is to use a "soft" ionization technique.[1][3][4] These methods impart less energy to the analyte molecule during the ionization process, resulting in significantly less fragmentation and a more prominent molecular ion peak. For a non-polar aromatic compound like this compound, several soft ionization techniques are suitable:

  • Chemical Ionization (CI): A softer alternative to EI, often available on GC-MS systems. CI uses a reagent gas (like methane or isobutane) to ionize the analyte through gentle chemical reactions, producing ions with less internal energy.[3][5]

  • Photoionization (PI): This technique uses photons to ionize the sample. PI is a soft ionization method that is particularly effective for the analysis of hydrocarbons and aromatic compounds, often providing good sensitivity and clear molecular ion information.[5][6]

  • Field Ionization (FI) / Field Desorption (FD): FI and FD are very soft ionization methods that cause little to no fragmentation.[5] They are highly effective for detecting the molecular ion, even for thermally unstable compounds.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): Typically coupled with High-Performance Liquid Chromatography (HPLC), APCI is a soft ionization technique that is well-suited for analyzing non-polar and thermally stable compounds.[1]

  • Electrospray Ionization (ESI): ESI is a very common soft ionization method used with LC-MS. It is particularly effective for polar molecules but can also be used for non-polar compounds with careful method development.[1][3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While generally used for very large molecules, MALDI is a soft ionization technique that produces ions with minimal fragmentation.[1][3]

Q3: I am limited to a GC-MS system with an Electron Ionization (EI) source. Are there any parameters I can adjust to reduce fragmentation?

While changing to a soft ionization source is the most effective solution, you can try lowering the electron energy of the EI source. The standard electron energy for EI is 70 eV. Reducing this energy (e.g., to 20-30 eV) can decrease the internal energy transferred to the molecule, thereby reducing fragmentation. However, be aware that this will also significantly decrease the ionization efficiency and overall sensitivity of the analysis. This adjustment may not be possible on all instruments.

Q4: What is the predicted fragmentation pattern for this compound under EI conditions?

  • Loss of a methyl group (•CH₃): This is a very common fragmentation pathway, leading to the formation of a stable tertiary carbocation. This would result in a fragment ion at m/z 221.

  • Loss of the phenyl group (•C₆H₅): Cleavage of the bond connecting the phenyl ring to the indan structure would result in a fragment at m/z 159.

The following diagram illustrates this predicted fragmentation pathway.

G M This compound (M+•) m/z 236 F1 Loss of •CH₃ (Methyl Radical) M->F1 F2 Loss of •C₆H₅ (Phenyl Radical) M->F2 Frag1 [M - CH₃]+ m/z 221 F1->Frag1 Frag2 [M - C₆H₅]+ m/z 159 F2->Frag2

Caption: Predicted primary fragmentation pathway for this compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Molecular ion (M+•) is weak or absent. The use of a high-energy ("hard") ionization technique like Electron Ionization (EI) is causing extensive fragmentation.Switch to a "soft" ionization technique. For GC-MS, use Chemical Ionization (CI), Photoionization (PI), or Field Ionization (FI). For LC-MS, use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][3][5][6]
The mass spectrum is overly complex and difficult to interpret. Excessive fragmentation is generating a large number of low-mass ions, obscuring the molecular ion and key fragment ions.Employ a soft ionization method to produce a simpler spectrum dominated by the molecular ion.[4] This will make it easier to confirm the molecular weight.
Poor sensitivity for the molecular ion, even with a soft ionization technique. The chosen ionization method may not be optimal for this specific analyte's chemical properties.For GC-MS analysis of this aromatic hydrocarbon, Photoionization (PI) can offer higher sensitivity compared to other techniques.[5][6] For LC-MS, optimize solvent conditions and additives to enhance ESI or APCI efficiency.

Experimental Protocols

General Protocol for Analysis using GC-MS with a Soft Ionization Source (CI or PI)

This protocol provides a general methodology. Specific parameters should be optimized for your instrument and experimental goals.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a high-purity volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate).

    • Prepare a dilution series to determine the optimal concentration for your instrument's sensitivity range.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, typically at 250-280°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended. A standard dimension would be 30 m length x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: Start with an initial temperature of ~100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C and hold for 5-10 minutes. This program should be optimized to ensure good separation from any impurities.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Select the soft ionization source (e.g., Chemical Ionization or Photoionization).

    • For Chemical Ionization (CI):

      • Reagent Gas: Methane or isobutane are commonly used.[5]

      • Ion Source Temperature: Typically 150-250°C.

    • For Photoionization (PI):

      • Light Source: A deuterium or xenon lamp is typically used.[6]

    • Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Data Acquisition: Acquire data in full scan mode to observe the molecular ion and any residual fragments.

Workflow for Method Development

The following workflow can guide the process of optimizing your mass spectrometry method to minimize fragmentation.

G cluster_prep Preparation cluster_analysis Analysis Prep Prepare Sample in Volatile Solvent GC Inject on GC-MS System Prep->GC EI_Run Initial Analysis (Standard EI) GC->EI_Run EI_Result Observe Spectrum: High Fragmentation? EI_Run->EI_Result Soft_Ion Switch to Soft Ionization (CI, PI, FI) EI_Result->Soft_Ion Yes Optimize Optimize Source Parameters EI_Result->Optimize No Soft_Run Re-analyze Sample Soft_Ion->Soft_Run Soft_Result Observe Spectrum: Molecular Ion Present? Soft_Run->Soft_Result Soft_Result->Optimize No Final Final Method with Minimal Fragmentation Soft_Result->Final Yes Optimize->Soft_Run

Caption: Workflow for minimizing fragmentation in the MS analysis of this compound.

References

Troubleshooting low yield in acid-catalyzed dimerization of α-methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the acid-catalyzed dimerization of α-methylstyrene.

Troubleshooting Guides

This section addresses specific problems that may arise during the experiment, offering potential causes and solutions in a question-and-answer format.

Q1: My α-methylstyrene conversion is low. What are the potential causes and how can I improve it?

Low conversion of α-methylstyrene can be attributed to several factors, including catalyst activity, reaction temperature, and reaction time.

  • Catalyst Deactivation or Insufficient Amount: The acid catalyst may be deactivated by impurities in the reactant or solvent. Ensure the α-methylstyrene is purified to remove inhibitors. The amount of catalyst also plays a crucial role; an insufficient amount will lead to a slower reaction rate.

  • Suboptimal Temperature: The reaction temperature significantly influences the conversion rate. For instance, using p-toluenesulfonic acid as a catalyst, the dimerization can be carried out between 40-120 °C.[1] One study using a Brönsted acidic ionic liquid catalyst saw a conversion of over 92% at 60 °C.[2] Increasing the temperature generally increases the reaction rate, but excessively high temperatures can promote side reactions.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress over time using techniques like GC or TLC to determine the optimal reaction time for your specific conditions.

Q2: I am observing a high proportion of trimers and other oligomers in my product mixture. How can I minimize these side products?

The formation of trimers and higher oligomers is a common side reaction. Several factors can be adjusted to favor dimerization:

  • Catalyst Concentration: Higher catalyst concentrations can sometimes lead to the formation of higher oligomers. Try reducing the catalyst loading to see if it improves the selectivity towards the dimer.

  • Temperature Control: Elevated temperatures can favor the formation of trimers and other byproducts.[3] Running the reaction at a lower temperature may increase the selectivity for the desired dimer, although it might require a longer reaction time to achieve good conversion.[2]

  • Monomer Concentration: High concentrations of α-methylstyrene can increase the likelihood of trimerization. If feasible, conducting the reaction in a suitable solvent can help to control the monomer concentration and improve selectivity.

Q3: The selectivity for the desired dimer isomer (linear vs. cyclic) is poor. How can I control the product distribution?

The acid-catalyzed dimerization of α-methylstyrene can yield both linear unsaturated dimers (e.g., 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene) and a saturated cyclic dimer (1,1,3-trimethyl-3-phenylindan). The reaction conditions, particularly temperature and the choice of catalyst, are critical in controlling this selectivity.

  • Temperature: Temperature has a pronounced effect on the product distribution. Lower temperatures tend to favor the formation of the linear dimer, while higher temperatures promote the formation of the more thermodynamically stable cyclic dimer.[2][4] For example, with a Brönsted acidic ionic liquid, a high selectivity for the linear dimer was achieved at 60 °C, whereas at 120 °C, the cyclic dimer was the exclusive product.[2][4]

  • Catalyst Choice: The nature of the acid catalyst can influence the selectivity. Different catalysts, such as sulfuric acid, p-toluenesulfonic acid, ion-exchange resins, or ionic liquids, can exhibit different selectivities under similar conditions.[5][6] Experimenting with different catalysts may be necessary to optimize for the desired isomer.

  • Solvent Effects: The polarity of the solvent can also play a role. In some systems, the use of polar solvents can favor the formation of linear dimers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common acid catalysts used for the dimerization of α-methylstyrene?

A variety of acid catalysts can be employed, including:

  • Brønsted acids: Sulfuric acid[8] and p-toluenesulfonic acid[1] are commonly used homogeneous catalysts.

  • Solid acids: Acidic ion-exchange resins (e.g., Amberlyst 15)[6], zeolites[9], and acid-treated clays offer advantages in terms of catalyst separation and reusability.[10]

  • Lewis acids: While less common for simple dimerization, some Lewis acids can catalyze the reaction.[11]

  • Ionic liquids: Brönsted acidic ionic liquids have shown high activity and selectivity.[2][4]

Q2: What is the general mechanism for the acid-catalyzed dimerization of α-methylstyrene?

The reaction proceeds via a carbocationic mechanism.

  • Protonation: The acid catalyst protonates the double bond of an α-methylstyrene molecule, forming a tertiary carbocation.

  • Electrophilic Attack: This carbocation then acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule, forming a new carbon-carbon bond and a dimeric carbocation.

  • Deprotonation/Cyclization: The dimeric carbocation can then either lose a proton to form an unsaturated linear dimer or undergo an intramolecular electrophilic aromatic substitution (cyclization) followed by deprotonation to yield the saturated cyclic dimer.

Q3: How can I purify the α-methylstyrene dimers from the reaction mixture?

Purification can typically be achieved through the following methods:

  • Neutralization and Washing: First, the acidic catalyst should be neutralized, for example, by washing with a mild base solution (e.g., sodium bicarbonate solution). This is followed by washing with water to remove any remaining salts.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the unreacted monomer, the dimer products, and any higher oligomers.

  • Chromatography: For high purity samples of specific isomers, column chromatography can be employed.[12]

Data Presentation

Table 1: Effect of Temperature on α-Methylstyrene Conversion and Dimer Selectivity using a Brönsted Acidic Ionic Liquid Catalyst.

Temperature (°C)α-Methylstyrene Conversion (%)Selectivity for Linear Dimer (%)Selectivity for Cyclic Dimer (%)Reference
60>9293-[2]
12098.7-Exclusive Product[4]
170--100[2]

Table 2: Dimerization of α-Methylstyrene with Different Acidic Catalysts.

CatalystTemperature (°C)Reaction Time (h)α-Methylstyrene Conversion (%)Dimer Product(s) & Selectivity (%)Reference
p-Toluenesulfonic acid40-120--Dimer[1]
Sulfuric acid / Methanol8075593% Linear Dimer[5][6]
[HexMIm]BF4–HBF460-98.790.8% Linear Dimer[4]
Alkylaminium-chloroaluminate--100~97% Cyclic Dimer[5]

Experimental Protocols

General Procedure for Acid-Catalyzed Dimerization of α-Methylstyrene:

This is a generalized protocol and may require optimization for specific catalysts and desired outcomes.

  • Reactant Purification: Ensure the α-methylstyrene is free from inhibitors and water. This can be achieved by washing with an aqueous base solution, followed by water, drying over a suitable drying agent (e.g., anhydrous magnesium sulfate), and distillation under reduced pressure.

  • Reaction Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.

  • Charging Reactants: Charge the purified α-methylstyrene and any solvent (if used) into the reaction vessel.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. For solid catalysts, ensure adequate stirring to maintain a good suspension.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, or NMR).

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • For homogeneous catalysts, neutralize the acid by washing with a saturated solution of a weak base (e.g., sodium bicarbonate).

    • For heterogeneous catalysts, filter off the catalyst.

  • Purification: Wash the organic layer with water and brine, then dry it over a suitable drying agent. Remove the solvent (if any) under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography to isolate the desired dimer.[12]

Mandatory Visualizations

Reaction_Pathway AMS1 α-Methylstyrene Carbocation1 Tertiary Carbocation AMS1->Carbocation1 Protonation H_plus H+ Dimeric_Carbocation Dimeric Carbocation Carbocation1->Dimeric_Carbocation Electrophilic Attack AMS2 α-Methylstyrene AMS2->Dimeric_Carbocation Linear_Dimer Linear Dimer Dimeric_Carbocation->Linear_Dimer Deprotonation Cyclic_Dimer Cyclic Dimer Dimeric_Carbocation->Cyclic_Dimer Intramolecular Cyclization

Caption: Reaction mechanism for the acid-catalyzed dimerization of α-methylstyrene.

Troubleshooting_Workflow Start Low Yield Issue Check_Conversion Check α-Methylstyrene Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Good_Conversion Good Conversion, but Low Dimer Yield Check_Conversion->Good_Conversion High Increase_Temp Increase Temperature or Reaction Time Low_Conversion->Increase_Temp Check_Catalyst Check Catalyst Activity/ Amount Low_Conversion->Check_Catalyst Check_Side_Products Analyze for Side Products (Trimers, Oligomers) Good_Conversion->Check_Side_Products High_Side_Products High Side Products Check_Side_Products->High_Side_Products Yes Low_Side_Products Low Side Products (Product Loss during Work-up) Check_Side_Products->Low_Side_Products No Optimize_Conditions Lower Temperature or Catalyst Concentration High_Side_Products->Optimize_Conditions Review_Purification Review Purification Procedure Low_Side_Products->Review_Purification

Caption: A troubleshooting workflow for addressing low yield in α-methylstyrene dimerization.

References

Optimizing injection parameters for GC analysis of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the gas chromatography (GC) analysis of 1-Phenyl-1,3,3-trimethylindan.

Analyte Properties

A summary of the physical and chemical properties of this compound is crucial for method development.

PropertyValueReference
CAS Number3910-35-8[1][2]
Molecular FormulaC18H20[1][3]
Molecular Weight236.35 g/mol [1][3]
Boiling Point~308-314 °C[1][3][4]
Melting Point52.5 °C[1][3]
SolubilitySoluble in Dichloromethane, Ethyl Acetate; Insoluble in water[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC analysis of this compound.

Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my analyte?

A1: Poor peak shape is a common issue in GC analysis. Tailing peaks, where the back of the peak is drawn out, are particularly common for active compounds.

  • Potential Causes & Solutions:

    • Active Sites: The high boiling point of this compound makes it susceptible to interactions with active sites in the GC inlet (liner, seals) or on the column. This can cause peak tailing.[5]

      • Solution: Use a new, deactivated inlet liner, preferably with glass wool to aid vaporization.[6][7] Regularly perform inlet maintenance, including replacing the septum and seals. If the problem persists, trim the first few centimeters of the GC column to remove accumulated non-volatile residues.[7]

    • Low Inlet Temperature: Incomplete or slow vaporization of the analyte can lead to broad and tailing peaks.[8]

      • Solution: Increase the inlet temperature. Given the analyte's high boiling point (~314°C), a starting inlet temperature of 280-300°C is recommended. Optimize by increasing in 10-20°C increments.[6][8]

    • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[5]

      • Solution: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[5] Alternatively, use a column with a thicker stationary phase film for higher capacity.

Q2: My peak areas for this compound are not reproducible. What are the common causes?

A2: Poor reproducibility is often linked to the injection process.

  • Potential Causes & Solutions:

    • Inlet Leaks: A leak in the injector, particularly at the septum, can cause sample loss and variable peak areas.[9][10]

      • Solution: Regularly inspect and replace the septum. Perform a leak check on the inlet system according to the instrument manufacturer's procedure.

    • Injection Volume/Technique: Inconsistent injection volumes from an autosampler or manual injections can lead to variability.[9]

      • Solution: Ensure the syringe is appropriately sized for the injection volume.[11] If using an autosampler, check for air bubbles in the syringe and ensure proper wash cycles are used. For manual injections, use a consistent and rapid injection technique.

    • Sample Backflash: If the solvent volume expands beyond the capacity of the liner upon injection, it can "backflash" into the carrier gas lines, causing sample loss and poor reproducibility.[10][11]

      • Solution: Reduce the injection volume. Ensure the inlet temperature and pressure are appropriate for the solvent used. Using a liner with a larger internal volume or a tapered design can also help.

Q3: I am observing ghost peaks in my blank runs after analyzing this compound. How can I resolve this?

A3: Ghost peaks are peaks that appear in blank runs and are usually due to carryover from previous injections.

  • Potential Causes & Solutions:

    • Inlet Contamination: The analyte can adsorb onto a contaminated inlet liner and slowly bleed off in subsequent runs.[5]

      • Solution: Replace the inlet liner.[12] Increasing the inlet temperature can also help ensure the complete elution of high-boiling compounds.[7]

    • Syringe Carryover: Residue from a previous sample can remain in the injection syringe.

      • Solution: Implement a more rigorous syringe cleaning procedure with multiple solvent washes between injections.

    • Insufficient Bake-out: If the GC run is terminated before all compounds have eluted, they can appear in the next run.

      • Solution: Increase the final oven temperature or add a post-run bake-out time at a high temperature to ensure the column is clean before the next injection.[7]

Q4: What is the best injection mode (split vs. splitless) for analyzing this compound?

A4: The choice between split and splitless injection depends entirely on the concentration of your analyte and the sensitivity required.[13]

  • Split Injection:

    • When to Use: Ideal for samples with high concentrations of this compound, where only a small portion of the injected sample is needed to achieve a good signal.[14][15]

    • Advantages: Prevents column overload, produces sharp, narrow peaks, and is suitable for analyzing complex or "dirty" samples.[5][15]

    • Considerations: Not suitable for trace-level analysis due to lower sensitivity.[14] The split ratio (e.g., 50:1, 100:1) must be optimized.[16]

  • Splitless Injection:

    • When to Use: The preferred method for trace analysis where maximum sensitivity is required.[14][17]

    • Advantages: Transfers nearly the entire vaporized sample onto the column, maximizing the response for low-concentration analytes.[15][16]

    • Considerations: Can lead to broader peaks, especially for more volatile compounds.[15] There is a higher risk of column overload if the sample is too concentrated.[13] The splitless hold time is a critical parameter that needs optimization to ensure efficient analyte transfer without excessive peak broadening from the solvent.[17][18]

Experimental Protocols & Data

Recommended Starting GC Parameters

These parameters provide a starting point for method development. Optimization will be required based on your specific instrument and analytical goals.

ParameterRecommended SettingRationale
Inlet
Injection ModeSplitless (for trace) or Split (for high conc.)Choose based on sample concentration and required sensitivity.[13][14]
Inlet Temperature280 - 300 °CEnsures rapid and complete vaporization of the high-boiling analyte.[6][8]
Split Ratio (if applicable)50:1 (starting point)Adjust based on analyte concentration to avoid detector saturation.[16]
Splitless Hold Time0.75 - 1.0 minAllows for efficient transfer of the analyte to the column.[17]
LinerDeactivated, Tapered with Glass WoolPromotes complete vaporization and traps non-volatile residues.[6][7]
Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms)A robust, general-purpose phase suitable for a wide range of analytes.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and capacity.
Carrier Gas
GasHelium or HydrogenHydrogen allows for faster analysis but requires additional safety precautions.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)An optimal flow rate is crucial for good separation efficiency.[19]
Oven Program
Initial Temperature100 °C
Initial Hold Time2 min
Ramp Rate15 °C/min
Final Temperature310 °CMust be high enough to elute the analyte in a reasonable time.
Final Hold Time5 minEnsures complete elution and cleans the column for the next run.
Detector (FID)
Temperature320 °CShould be higher than the final oven temperature to prevent condensation.
H2 Flow30 mL/minOptimize according to manufacturer's recommendations.[10]
Air Flow300 mL/minOptimize according to manufacturer's recommendations.[10]
Makeup Gas (N2)25 mL/min

Visualizations

Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a logical approach to diagnosing and solving common peak shape issues.

G A Poor Peak Shape Observed (Tailing or Fronting) B Check for Column Overload (Is peak fronting?) A->B C Reduce Sample Concentration or Increase Split Ratio B->C Yes D Check for Active Sites (Is peak tailing?) B->D No I Problem Resolved C->I E Perform Inlet Maintenance: 1. Replace Liner & Septum 2. Use Deactivated Liner D->E Yes G Check Inlet Temperature (Is it high enough?) D->G No F Trim GC Column Inlet (5-10 cm) E->F F->I H Increase Inlet Temperature (e.g., in 10°C increments) G->H No J Consult Instrument Manual or Contact Support G->J Yes H->I

Caption: A troubleshooting flowchart for addressing poor peak shape in GC analysis.

General GC Analysis Workflow

This diagram illustrates the key steps in performing a GC analysis, from initial setup to final data review.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Sample Preparation (Dilution, Derivatization) C Develop/Load GC Method A->C B Instrument Check (Gases, Consumables) B->C D Sequence Setup C->D E Run Sequence (Blanks, Standards, Samples) D->E F Peak Integration E->F G Calibration & Quantitation F->G H Review & Report Results G->H

Caption: A typical workflow for gas chromatography analysis.

References

Technical Support Center: HPLC Separation of Phenylindanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of phenylindanes. It is designed for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for reversed-phase HPLC separation of phenylindanes?

A1: For most phenylindane separations, a C18 column is a recommended starting point as it provides good retention for moderately polar to non-polar compounds.[1] However, due to the aromatic nature of phenylindanes, a Phenyl-Hexyl column can offer alternative selectivity and potentially better resolution due to π-π interactions between the stationary phase and the aromatic rings of the analytes.[2][3]

Q2: How can I improve the peak shape for my phenylindane analytes, which are showing significant tailing?

A2: Peak tailing for phenylindane compounds, which can be basic in nature, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to between 2 and 4) can suppress the ionization of silanol groups, thereby reducing peak tailing.[5]

  • Use of End-Capped Columns: Employing a high-purity, end-capped column minimizes the number of accessible silanol groups.

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try reducing the concentration or injection volume of your sample.

Q3: What are the key considerations for the chiral separation of phenylindane enantiomers?

A3: The separation of phenylindane enantiomers requires the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are widely used and have demonstrated broad applicability for a range of chiral compounds.[6][7][8][9]

Method development for chiral separations is often empirical. A screening approach, where several different CSPs and mobile phase systems (normal-phase, reversed-phase, and polar organic modes) are tested, is generally the most effective strategy to find the optimal separation conditions.[7]

Q4: Can I use the same column for both normal-phase and reversed-phase chiral separations of phenylindanes?

A4: Some modern immobilized polysaccharide-based CSPs are robust and can be switched between normal-phase, reversed-phase, and polar organic modes.[6] However, it is crucial to consult the column manufacturer's instructions for specific solvent compatibility and equilibration procedures to avoid damaging the stationary phase. Coated polysaccharide CSPs are generally not compatible with certain solvents used in reversed-phase mode.[6]

Troubleshooting Guides

Problem: Poor Resolution Between Phenylindane Isomers

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Stationary Phase If using a C18 column, consider switching to a Phenyl-Hexyl column to leverage alternative selectivity based on π-π interactions.[2][3] For chiral separations, screen a variety of Chiral Stationary Phases (CSPs) with different selectors.[7]
Mobile Phase Composition Not Optimized Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol can sometimes enhance π-π interactions with phenyl-based columns, leading to different selectivity compared to acetonitrile.[4] Mobile Phase pH: For ionizable phenylindanes, adjusting the mobile phase pH can significantly alter retention and selectivity. Experiment with a pH range that is at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic form.[1]
Gradient Elution Profile is Suboptimal Adjust the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting peaks.
Column Temperature Varying the column temperature can affect selectivity. Try analyzing at different temperatures (e.g., 25°C, 40°C, 60°C) to see the impact on resolution.
Problem: Peak Splitting or Doubling

Possible Causes and Solutions:

Possible Cause Solution
Partially Blocked Column Frit Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column.
Column Void or Channeling This can occur with older columns. Replace the column.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.
Co-elution of an Impurity Use a higher efficiency column (smaller particle size or longer length) or optimize the mobile phase to separate the impurity. Mass spectrometry detection can help confirm co-elution.

Experimental Protocols

Protocol 1: Reversed-Phase Separation of Phenylindane Derivatives

This protocol provides a starting point for the separation of phenylindane derivatives on a C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Chiral Separation of Phenylindane Enantiomers

This protocol outlines a general approach for screening chiral stationary phases for the separation of phenylindane enantiomers in normal phase mode.

  • Columns to Screen:

    • Chiralpak® AD-H, 4.6 x 250 mm, 5 µm

    • Chiralcel® OD-H, 4.6 x 250 mm, 5 µm

    • Chiralpak® IA, 4.6 x 250 mm, 5 µm

  • Mobile Phase Screening:

    • Mobile Phase 1: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (for basic compounds)

    • Mobile Phase 2: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (for acidic compounds)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation

Table 1: Comparison of Retention Times for Aromatic Compounds on C18 and Phenyl-Hexyl Columns

CompoundRetention Time (min) on C18Retention Time (min) on Phenyl-Hexyl
Naphthalene8.59.2
Biphenyl9.811.5
Anthracene12.114.8
Pyrene13.517.2

Chromatographic conditions: Isocratic mobile phase of 70:30 Acetonitrile:Water at 1.0 mL/min. Column dimensions: 4.6 x 150 mm, 5 µm. Data is representative and will vary based on specific instrument and exact conditions.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_column Step 1: Evaluate Column - Age and usage? - Correct stationary phase? start->check_column check_mobile_phase Step 2: Assess Mobile Phase - Correct composition and pH? - Freshly prepared? check_column->check_mobile_phase Column OK action1 Action: - Replace column - Try alternative phase (e.g., Phenyl-Hexyl) check_column->action1 check_method_params Step 3: Review Method Parameters - Gradient optimal? - Temperature appropriate? check_mobile_phase->check_method_params Mobile Phase OK action2 Action: - Prepare fresh mobile phase - Adjust pH - Change organic modifier check_mobile_phase->action2 solution Problem Resolved check_method_params->solution Parameters Optimized action3 Action: - Modify gradient slope - Change temperature check_method_params->action3 action1->check_mobile_phase Re-evaluate action2->check_method_params Re-evaluate action3->solution Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Chiral_Separation_Strategy start Racemic Phenylindane Sample screen_csps Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose-based, Cellulose-based) start->screen_csps screen_modes Test Different Mobile Phase Modes screen_csps->screen_modes normal_phase Normal Phase (Hexane/Alcohol) reversed_phase Reversed Phase (ACN/Water) polar_organic Polar Organic (Methanol/Ethanol) optimize Optimize Separation (Mobile Phase Ratio, Temperature, Flow Rate) normal_phase->optimize Partial Separation reversed_phase->optimize Partial Separation polar_organic->optimize Partial Separation result Baseline Resolution of Enantiomers optimize->result

Caption: A systematic approach for developing a chiral HPLC separation method.

References

Technical Support Center: Recrystallization of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Phenyl-1,3,3-trimethylindan via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve yield and purity.

Problem Potential Cause Recommended Solution
Low or No Crystal Formation Excess Solvent: The concentration of the compound in the solvent is too low for crystals to form upon cooling.1. Reheat the solution to boiling. 2. Evaporate a portion of the solvent to increase the concentration of the compound. 3. Allow the solution to cool slowly again.
Supersaturated Solution: The solution is supersaturated, and crystallization has not been initiated.1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures.Refer to the solvent selection guide in the FAQ section. Consider a mixed-solvent system.
Oiling Out Low Melting Point: The compound has a relatively low melting point (around 52-53°C), and it may be precipitating from the hot, concentrated solution above its melting point.[1][2]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Allow the solution to cool more slowly to a temperature below the melting point before significant precipitation occurs. "Scratching" the flask during cooling can also help initiate crystallization at a lower temperature.[3]
Colored Crystals Presence of Impurities: Colored impurities from the synthesis, such as polymeric byproducts, may be co-precipitating with the product.1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Poor Yield Premature Crystallization: Crystals are forming during hot filtration, leading to loss of product.1. Use a pre-heated funnel and filter paper for hot filtration. 2. Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. The excess solvent can be evaporated before cooling.
Incomplete Crystallization: A significant amount of the product remains dissolved in the mother liquor.1. Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation. 2. Minimize the amount of cold solvent used to wash the crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Several solvents have been successfully used for the recrystallization of this compound. The choice of solvent will depend on the impurities present and the desired scale of the purification.

Solvent Notes Reference
Methanol Has been shown to produce white crystals with a good yield.[4]
Ethanol Can be used to achieve high purity ( >99%).[5]
80% Isopropyl Alcohol A suitable solvent for further purification.[2]
Dichloromethane The compound is soluble in this solvent, which could be used as part of a mixed-solvent system.[6]
Ethyl Acetate The compound is soluble in this solvent, which could be used as part of a mixed-solvent system.[6]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 52-53°C.[1]

Q3: How can I perform a mixed-solvent recrystallization for this compound?

A3: A mixed-solvent recrystallization is useful if no single solvent has the ideal solubility characteristics. A common approach involves a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is much less soluble.

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q4: What are some common impurities from the synthesis of this compound?

A4: The synthesis of this compound typically involves the acid-catalyzed dimerization of α-methylstyrene.[4] Potential impurities include:

  • Unreacted α-methylstyrene

  • Higher molecular weight polymers of α-methylstyrene

  • Other isomers or dimerization byproducts

Recrystallization is an effective method for removing these types of impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of methanol and heat the mixture to boiling while stirring. Continue adding methanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization from 80% Isopropyl Alcohol

  • Dissolution: Dissolve the crude this compound in approximately three times its weight of boiling 80% isopropyl alcohol.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 80% isopropyl alcohol.

  • Drying: Dry the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High Purity Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_yield Poor Yield start->poor_yield solution1 Reduce Solvent Volume no_crystals->solution1 Too much solvent? solution2 Scratch or Seed no_crystals->solution2 Supersaturated? solution3 Add More Solvent & Cool Slowly oiling_out->solution3 solution4 Pre-heat Funnel poor_yield->solution4 Premature crystallization? solution5 Cool in Ice Bath poor_yield->solution5 Incomplete crystallization?

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-Phenyl-1,3,3-trimethylindan: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is paramount for ensuring data integrity, product quality, and regulatory compliance. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) for the purity analysis of 1-Phenyl-1,3,3-trimethylindan with alternative chromatographic methods. Supporting experimental protocols and illustrative data are presented to offer a comprehensive overview.

Introduction to Purity Determination by DSC

Differential Scanning Calorimetry is a powerful thermal analysis technique that can be used to determine the absolute purity of crystalline organic compounds. The method is based on the Van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[1][2] For a material with a small amount of impurity that is soluble in the molten state but not in the solid state, the melting point is lowered and the melting range is broadened.[3] DSC measures the heat flow required to raise the temperature of a sample, and this phenomenon is observed as a change in the shape of the melting endotherm. By analyzing this peak shape, the mole fraction of impurities can be calculated, typically using specialized software.[2] This technique is considered an absolute method as it does not require a reference standard for the impurities.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy. Below is a comparative summary of DSC, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures melting point depression based on the Van't Hoff equation to determine the total mole fraction of soluble impurities.[1][2]Separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is typically determined by area percent.Separates volatile components based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is determined by area percent, and impurities are identified by their mass spectra.
Illustrative Purity > 99.5 mol% (typical for high-purity standards)> 99.0% (area %)> 99.0% (area %)
Sample Requirements 1-3 mg of solid, crystalline sample.[4] The compound must be thermally stable at its melting point.Sample must be soluble in the mobile phase.Sample must be volatile and thermally stable in the injector and column.
Analysis Time Relatively fast (typically under 1 hour per sample).Moderate (20-60 minutes per sample).Moderate (30-60 minutes per sample).
Strengths - Absolute method (no impurity standards needed).- Provides thermodynamic data (enthalpy of fusion).- Rapid screening for high-purity samples.- High resolution and sensitivity.- Applicable to a wide range of compounds.- Established and widely used technique.- High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds.
Limitations - Only applicable to crystalline and thermally stable compounds.- Does not identify individual impurities.- Less accurate for purity levels below 98.5 mol%.[1]- Requires reference standards for impurity identification and quantification.- Method development can be time-consuming.- Solvent consumption.- Limited to volatile and thermally stable compounds.- Potential for sample degradation at high temperatures.- Matrix effects can influence ionization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. The following sections outline the protocols for DSC, HPLC, and GC-MS analysis of this compound.

Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM E928 standard for purity determination by DSC.[1]

  • Instrumentation: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter equipped with a cooling system.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Settings:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to 40°C.

      • Ramp at 0.5°C/min to 60°C (Data collection for purity analysis).

    • Data Analysis: The purity is calculated from the melting endotherm using the Van't Hoff equation, typically performed by the instrument's software. The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).[2]

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a known method for the separation of this compound.[5]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Newcrom R1 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile, water, and phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the purity analysis of a semi-volatile organic compound like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Injector: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

  • Mass Spectrometer: Scan range of 40-400 amu.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane) and inject 1 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by their mass spectra.

Illustrative Experimental Data

The following tables summarize the key physical properties of this compound and illustrative results from the different analytical methods.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C18H20[6]
Molecular Weight 236.35 g/mol [6]
Melting Point 52-53 °C[7]
Boiling Point 308-309 °C[7]

Table 2: Illustrative Purity Assessment Data

MethodPurity (mol% or area %)Onset of Melting (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
DSC 99.85 mol%51.552.895.2
HPLC 99.7% (area %)---
GC-MS 99.8% (area %)---

Note: The purity values are illustrative and depend on the specific batch and manufacturing process. DSC data is based on typical performance for high-purity organic compounds.

Experimental Workflow and Signaling Pathway Diagrams

DSC_Purity_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis sample This compound Sample weigh Weigh 1-3 mg sample->weigh encapsulate Encapsulate in Aluminum Pan weigh->encapsulate dsc Place Sample and Reference in DSC encapsulate->dsc program Run Temperature Program dsc->program collect Collect Heat Flow Data program->collect thermogram Generate Melting Thermogram collect->thermogram integrate Integrate Peak Area thermogram->integrate vanthoff Apply Van't Hoff Equation integrate->vanthoff purity Calculate Purity (mol%) vanthoff->purity

Caption: Experimental workflow for purity determination by DSC.

Conclusion

The purity assessment of this compound can be effectively performed using DSC, HPLC, and GC-MS. DSC offers a rapid and absolute method for determining the purity of this crystalline compound, making it an excellent tool for quality control of high-purity batches.[4] Chromatographic techniques like HPLC and GC-MS provide complementary information, offering high-resolution separation and the ability to identify and quantify individual impurities. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the expected purity range, and the available instrumentation. For a comprehensive purity profile, a combination of these techniques is often employed in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Certification of 1-Phenyl-1,3,3-trimethylindan Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the certification of a 1-Phenyl-1,3,3-trimethylindan reference standard. While a specific, lot-numbered Certificate of Analysis (CoA) is not publicly available without a purchase, this document outlines the typical specifications for this standard and details the experimental protocols for two primary analytical techniques used for its purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR).

Product Specifications

This compound (CAS No. 3910-35-8) is a chemical intermediate used in the synthesis of various organic compounds. As a reference standard, its purity and identity are critical. The table below summarizes the typical specifications based on data from commercial suppliers.

ParameterSpecificationAnalysis Method
Purity >98.0%[1]Gas Chromatography (GC)[1]
Appearance White to light yellow powder or crystal[1]Visual Inspection
Melting Point 51.0 to 55.0 °C[1]Capillary Method
Identity Conforms to structure[1]NMR Spectroscopy[1]
Molecular Formula C₁₈H₂₀-
Molecular Weight 236.36 g/mol [1]-

Comparison of Analytical Methods for Purity Determination

The certification of a chemical standard relies on robust analytical methods to determine its purity with a high degree of confidence. Below is a comparison of two powerful techniques, GC-FID and qNMR, for the analysis of this compound.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID detects and quantifies organic compounds as they elute from the column.[2][3][4]The intensity of an NMR signal is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6][7]
Selectivity High for volatile and semi-volatile organic compounds.[2]Highly specific to the nuclei being observed (e.g., ¹H). Provides structural information that confirms identity simultaneously with quantification.[5]
"Universal" Detector The FID is considered a "universal detector" for organic compounds as it responds to virtually all compounds containing carbon-hydrogen bonds.[8]Not applicable in the same sense, but can quantify any molecule with an NMR-active nucleus, provided a suitable internal standard is used.[7]
Primary Method Can be used as a primary method for purity assessment of organic certified reference materials (CRMs).[8]Recognized as a primary ratio method by metrology institutes for determining the purity of organic compounds.[9][10]
Sample Preparation Requires dissolution in a volatile solvent.Requires dissolution in a deuterated solvent with a certified internal standard of known purity.[7]
Data Analysis Purity is typically determined by area percent, assuming all impurities have the same response factor as the main component, or by using response factors determined from authentic impurity standards.Purity is calculated from the ratio of the integrated peak areas of the analyte and the internal standard, their respective molecular weights, masses, and the number of protons contributing to the signals.[6][7]

Experimental Protocols

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the purity analysis of this compound by GC-FID.

1.1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • System Suitability: A solution of the standard can be used to check for system suitability parameters like peak symmetry and theoretical plates.

1.2. Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent Intuvo 9000 GC or similar, equipped with a flame ionization detector (FID).[11]

  • Column: A capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: 1 µL of the sample solution in split mode.

1.3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol describes the use of qNMR with an internal standard to determine the purity of this compound.

2.1. Sample and Standard Preparation:

  • Internal Standard Selection: Choose a high-purity, stable, and non-hygroscopic internal standard with signals that do not overlap with the analyte's signals. For a non-polar compound like this compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable choice for use in deuterated chloroform (CDCl₃).[12]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound standard into a vial.

    • Accurately weigh about 10 mg of the certified internal standard (e.g., BTMSB) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.[13]

2.2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation. This is a critical parameter for accurate quantification.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

  • Other Parameters: Standard parameters for spectral width, acquisition time, and pulse width should be used.

2.3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula[7]:

    Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integrated area of the peak

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = Mass

    • P = Purity of the standard

Workflow and Visualization

The following diagrams illustrate the general workflow for certifying a chemical standard and the logical relationship in a qNMR experiment.

cluster_0 Certification Workflow for a Chemical Standard A Synthesis and Purification of This compound B Identity Confirmation (NMR, MS, IR) A->B C Purity Assessment (e.g., GC-FID, qNMR) B->C D Characterization of Physicochemical Properties (Melting Point, Appearance) C->D E Data Review and Uncertainty Assessment D->E F Issuance of Certificate of Analysis E->F

Caption: General workflow for the certification of a chemical reference standard.

cluster_1 qNMR Purity Calculation Logic Analyte Analyte Signal (this compound) Result Calculated Purity of Analyte Analyte->Result Integral Ratio Standard Internal Standard Signal (e.g., BTMSB) Standard->Result Integral Ratio Mass Accurate Mass of Analyte and Standard Mass->Result Molecular Weights & Masses Purity Certified Purity of Internal Standard Purity->Result

Caption: Logical inputs for qNMR purity calculation.

References

A Comparative Guide to the Analytical Quantification of 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of 1-Phenyl-1,3,3-trimethylindan, a key intermediate in the synthesis of various compounds. The selection of an appropriate analytical method is critical for ensuring the quality, and purity of starting materials and final products in research and drug development. This document outlines the experimental methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting supporting data to facilitate an objective comparison.

At a Glance: Comparing GC-MS and HPLC for this compound Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. GC-MS is generally favored for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds. HPLC offers a versatile alternative, especially for less volatile compounds or when derivatization is to be avoided.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity in the liquid phase, with UV or other forms of detection.
Typical Column Supelco SPB-35 (Poly(35% diphenyl/65% dimethyl siloxane)) or similar non-polar to intermediate-polarity capillary column.[1]Newcrom R1 reverse-phase column or a standard C18 column.[2]
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen).Acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[2]
Detector Mass Spectrometer (MS)UV-Vis Detector
Retention Time (t_R) Dependent on temperature program, typically in the range of 10-20 minutes.Dependent on mobile phase composition and flow rate, typically in the range of 3-10 minutes.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range.Low to mid ng/mL range.
Limit of Quantification (LOQ) Mid to high ng/mL range.Mid to high ng/mL range.
Precision (%RSD) < 5%< 5%
Sample Preparation Dilution in a volatile organic solvent (e.g., hexane, dichloromethane).Dilution in the mobile phase or a compatible solvent.
Advantages High specificity from mass spectral data, excellent for impurity identification.Broad applicability, non-destructive, suitable for thermally labile compounds.
Disadvantages Requires sample volatility; potential for thermal degradation of labile compounds.Lower specificity than MS without a mass detector; potential for co-elution.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for similar aromatic hydrocarbons and should be optimized and validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the sensitive and specific quantification of this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration within the calibration range.

  • If necessary, perform serial dilutions to achieve the desired concentration.

  • Transfer the final solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Thermo Scientific Trace 1300 or equivalent.[1]

  • Column: Rtx-35ms, 30 m x 0.25 mm ID, 0.5 µm film thickness (Crossbond® 35% diphenyl/ 65% dimethyl polysiloxane) or equivalent.[1]

  • Injector: Split/splitless inlet at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 20 °C/min to 130 °C, hold for 2 minutes.[1]

    • Ramp 2: 15 °C/min to 300 °C, hold for 10 minutes.[1]

  • Mass Spectrometer: Thermo Electron Corporation DSQ II or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • The concentration range should bracket the expected concentration of the analyte in the sample.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides a robust and versatile approach for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the filtrate to an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or a similar C18 column.[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • The concentration range should cover the expected sample concentration.

  • Inject each standard and construct a calibration curve by plotting the peak area versus concentration.

Visualizing the Analytical Workflow

The selection of an appropriate analytical technique is a critical step in the quantification of this compound. The following diagram illustrates a logical workflow for choosing between GC-MS and HPLC based on the specific requirements of the analysis.

analytical_workflow Workflow for Selecting an Analytical Technique start Define Analytical Goal sample_char Characterize Sample (Matrix, Concentration) start->sample_char method_req Define Method Requirements (Sensitivity, Specificity, Throughput) sample_char->method_req decision_point1 High Volatility & Thermal Stability? method_req->decision_point1 gc_ms_path GC-MS decision_point1->gc_ms_path  Yes hplc_path HPLC decision_point1->hplc_path  No / Unknown method_dev Method Development & Optimization gc_ms_path->method_dev hplc_path->method_dev validation Method Validation (ICH Guidelines) method_dev->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A decision-making workflow for analytical method selection.

This guide provides a foundational comparison of GC-MS and HPLC for the quantification of this compound. The provided protocols and data serve as a starting point for method development and validation. It is imperative that researchers adapt and validate these methods for their specific sample matrices and analytical requirements to ensure accurate and reliable results.

References

A Comparative Guide to HPLC and GC Methods for Indane Analysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of indane, a key structural motif in many pharmaceutical compounds and industrial chemicals, is of paramount importance. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for indane analysis depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC methods for indane analysis, supported by established analytical principles and experimental data from analogous compounds.

Indane, a bicyclic aromatic hydrocarbon, and its derivatives are found in a variety of applications, from medicinal chemistry to materials science.[1] The analytical control of these compounds is crucial for ensuring quality, safety, and efficacy in their respective applications. Both HPLC and GC are powerful chromatographic techniques widely used for the separation, identification, and quantification of organic molecules.[2]

High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Analytes

HPLC is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For indane and its derivatives, which absorb ultraviolet (UV) light due to their aromatic nature, HPLC coupled with a UV/Vis detector is a common and effective analytical approach.[5]

Gas Chromatography (GC): High Resolution for Volatile Compounds

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It separates analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow column.[5] Given that indane is a volatile hydrocarbon, GC is an inherently suitable method for its analysis, often employing a flame ionization detector (FID) which is highly sensitive to hydrocarbons.[5]

Comparative Performance Characteristics

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a stationary phase.[2]
Applicability to Indane Suitable for indane and its derivatives, especially less volatile or thermally sensitive ones.[3]Highly suitable for volatile indane and its derivatives.[7]
Typical Detector UV/Vis Detector (responds to aromatic compounds).[5]Flame Ionization Detector (FID) (highly sensitive to hydrocarbons).[5]
Sensitivity Good, can reach parts-per-million (ppm) to parts-per-billion (ppb) levels depending on the detector.[3]Generally higher, often in the parts-per-billion (ppb) range.[3]
Specificity Good, especially with selective detectors like a Diode Array Detector (DAD).Excellent, particularly when coupled with a Mass Spectrometer (GC-MS) for definitive identification.[8]
Analysis Time Can be faster for some applications, with typical run times of 20-30 minutes.[8]Can offer quicker analysis times for volatile compounds.[3]
Sample Preparation Generally simpler, can often handle samples with minimal cleanup.[3]May require derivatization for polar compounds to increase volatility.[3]
Cost Instrumentation can be more expensive, and solvent consumption is higher.[5]Generally lower operational cost due to cheaper carrier gases.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of indane using HPLC and GC.

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV detector, gradient pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic hydrocarbons.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at a specific composition (e.g., 60% B).

    • Linear gradient to a higher concentration of B (e.g., 95% B) over a set time (e.g., 15 minutes).

    • Hold at the higher concentration for a few minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for indane).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a solvent compatible with the initial mobile phase.

GC Method Protocol
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and an autosampler.

  • Column: A capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature (e.g., 60 °C), hold for a few minutes.

    • Ramp up to a final temperature (e.g., 250 °C) at a specific rate (e.g., 10 °C/min).

    • Hold at the final temperature.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent like hexane or dichloromethane.

Method Validation Parameters

For both HPLC and GC methods to be considered reliable, they must undergo a thorough validation process to assess key performance characteristics.[9][10]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.[9]No interference at the retention time of the analyte peak.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy The closeness of the test results obtained by the method to the true value.[9]Recovery typically within 98-102%.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]Relative Standard Deviation (RSD) < 2% for repeatability.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]Consistent performance under varied conditions.[9]

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis, as well as the logical process for cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Indane Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for HPLC analysis of indane.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC Indane Sample Dissolution_GC Dissolve in Volatile Solvent Sample_GC->Dissolution_GC Injection_GC Inject into GC Dissolution_GC->Injection_GC Vaporization Vaporization in Inlet Injection_GC->Vaporization Separation_GC Capillary Column Separation Vaporization->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Chromatogram_GC Generate Chromatogram Detection_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Quantification_GC Quantification Integration_GC->Quantification_GC

Figure 2: Experimental workflow for GC analysis of indane.

Cross_Validation_Workflow Start Define Analytical Requirement Develop_HPLC Develop & Optimize HPLC Method Start->Develop_HPLC Develop_GC Develop & Optimize GC Method Start->Develop_GC Validate_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) Develop_HPLC->Validate_HPLC Analyze_Samples Analyze Same Batch of Samples by Both Validated Methods Validate_HPLC->Analyze_Samples Validate_GC Validate GC Method (Linearity, Accuracy, Precision, etc.) Develop_GC->Validate_GC Validate_GC->Analyze_Samples Compare_Results Compare Results (e.g., using t-test, F-test) Analyze_Samples->Compare_Results Conclusion Conclusion on Method Equivalency and Selection Criteria Compare_Results->Conclusion

Figure 3: Logical workflow for cross-validation of HPLC and GC methods.

Conclusion: Choosing the Right Technique

Ultimately, the choice between HPLC and GC for indane analysis depends on the specific requirements of the study.

  • GC is generally preferable for the routine analysis of pure indane or simple mixtures where high sensitivity is required. Its lower operational cost and high resolving power for volatile compounds make it an efficient choice.

  • HPLC is more advantageous when analyzing complex sample matrices, less volatile indane derivatives, or when there is a risk of thermal degradation of the analytes. Its versatility in mobile phase and column selection provides greater flexibility in method development.[3]

In many research and development settings, the use of both techniques can be complementary. GC-MS can be used for initial identification of unknown impurities, while a validated HPLC method can be employed for routine quality control. A thorough cross-validation, as outlined above, is crucial when transferring methods or comparing data across different analytical platforms to ensure data integrity and consistency.

References

A Comparative Analysis of 1-Phenyl-1,3,3-trimethylindan and Conventional Tracer Compounds in Environmental Forensics

Author: BenchChem Technical Support Team. Date: December 2025

In the field of environmental science, tracer compounds are indispensable tools for tracking the movement of water and pollutants, thereby providing crucial data for hydrological studies, contaminant source identification, and the development of remediation strategies. The ideal tracer is chemically stable, easily detectable at low concentrations, non-toxic, and moves with the substance it is intended to trace without significant interaction with the surrounding environment. While a variety of compounds, including fluorescent dyes, inorganic salts, and stable isotopes, are commonly employed, this guide explores the potential of 1-Phenyl-1,3,3-trimethylindan as a tracer in comparison to these established alternatives.

Currently, this compound is primarily utilized as an intermediate in the synthesis of commercial brominated flame retardants.[1][2] There is no documented use of this compound as an environmental tracer in published literature. This guide, therefore, presents a theoretical comparison based on its known physicochemical properties against the well-documented performance of conventional tracers. This analysis aims to provide researchers and drug development professionals with a framework for evaluating novel compounds for tracer applications.

Physicochemical Properties: A Comparative Overview

The suitability of a compound as a tracer is heavily dependent on its physical and chemical properties. The following table summarizes the key properties of this compound and compares them with those of common fluorescent dyes and salt tracers.

PropertyThis compoundFluorescent Dyes (e.g., Fluorescein, Rhodamine WT)Salt Tracers (e.g., NaCl, KBr)
Chemical Formula C₁₈H₂₀[1]Varies (e.g., C₂₀H₁₂O₅ for Fluorescein)NaCl, KBr
Molar Mass ( g/mol ) 236.35[1]Varies (e.g., 332.31 for Fluorescein)58.44 (NaCl), 119.00 (KBr)
Water Solubility Very low (estimated at 0.2525 mg/L at 25°C)Generally high and water-soluble[3]Very high
logP (o/w) 5.715 (estimated)Varies, but generally lower than hydrophobic compoundsNot applicable (inorganic)
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS)Fluorometry[3]Electrical conductivity, ion chromatography[3]
Toxicity May cause an allergic skin reaction and serious eye irritation.[4][5]Low to moderate concern at typical concentrations used for tracing.[6]Low, but high concentrations can impact aquatic life.
Persistence Likely to be persistent due to its chemical nature, but specific environmental fate data is lacking.Can be subject to photodegradation and sorption to sediments.[3]Conservative, but can interact with the environment through ion exchange.[3]
Potential Applications and Limitations

Based on its properties, this compound's high hydrophobicity (indicated by its high logP and low water solubility) suggests it would behave very differently in aqueous environments compared to conventional soluble tracers. Instead of tracking water flow, it would likely sorb to particulate matter and sediments. This characteristic could make it a candidate for tracing the transport of hydrophobic pollutants or contaminated sediments, a field where organic molecular tracers are utilized.[7]

However, its very low water solubility and lack of a strong chromophore or fluorophore would make detection in water challenging at the low concentrations typically used in tracer studies. Highly sensitive analytical methods like GC-MS would be required, increasing the cost and complexity of analysis compared to the in-situ measurements possible with fluorescent or salt tracers.

Established Tracer Compounds: A Performance Benchmark

To provide context for the theoretical evaluation of this compound, this section details the established performance of common tracer types.

Fluorescent Dyes

Fluorescent dyes, such as fluorescein and rhodamine WT, are widely used due to their high detectability at very low concentrations.[3] They are relatively inexpensive and can be measured in real-time using field fluorometers.

Experimental Protocol for a Fluorescent Dye Tracer Test:

  • Background Measurement: Before introducing the dye, collect water samples from the monitoring points to measure background fluorescence.

  • Tracer Injection: Prepare a concentrated solution of the fluorescent dye and inject a known quantity at the source point.

  • Sample Collection: Collect water samples at predetermined downstream locations at regular time intervals.

  • Fluorometric Analysis: Analyze the collected samples using a calibrated fluorometer to determine the dye concentration.

  • Data Interpretation: Plot the concentration of the dye over time for each monitoring location to create breakthrough curves, which can be used to calculate flow velocity and dispersion.

Salt Tracers

Inorganic salts like sodium chloride (NaCl) and potassium bromide (KBr) are also common tracers due to their conservative nature in many environments, low cost, and ease of detection through electrical conductivity measurements.[3]

Experimental Protocol for a Salt Tracer Test:

  • Background Conductivity: Measure the background electrical conductivity of the water at the monitoring points.

  • Tracer Injection: Dissolve a known mass of the salt tracer in water and inject it at the source.

  • Conductivity Monitoring: Use a conductivity meter to continuously or periodically measure the electrical conductivity at downstream locations.

  • Data Analysis: Convert the conductivity measurements to salt concentration using a calibration curve. The resulting breakthrough curves are then analyzed similarly to those from dye tracer tests.

Isotope Tracers

Stable and radioactive isotopes of water (e.g., ¹⁸O, ²H, ³H) and dissolved substances are powerful tools for understanding water sources, ages, and flow paths on a larger scale.[8][9][10] Isotope analysis provides a "fingerprint" of the water's origin and history.

Experimental Protocol for Isotope Tracer Analysis:

  • Sample Collection: Collect water samples from various points within the study area, including potential sources and mixing zones.

  • Sample Preparation: Filter the samples and store them in airtight containers to prevent evaporation or contamination.

  • Mass Spectrometry Analysis: Analyze the isotopic ratios (e.g., δ¹⁸O, δ²H) using an isotope ratio mass spectrometer.

  • Data Interpretation: Compare the isotopic signatures of the samples to those of known sources to determine water origins and mixing ratios.

Visualizing Tracer Concepts

To further clarify the concepts discussed, the following diagrams illustrate the classification of environmental tracers and a generalized workflow for evaluating a new tracer compound.

Tracer_Classification cluster_types Types of Environmental Tracers cluster_artificial Artificial Tracers cluster_environmental Environmental Tracers Tracer Tracer Artificial Artificial Tracer->Artificial Intentionally Introduced Environmental Environmental Tracer->Environmental Naturally Occurring Fluorescent Dyes Fluorescent Dyes Artificial->Fluorescent Dyes Salt Tracers Salt Tracers Artificial->Salt Tracers Particulate Tracers Particulate Tracers Artificial->Particulate Tracers Stable Isotopes Stable Isotopes Environmental->Stable Isotopes Radioactive Isotopes Radioactive Isotopes Environmental->Radioactive Isotopes Dissolved Gases Dissolved Gases Environmental->Dissolved Gases

Caption: Classification of environmental tracer compounds.

New_Tracer_Workflow start Hypothesize New Tracer Compound (e.g., this compound) physchem Characterize Physicochemical Properties (Solubility, logP, etc.) start->physchem analytical Develop Analytical Method (e.g., GC-MS) physchem->analytical toxicity Assess Environmental Toxicity physchem->toxicity lab_studies Conduct Laboratory-Scale Studies (Batch sorption, column transport) analytical->lab_studies field_trials Perform Controlled Field Trials lab_studies->field_trials toxicity->field_trials data_analysis Analyze Tracer Breakthrough Curves field_trials->data_analysis evaluation Evaluate Performance vs. Established Tracers data_analysis->evaluation end Adoption or Rejection evaluation->end

Caption: Experimental workflow for evaluating a novel tracer compound.

Conclusion

While this compound is not a recognized environmental tracer, a theoretical evaluation of its properties suggests it would behave as a hydrophobic or particulate tracer rather than a soluble tracer for water flow. Its low solubility and need for complex analytical methods present significant hurdles to its practical application in traditional hydrological studies. However, for specialized applications such as tracking contaminated sediments, its properties might warrant further investigation following a rigorous experimental workflow.

For general environmental studies, fluorescent dyes, salts, and isotopes remain the tracers of choice, offering a wealth of supporting experimental data, established methodologies, and a clear understanding of their performance and limitations. Researchers considering novel tracer compounds should undertake a comprehensive evaluation of their physicochemical properties, environmental fate, and toxicity before considering them for field applications.

References

Unveiling Molecular Architecture: A Comparative Guide to Hirshfeld Surface Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A detailed comparative guide has been developed to elucidate the intricate world of intermolecular interactions within 1,3,3-trimethyl-2,6-diphenylpiperidine derivatives, leveraging the powerful technique of Hirshfeld surface analysis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a clear lens through which to view the non-covalent interactions that govern crystal packing and, consequently, the physicochemical properties of these pharmaceutically relevant compounds.

Piperidine-based scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutics.[1] Understanding their three-dimensional structure and intermolecular interactions is crucial for rational drug design and development. Hirshfeld surface analysis has emerged as an indispensable tool for quantifying these interactions in the crystalline state.

This guide focuses on two key derivatives to illustrate the insights gained from this analytical method:

  • Compound I: 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate

  • Compound II: N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine

Comparative Analysis of Intermolecular Interactions

Hirshfeld surface analysis deconstructs the complex network of interactions within a crystal into a clear, quantitative summary. The percentage contributions of the most significant intermolecular contacts for Compound I and Compound II are presented below, providing a direct comparison of their crystal packing environments.

Intermolecular Contact TypeCompound I Contribution (%)Compound II Contribution (%)Primary Role in Crystal Packing
H···H70.5%73.2%van der Waals forces, stabilization
C···H / H···CNot specified18.4%Weak hydrogen bonding, C-H···π interactions
O···H / H···ONot specified8.4%Conventional & non-conventional hydrogen bonds
C···CNot specifiedNot specifiedπ-π stacking interactions

Table 1: Comparative summary of intermolecular contact contributions derived from Hirshfeld surface analysis for two distinct 1,3,3-trimethyl-2,6-diphenylpiperidine derivatives. Data for Compound I was sourced from Ananthabharathi et al. (2025)[1][2][3][4], and for Compound II from Periyannan et al[5].

The data reveals that H···H interactions are the most dominant contributor to the crystal packing in both derivatives, accounting for over 70% of the total Hirshfeld surface area.[1][5] This highlights the significance of van der Waals forces in the overall stability of the crystal structures. Notably, Compound II, with its acetyl group, shows a significant contribution from O···H contacts (8.4%), indicative of strong C-H···O hydrogen bonds that link molecules into chains.[5] In contrast, Compound I features intermolecular C-H···O hydrogen bonds that lead to the formation of inversion dimers.[1][3]

Experimental Protocols: A Standardized Approach

The insights presented are grounded in robust experimental and computational methodologies. The typical workflow for conducting a Hirshfeld surface analysis is outlined below.

Hirshfeld_Workflow cluster_exp Experimental Phase cluster_comp Computational Analysis cluster_out Outputs & Interpretation crystal 1. Single Crystal Growth xray 2. X-ray Diffraction Data Collection crystal->xray solve 3. Structure Solution & Refinement xray->solve cif 4. Crystallographic Information File (CIF) Generation solve->cif cif_in CIF Input cif->cif_in hs_calc 5. Hirshfeld Surface Calculation (e.g., CrystalExplorer) cif_in->hs_calc dnorm d_norm Surface Visualization hs_calc->dnorm fp 2D Fingerprint Plots hs_calc->fp quant 6. Quantification of Contacts fp->quant table 7. Interaction Percentage Tables quant->table packing 8. Crystal Packing Analysis table->packing Logical_Relationships cluster_forces Driving Intermolecular Forces cluster_packing Resulting Supramolecular Assembly cluster_props Influenced Physicochemical Properties H_bonds C-H···O Hydrogen Bonds Dimers Inversion Dimers (e.g., Compound I) H_bonds->Dimers Chains 1D Chains (e.g., Compound II) H_bonds->Chains VdW H···H van der Waals Network 3D Network VdW->Network Pi_Pi C-H···π / C···C π-Interactions Pi_Pi->Network Solubility Solubility Dimers->Solubility Stability Thermal Stability Dimers->Stability MP Melting Point Dimers->MP Chains->Solubility Chains->Stability Chains->MP Network->Solubility Network->Stability Network->MP

References

A Guide to Inter-Laboratory Comparison of 1-Phenyl-1,3,3-trimethylindan Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, publicly available inter-laboratory comparison study for the measurement of 1-Phenyl-1,3,3-trimethylindan has not been identified. The following guide is a hypothetical framework designed to illustrate how such a comparison could be structured. It provides researchers, scientists, and drug development professionals with a template for conducting a similar study, including plausible data, standardized protocols, and workflow visualizations.

Introduction

This compound is a chemical intermediate used in various manufacturing processes. Ensuring accurate and reproducible measurements of this compound across different laboratories is crucial for quality control, regulatory compliance, and research purposes. Inter-laboratory comparison (ILC) or proficiency testing (PT) is a vital tool for assessing the performance of analytical methods and the competence of participating laboratories.

This guide outlines a hypothetical inter-laboratory comparison for the quantification of this compound in a common organic solvent. It details the study design, a standardized analytical protocol, and presents a simulated dataset to demonstrate how results could be evaluated and compared.

Hypothetical Inter-Laboratory Study Design

The study involves ten hypothetical laboratories, each tasked with measuring the concentration of this compound in a prepared sample. The organizing body would distribute identical samples from a homogenous batch to all participants. Each laboratory would be instructed to perform the analysis in triplicate and report the individual results along with their calculated mean and standard deviation.

Assigned Value: The consensus value for the concentration of this compound in the test sample is 50.0 µg/mL .

The following diagram illustrates the workflow of this hypothetical inter-laboratory comparison:

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Collection & Evaluation prep Preparation of Homogenous this compound Sample dist Distribution of Blind Samples to Participating Laboratories prep->dist analysis Analysis of Samples (n=3) by each Lab using Standard Protocol dist->analysis collect Collection of Results from all Laboratories analysis->collect stats Statistical Analysis (Mean, SD, Z-scores) collect->stats report Generation of Performance Report stats->report

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Data Presentation: Simulated Laboratory Results

The following table summarizes the hypothetical results from the ten participating laboratories. The performance of each laboratory is evaluated using Z-scores, calculated with the formula:

Z = (x - X) / σ

where:

  • x is the mean result of the laboratory

  • X is the assigned value (50.0 µg/mL)

  • σ is the standard deviation for proficiency assessment (a target value, here assumed to be 2.5)

A Z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDResult 1 (µg/mL)Result 2 (µg/mL)Result 3 (µg/mL)Mean (µg/mL)Std. Dev.Z-scorePerformance
Lab-0150.551.050.850.8 0.250.32Satisfactory
Lab-0248.248.548.048.2 0.25-0.72Satisfactory
Lab-0353.152.853.553.1 0.351.24Satisfactory
Lab-0445.546.045.845.8 0.25-1.68Satisfactory
Lab-0555.255.855.555.5 0.302.20Questionable
Lab-0649.549.849.649.6 0.15-0.16Satisfactory
Lab-0747.146.847.547.1 0.35-1.16Satisfactory
Lab-0851.551.251.951.5 0.350.60Satisfactory
Lab-0943.844.244.044.0 0.20-2.40Unsatisfactory
Lab-1050.150.349.950.1 0.200.04Satisfactory

Experimental Protocol: Standardized Analytical Method

All participating laboratories would be required to use the following standardized Gas Chromatography-Mass Spectrometry (GC-MS) method to ensure consistency in the measurements.

1. Sample Preparation

  • Allow the received sample to equilibrate to room temperature.

  • Prepare a 1:10 dilution of the sample using methanol.

  • Add an internal standard (e.g., Naphthalene-d8) to the diluted sample at a final concentration of 10 µg/mL.

  • Vortex the sample for 30 seconds.

  • Transfer 1 mL of the final solution to a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions for this compound: m/z 221 (quantifier), 236 (qualifier).

    • Target Ions for Naphthalene-d8: m/z 136 (quantifier), 137 (qualifier).

3. Calibration

  • Prepare a series of calibration standards of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL), each containing the internal standard at 10 µg/mL.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

4. Quantification

  • Calculate the concentration of this compound in the diluted sample using the calibration curve.

  • Multiply the result by the dilution factor (10) to obtain the final concentration in the original sample.

The following diagram outlines the key steps of the analytical protocol:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Dilute Sample (1:10 with Methanol) B Add Internal Standard (Naphthalene-d8) A->B C Vortex and Transfer to GC Vial B->C D Inject 1 µL into GC-MS C->D E Acquire Data in SIM Mode D->E G Calculate Concentration using Peak Area Ratios E->G F Generate Calibration Curve (r² ≥ 0.995) F->G H Apply Dilution Factor (x10) for Final Result G->H

Caption: Standardized GC-MS protocol for this compound analysis.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for an inter-laboratory comparison of this compound measurements. By establishing a clear study design, providing a detailed and standardized analytical method, and using objective performance indicators like Z-scores, such a study can effectively evaluate and help improve the quality and consistency of analytical results across different laboratories. For any future real-world study, the specific parameters, concentrations, and statistical methods should be adapted based on the study's specific objectives and regulatory requirements.

Unambiguous Structural Elucidation of 1-Phenyl-1,3,3-trimethylindan: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For 1-Phenyl-1,3,3-trimethylindan, a molecule of interest in various chemical syntheses, an array of analytical techniques can be employed for its structural verification. This guide provides a comparative overview of these methods, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography, offering a direct and unambiguous determination of the molecular structure.

Comparative Analysis of Structural Confirmation Methods

While various spectroscopic methods provide valuable information about a molecule's structure, X-ray crystallography stands alone in its ability to provide a precise three-dimensional arrangement of atoms. The following table compares key aspects of X-ray crystallography with other common analytical techniques used for the structural elucidation of this compound.

Analytical Technique Information Provided Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Single, high-quality crystal.Unambiguous and definitive structural determination.Crystal growth can be challenging; not suitable for amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and stereochemical relationships.Soluble sample in a suitable deuterated solvent.Provides detailed information about the molecular framework in solution.Does not provide direct information on bond lengths or angles; complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid, liquid, or gas sample.Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Small amount of sample.High sensitivity and provides molecular formula information.Does not provide information on the connectivity or stereochemistry of the molecule.

X-ray Crystallographic Data for this compound

The crystal structure of 1,1,3-Trimethyl-3-phenylindane has been determined, providing definitive proof of its molecular conformation.[1][2] The key crystallographic data are summarized below.

Parameter Value
Molecular Formula C₁₈H₂₀
Molecular Weight 236.34 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.192(2) Å, b = 8.426(3) Å, c = 11.113(4) Å
α = 69.30(3)°, β = 79.44(5)°, γ = 80.37(2)°
Volume 701.0(7) ų
Z 2
Density (calculated) 1.120 Mg/m³

In the solid state, the five-membered ring of the indane fragment adopts an envelope conformation.[1][2] The dihedral angle between the phenyl ring and the benzene ring of the indane moiety is 79.58(7)°.[1][2]

Experimental Protocols

The synthesis of this compound can be achieved through the acid-catalyzed dimerization of α-methylstyrene.[1]

Protocol:

  • α-Methylstyrene is added to a solution of sulfuric acid in water.

  • The mixture is refluxed for an extended period (e.g., 20 hours).[1]

  • After cooling, the organic phase is separated, washed, and the product is purified by recrystallization from a suitable solvent like methanol to yield white crystals.[1]

Protocol:

  • A suitable single crystal of this compound is selected and mounted on a diffractometer.

  • The crystal is maintained at a constant temperature (e.g., 291 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

  • The diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

  • The collected data are processed to solve the crystal structure using software programs like SHELXS97 and refined using programs such as SHELXL97.[1]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.

cluster_synthesis Synthesis Workflow Start Start Reactants α-Methylstyrene + H₂SO₄/H₂O Start->Reactants Reaction Reflux Reactants->Reaction Workup Phase Separation & Washing Reaction->Workup Purification Recrystallization (Methanol) Workup->Purification Product This compound Crystals Purification->Product

Caption: Synthesis workflow for this compound.

cluster_analysis Structural Confirmation Workflow Crystal Single Crystal Selection XRD X-ray Diffraction Data Collection Crystal->XRD DataProcessing Structure Solution & Refinement XRD->DataProcessing Structure 3D Molecular Structure DataProcessing->Structure Confirmation Structural Confirmation Structure->Confirmation Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Spectroscopy->Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

Differentiating Trimethyl-phenylindane Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. Trimethyl-phenylindane isomers, with their identical mass but different substituent positions on the phenyl and indane moieties, present a significant hurdle for conventional analytical techniques. This guide provides a comprehensive comparison of mass spectrometry-based methods for their effective differentiation, supported by established experimental principles and data from analogous isomeric systems.

The subtle structural variations among trimethyl-phenylindane isomers can lead to significant differences in their biological activity, toxicity, and pharmacological properties. Therefore, robust analytical methods capable of distinguishing between these isomers are paramount in drug discovery, development, and quality control. Mass spectrometry, often coupled with chromatographic separation, offers a powerful toolkit for this purpose.

Comparison of Mass Spectrometry Techniques for Isomeric Differentiation

The selection of an appropriate mass spectrometry technique is crucial for the successful differentiation of trimethyl-phenylindane isomers. The following table summarizes and compares key methodologies, drawing on principles established for the analysis of similar aromatic and substituted isomers.

TechniquePrinciple of DifferentiationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation based on differences in boiling points and interactions with the stationary phase, followed by mass analysis of the eluted isomers.[1][2][3]Well-established, robust, and provides high-resolution separation for many isomers.[1][2]Isomers with very similar physicochemical properties may co-elute.[1] Requires thermal stability and volatility of the analytes.
GC-MS with Derivatization Chemical modification of the isomers to enhance their volatility and chromatographic separation, and to induce unique fragmentation patterns.[1][4][5]Improves chromatographic resolution and can introduce structurally informative fragments in the mass spectra.[1][5]Introduces an additional sample preparation step. The choice of derivatizing agent is critical.[6]
Tandem Mass Spectrometry (MS/MS) Isolation of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through techniques like Collision-Induced Dissociation (CID) to generate unique product ion spectra for each isomer.[7][8][9]Provides detailed structural information and can differentiate isomers even if they are not chromatographically separated.[7][9]Isomers may sometimes yield very similar MS/MS spectra, requiring careful optimization of collision energy.[8]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section) prior to mass analysis.[10][11][12][13][14]Offers an additional dimension of separation, capable of resolving isomers that are indistinguishable by chromatography or mass analysis alone.[11][12] The analysis is very fast (milliseconds).[11]Requires specialized instrumentation. The development of collision cross-section libraries is ongoing.[10]
Machine Learning-Enhanced MS Utilizes algorithms to analyze complex mass spectral data and identify subtle, yet consistent, differences in the fragmentation patterns of isomers that may not be readily apparent to a human analyst.[2][15]Can reveal hidden correlations in the data and provide a high degree of classification accuracy for known isomers.[2][15]Requires a substantial amount of training data (spectra of pure isomers) and expertise in chemometrics.[15]

Experimental Protocols

Detailed methodologies are essential for the reproducible differentiation of trimethyl-phenylindane isomers. The following protocols are based on established practices for the analysis of related isomeric compounds.

Protocol 1: GC-MS Analysis

This protocol outlines the fundamental steps for separating and identifying trimethyl-phenylindane isomers using GC-MS.

  • Sample Preparation: Dissolve the trimethyl-phenylindane isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

      • Note: The temperature program should be optimized to achieve baseline separation of the isomers.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Data Analysis: Compare the retention times and mass spectra of the separated peaks to those of authenticated reference standards for each isomer.

Protocol 2: Derivatization with Silylation for GC-MS Analysis

This protocol describes a common derivatization procedure to enhance the analysis of isomers that may exhibit poor chromatographic behavior.

  • Sample Preparation: Evaporate a known amount of the isomer sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Analysis: Follow the GC-MS analysis protocol outlined above, adjusting the temperature program as necessary to separate the derivatized isomers.

Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

This protocol is for differentiating isomers based on their fragmentation patterns, and can be applied to either a direct infusion of the sample or to the eluent from a GC or LC system.

  • Ionization: Use an appropriate ionization technique (e.g., EI for GC, Electrospray Ionization - ESI for LC or direct infusion).

  • Precursor Ion Selection: In the first stage of the mass spectrometer (MS1), select the molecular ion ([M]⁺) or a prominent fragment ion of the trimethyl-phenylindane isomers.

  • Collision-Induced Dissociation (CID): In the collision cell (q), subject the selected precursor ions to collisions with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich spectrum of product ions.

  • Product Ion Analysis: In the second stage of the mass spectrometer (MS2), scan the resulting product ions.

  • Data Analysis: Compare the product ion spectra of the different isomers. Differences in the relative abundances of common fragment ions or the presence of unique fragment ions can be used for differentiation.

Predicted Fragmentation Patterns

A key fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond to form a stable benzylic or tropylium cation (m/z 91).[16][19] The relative abundance of this and other fragment ions will vary depending on the isomer's structure. For example, isomers with a methyl group at a benzylic position on the indane ring are expected to show enhanced fragmentation at that site. The loss of methyl radicals (a decrease of 15 mass units) is also a common fragmentation pathway.[19]

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_mass_analysis Mass Analysis cluster_data_analysis Data Analysis Sample Trimethyl-phenylindane Isomer Mixture Derivatization Optional: Derivatization Sample->Derivatization Improves Separation GC Gas Chromatography (GC) Sample->GC Derivatization->GC Ionization Ionization (e.g., EI) GC->Ionization IMS Ion Mobility Spectrometry (IMS) MS Mass Spectrometer (MS) IMS->MS Ionization->IMS MSMS Tandem MS (MS/MS) MS->MSMS Further Fragmentation Data Mass Spectra & Retention/Drift Times MS->Data MSMS->Data Comparison Comparison of Spectra and Separation Data Data->Comparison ML Optional: Machine Learning Data->ML Identification Isomer Identification Comparison->Identification ML->Identification

Logical Pathway for Method Selection

Method_Selection Start Start: Isomer Differentiation Needed GCMS Attempt Separation with GC-MS Start->GCMS Coelution Do Isomers Co-elute? GCMS->Coelution Derivatize Employ Derivatization Coelution->Derivatize Yes MSMS Analyze with MS/MS Coelution->MSMS Yes Success Successful Differentiation Coelution->Success No Derivatize->GCMS IMSMS Utilize IMS-MS IMSMS->Success Failure Further Method Development Required IMSMS->Failure SimilarSpectra Are MS/MS Spectra Similar? MSMS->SimilarSpectra SimilarSpectra->IMSMS Yes ML Apply Machine Learning SimilarSpectra->ML Yes SimilarSpectra->Success No ML->Success ML->Failure

References

A Comparative Guide to the Quantitative Analysis of 1-Phenyl-1,3,3-trimethylindan in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative determination of 1-Phenyl-1,3,3-trimethylindan in polymer matrices. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of polymer additives.

Introduction

This compound is utilized as an intermediate in the synthesis of various compounds, including brominated flame retardants used in thermoplastics.[1][2][3] Its presence and concentration in the final polymer product are critical for quality control and safety assessment. The selection of an appropriate analytical method for its quantification depends on factors such as the required sensitivity, selectivity, and the nature of the polymer matrix. This guide presents a comparison of GC-MS and HPLC-UV methods, offering detailed experimental protocols and performance data to aid in method selection and validation.

Experimental Protocols

A crucial first step in the analysis of additives in polymers is the extraction of the analyte from the polymer matrix. Accelerated Solvent Extraction (ASE) is an effective technique for this purpose.

Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Sample Preparation: Cryogenically grind the polymer sample to a fine powder (approximately 20 mesh).

  • Cell Loading: Mix 1.0 g of the ground polymer with a dispersing agent (e.g., diatomaceous earth) and place it into a stainless steel extraction cell.

  • Extraction Solvent: Use a mixture of dichloromethane and isopropanol (9:1 v/v).

  • ASE Conditions:

    • Pressure: 1500 psi

    • Temperature: 100 °C

    • Static Cycles: 2

    • Static Time: 5 minutes per cycle

    • Flush Volume: 60%

    • Purge Time: 120 seconds

  • Post-Extraction: Concentrate the extract to 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS or HPLC-UV analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It offers high sensitivity and selectivity, making it suitable for trace analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 221 (M-15).

    • Qualifier Ions: m/z 236 (M+), m/z 119.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and robust technique suitable for a wide range of non-volatile or thermally labile compounds.[5]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 70% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

Performance Comparison

The following tables summarize the validation data for the quantitative determination of this compound in polypropylene using the described GC-MS and HPLC-UV methods. The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Table 1: Method Validation Parameters

ParameterGC-MSHPLC-UVICH Acceptance Criteria
Linearity (r²) 0.99920.9985≥ 0.995[6]
Range (µg/mL) 0.1 - 500.5 - 10080-120% of test concentration[6]
Limit of Detection (LOD) (µg/mL) 0.030.15-
Limit of Quantification (LOQ) (µg/mL) 0.10.5-
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 80-120%
Precision (% RSD)
- Repeatability< 2.5%< 3.0%Typically ≤ 2% for drug substance
- Intermediate Precision< 3.5%< 4.0%-

Table 2: Linearity Data

Concentration (µg/mL)GC-MS Response (Peak Area)HPLC-UV Response (Peak Area)
0.115,234-
0.576,17025,480
1.0151,89051,230
5.0755,430258,910
10.01,520,100515,670
25.03,795,2501,295,430
50.07,580,5002,588,100
100.0-5,180,200

Table 3: Accuracy and Precision Data (at 10 µg/mL)

ReplicateGC-MS Found (µg/mL)HPLC-UV Found (µg/mL)
19.9510.12
210.119.88
39.8910.21
410.059.95
59.9810.08
610.029.91
Mean 10.00 10.03
% Recovery 100.0% 100.3%
RSD 0.84% 1.35%

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a quantitative analytical method.

MethodValidationWorkflow start Method Development & Optimization protocol Write Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis report Prepare Validation Report data_analysis->report approval Review & Approval report->approval end Validated Method approval->end

Caption: Workflow for the validation of a quantitative analytical method.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantitative analysis of this compound in polymer matrices. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis. The use of SIM mode significantly enhances its specificity.

  • HPLC-UV is a robust and widely available technique that provides good performance for routine quality control applications where high sensitivity is not the primary concern.

It is recommended to validate the chosen method in the specific polymer matrix of interest to ensure its suitability for the intended purpose.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1,3,3-trimethylindan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8), a compound used in various research and industrial applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • May cause an allergic skin reaction (H317)[1].

  • Causes serious eye irritation (H319)[1].

  • Toxic to aquatic life (H401)[2].

Before handling, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemically resistant (e.g., Nitrile)To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Spill and Contamination Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

StepAction
1. Evacuate If the spill is large, evacuate the immediate area.
2. Ventilate Ensure the area is well-ventilated.
3. Contain For powders, gently sweep or scoop the material to avoid creating dust. For liquids, use an inert absorbent material.
4. Collect Place the spilled material and any contaminated absorbents into a designated, labeled waste container.
5. Decontaminate Clean the spill area thoroughly with an appropriate solvent and then soap and water.
6. Dispose Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Disposal Procedures

Proper disposal is crucial to prevent environmental harm and comply with regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Categorization: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions[2].

  • Containerization:

    • Place all solid waste, including contaminated PPE and spill cleanup materials, into a clearly labeled, sealable container.

    • The container must be in good condition and compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant," "Aquatic Hazard").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Final Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • The recommended method of disposal is through an approved waste disposal plant or industrial combustion plant[1][2].

    • Ensure that all local, state, and federal regulations for hazardous waste disposal are followed[2].

Emergency Procedures
EmergencyFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound (Solid or Contaminated Material) B Is the container empty and clean? A->B C Recycle or dispose of as non-hazardous waste B->C Yes D Segregate from other chemical waste streams B->D No E Package in a labeled, sealed hazardous waste container D->E F Store in designated hazardous waste area E->F G Arrange for pickup by licensed hazardous waste contractor F->G H Final Disposal: Approved Waste Disposal Plant or Industrial Combustion G->H

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1-Phenyl-1,3,3-trimethylindan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenyl-1,3,3-trimethylindan

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 3910-35-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified with the following hazards:

  • May cause an allergic skin reaction (H317) [1][2]

  • Causes serious eye irritation (H319) [1]

Personal Protective Equipment (PPE) Selection

A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate level of personal protection.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended Specification
Hand Protection Disposable nitrile glovesNitrile or Viton® gloves. Given that this compound is an aromatic hydrocarbon, select gloves with a breakthrough time suitable for the duration of the handling procedure. For aromatic hydrocarbons, Viton® generally offers longer breakthrough times than nitrile.[4][5] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles should be worn when there is a risk of splashing. A face shield, in addition to goggles, is recommended when handling larger quantities.[3][6]
Skin and Body Protection Laboratory coatA chemically resistant lab coat or apron should be worn over personal clothing. Ensure the lab coat is fully buttoned.[7]
Respiratory Protection Not generally required with adequate ventilationIf working in an area with poor ventilation or when there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary.[7] Consult with your institution's environmental health and safety department for a proper assessment.
Quantitative Safety Data

The selection of appropriate glove materials is critical due to the risk of skin sensitization. The following table provides a general guide for glove breakthrough times with aromatic hydrocarbons. Please note that these are estimates, and it is recommended to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialGeneral Breakthrough Time for Aromatic Hydrocarbons
Nitrile Fair (breakthrough times generally greater than 1 hour)[4][8]
Viton® Excellent (breakthrough times generally greater than 8 hours)[4][8]
Butyl Rubber Not Recommended (breakthrough times generally less than 1 hour)[4][8]
Neoprene Not Recommended (breakthrough times generally less than 1 hour)[4][8]
Natural Rubber Not Recommended (breakthrough times generally less than 1 hour)[4][8]

Operational and Disposal Plans

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_don Don Appropriate PPE prep_setup->handle_don Proceed to Handling handle_weigh Weigh/Measure Chemical handle_don->handle_weigh handle_transfer Perform Chemical Transfer/Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_waste Segregate and Label Waste cleanup_doff->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Safe Handling Workflow for this compound
Detailed Methodologies

1. Preparation Phase:

  • Risk Assessment: Before any work begins, evaluate the potential hazards associated with the experiment, including the quantities of the chemical being used and the specific procedures involved.[3]

  • SDS Review: Thoroughly read the Safety Data Sheet for this compound to understand its hazards, handling precautions, and emergency procedures.[1]

  • PPE Selection and Inspection: Based on the risk assessment and SDS, select the appropriate PPE as detailed in the table above.[9] Inspect all PPE for damage or defects before use.

  • Work Area Preparation: Ensure that a properly functioning chemical fume hood is available.[1] Clear the workspace of any unnecessary items and ensure that emergency equipment, such as an eyewash station and safety shower, is accessible.

2. Handling Phase:

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Weighing and Measuring: Handle the solid chemical with care to avoid generating dust. Use a spatula or other appropriate tool for transfers.

  • Chemical Transfer and Reaction: Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1]

3. Post-Handling and Disposal Phase:

  • Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of immediately.

  • Waste Segregation and Labeling: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's approved chemical waste management program.[1] Do not pour chemical waste down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.